Product packaging for Chromium(3+) trifluoride trihydrate(Cat. No.:CAS No. 16671-27-5)

Chromium(3+) trifluoride trihydrate

Cat. No.: B097943
CAS No.: 16671-27-5
M. Wt: 163.037 g/mol
InChI Key: WYFKYRKAZDXKPQ-UHFFFAOYSA-K
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Description

Chromium(3+) trifluoride trihydrate is a useful research compound. Its molecular formula is CrF3H6O3 and its molecular weight is 163.037 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrF3H6O3 B097943 Chromium(3+) trifluoride trihydrate CAS No. 16671-27-5

Properties

IUPAC Name

chromium(3+);trifluoride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKYRKAZDXKPQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[F-].[F-].[F-].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrF3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612549
Record name Chromium(3+) fluoride--water (1/3/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16671-27-5
Record name Chromium(3+) fluoride--water (1/3/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Chromium(III) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) is an inorganic compound that presents as a green crystalline solid.[1][2][3] As a hydrated form of chromium(III) fluoride, it exhibits distinct chemical and physical properties that make it a compound of interest in various scientific fields. Its applications range from catalysis in organic synthesis and materials science to potential uses in drug formulation.[2][4][5][6] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and potential applications of Chromium(III) trifluoride trihydrate, tailored for a scientific audience engaged in research and development.

Core Chemical and Physical Properties

The fundamental properties of Chromium(III) trifluoride trihydrate are summarized below. These quantitative data are essential for laboratory handling, experimental design, and safety considerations.

PropertyValueReferences
Chemical Formula CrF₃·3H₂O[7][8][9]
Molecular Weight 163.037 g/mol [2][8]
Appearance Green or green-blue crystalline solid/powder[1][3][7]
Odor Odorless[7][10]
Density 2.2 g/cm³ (approx. 2.1 - 2.15 g/cm³)[1][2][3][7]
Melting Point Decomposes before melting[7]
Solubility in Water Sparingly or slightly soluble[1][2][7]
Solubility in other Solvents Insoluble in alcohols; Soluble in HCl and HF[1][2][3]
Stability Stable under normal conditions; Hygroscopic[7][10][11]
Chromium Oxidation State +3[5][7]

Structural and Spectroscopic Characterization

Crystal Structure

The crystal structure of green Chromium(III) trifluoride trihydrate has been determined through X-ray diffraction.[12] The chromium(III) ion is at the center of an octahedral coordination environment. In the trihydrate, the coordination sphere consists of a mix of fluoride ions and water molecules, forming the neutral complex fac-[CrF₃(H₂O)₃].[13] This indicates that three fluoride ions and three water molecules are bound directly to the chromium center, occupying the faces of the octahedron.[13] The compound belongs to the rhombohedral crystal system.[12] The arrangement and hydrogen bonding between the coordinated water molecules and fluoride ions are critical to the stability of the crystal lattice.[13]

Spectroscopic Analysis

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for characterizing Chromium(III) trifluoride trihydrate. While detailed spectra are not widely published, these techniques are used to confirm the presence of coordinated water molecules through their characteristic vibrational modes (stretching and bending) and to identify the Cr-F bonds.[14][15]

Reactivity and Stability

Chromium(III) trifluoride trihydrate is stable under standard temperature and pressure but is hygroscopic, meaning it readily absorbs moisture from the air.[7][10][11] It should be stored in a tightly sealed container in a cool, dry place.[7][16]

The compound is reactive with strong acids and bases.[7] Contact with acids can liberate toxic hydrogen fluoride gas.[10] It may also react slowly with water to form hydrofluoric acid.[17]

Thermally, the trihydrate is less stable than its anhydrous form. Upon heating, it decomposes before it can reach a melting point.[7] Thermal decomposition studies, often employing techniques like Thermogravimetric Analysis (TGA), are used to determine the temperatures at which the water molecules are lost.

Experimental Protocols

Synthesis of Chromium(III) Fluoride Hydrate

A common laboratory method for the synthesis of chromium(III) fluoride hydrate involves the reaction of a chromium(III) source with hydrofluoric acid.[1][2]

Objective: To synthesize green Chromium(III) fluoride hydrate. Materials: Chromium(III) oxide hydrate (or Chromium(III) hydroxide), hydrofluoric acid (HF) (aqueous solution, typically 40-48%), distilled water, reaction vessel (Teflon or other HF-resistant material), heating source, filtration apparatus. Protocol:

  • In a fume hood, carefully add a stoichiometric amount of chromium(III) oxide hydrate to a heated aqueous solution of hydrofluoric acid in an HF-resistant beaker.

  • Stir the mixture continuously. The chromium(III) oxide hydrate will dissolve in the hot acid.[1]

  • Once the solid is fully dissolved, allow the solution to cool slowly.

  • Green crystals of chromium(III) fluoride hydrate will precipitate from the solution.[1]

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water and allow them to dry in a desiccator.

G Diagram 1: Synthesis Workflow for CrF₃·xH₂O A Reactants: Chromium(III) Oxide Hydrate + Hydrofluoric Acid B Process: Dissolve in hot aqueous HF A->B C Crystallization: Cool solution to precipitate B->C D Product: Green CrF₃·xH₂O Crystals C->D

Caption: Synthesis Workflow for CrF₃·xH₂O.

Thermal Decomposition Analysis Workflow

The thermal stability and decomposition pathway of hydrates are critical parameters. Thermogravimetric Analysis (TGA) is the standard method for this investigation.

G Diagram 2: TGA Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation A Weigh CrF₃·3H₂O sample into TGA pan B Place sample in TGA instrument A->B C Apply heating program (e.g., 10°C/min ramp) under inert atmosphere B->C D Record mass change vs. temperature C->D E Analyze TGA curve to identify dehydration steps D->E F Determine temperature ranges of decomposition E->F

Caption: TGA Experimental Workflow.

Applications in Research and Drug Development

While traditionally used in textile dyeing and as a corrosion inhibitor, the properties of Chromium(III) trifluoride and its hydrates are relevant to modern research.[1][2]

  • Catalysis: It serves as a catalyst for the fluorination of chlorocarbons and in other organic synthesis reactions.[2][4]

  • Materials Science: The compound is used in developing advanced materials, such as specialty ceramics and coatings, due to its thermal and chemical stability.[4][6]

  • Pharmaceuticals: There is emerging interest in its potential use in drug formulation and delivery systems.[4] While specific pathways are not yet elucidated, its properties could be leveraged to enhance the bioavailability or stability of therapeutic agents. As a trivalent chromium compound, it is related to an essential trace mineral, though its safety profile in formulations requires rigorous investigation.[18]

G Diagram 3: Conceptual Role in Drug Delivery A CrF₃·3H₂O (Source Material) B Inclusion into Delivery Vehicle A->B C e.g., Nanoparticle, Liposome, Polymer Matrix B->C D Potential Therapeutic Enhancement B->D E Improved Bioavailability D->E F Enhanced Stability D->F

Caption: Conceptual Role in Drug Delivery.

Safety and Handling

Chromium(III) trifluoride trihydrate is a hazardous substance that requires careful handling.

  • Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[8][10][19] It is classified as causing severe skin burns and serious eye damage.[8][10][19][20] It may also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, safety goggles, and face shield when handling.[10][16] Use a NIOSH/MSHA approved respirator if dust is generated.[10][19]

  • Storage: Store locked up in a cool, dry, and well-ventilated area.[10][16] Keep containers tightly closed. Store separately from incompatible materials such as strong acids and oxidizing agents.[10][19]

  • First Aid: In case of contact with eyes or skin, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move the person to fresh air.[16] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[10][16]

Conclusion

Chromium(III) trifluoride trihydrate is a well-defined inorganic compound with a distinct set of chemical and physical properties. Its octahedral structure, reactivity with acids, and thermal decomposition characteristics are key to its behavior. For researchers and drug development professionals, while its primary applications have been industrial, its potential role in catalysis and as a component in advanced materials, including pharmaceutical formulations, warrants further investigation. Strict adherence to safety protocols is mandatory when working with this corrosive and toxic compound.

References

A Comprehensive Technical Guide to the Synthesis and Structure of Chromium(III) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis methodologies and structural characteristics of chromium(III) trifluoride trihydrate (CrF₃·3H₂O). It is intended to serve as a technical resource for professionals in research and development.

Introduction

Chromium(III) trifluoride and its hydrates are inorganic compounds of significant interest in various fields, including catalysis and materials science.[1] The trihydrate, CrF₃·3H₂O, typically presents as a green crystalline solid.[2][3] Unlike the anhydrous form, which is insoluble in water, the trihydrate is sparingly soluble.[2][4] Structurally, the green form of the trihydrate is composed of neutral [CrF₃(H₂O)₃] molecules with an octahedral chromium(III) center.[5][6] This guide will detail the common synthesis routes and elucidate the structural properties of this compound.

Synthesis Protocols

Several methods have been established for the synthesis of chromium(III) trifluoride trihydrate. The choice of method may depend on the desired purity, crystal form, and available starting materials.

From Chromium(III) Oxide Hydrate and Hydrofluoric Acid

This is a common industrial method for producing chromium(III) fluoride hydrates.[4]

Experimental Protocol:

  • Chromium(III) oxide hydrate (Cr₂O₃·nH₂O) is dissolved in hot aqueous hydrofluoric acid (HF).[4]

  • The solution is concentrated to allow for the crystallization of the green salt, CrF₃·3H₂O.[4]

  • The resulting crystals are then isolated from the solution.

From Hexaaquochromium(III) Salts and Alkali Fluorides

This method allows for the formation of different hydrates, including the trihydrate.[4]

Experimental Protocol:

  • A solution of a hexaaquochromium(III) salt, such as --INVALID-LINK--₃, is prepared.

  • An alkali fluoride solution, such as potassium fluoride (KF) or sodium fluoride (NaF), is added to the chromium salt solution.

  • The resulting precipitate of chromium(III) fluoride hydrate is collected. The specific hydrate formed can be influenced by reaction conditions.

Thermal Decomposition of Higher Hydrates

The trihydrate can be obtained by the controlled thermal decomposition of chromium(III) fluoride nonahydrate (CrF₃·9H₂O).[5]

Experimental Protocol:

  • Chromium(III) fluoride nonahydrate is heated in a controlled environment.

  • The decomposition proceeds in stages, with the violet hexahydrate, [Cr(H₂O)₆]F₃, forming as an intermediate.[5]

  • Further heating leads to the formation of the green trihydrate, [CrF₃(H₂O)₃].[5]

Single Crystal Growth

For structural analysis, single crystals can be grown using a specific method involving chromium trioxide.[5]

Experimental Protocol:

  • A mixture of chromium trioxide (CrO₃), 10% hydrofluoric acid (HF), and glucose is prepared.[5]

  • The glucose acts as a reducing agent to reduce Cr(VI) to Cr(III).

  • Single crystals of green CrF₃·3H₂O are grown from this solution.[5]

Data Presentation

Table 1: Physical and Chemical Properties of Chromium(III) Trifluoride and its Trihydrate
PropertyAnhydrous CrF₃Trihydrate CrF₃·3H₂O
Molar Mass 108.9913 g/mol [2]163.037 g/mol [2][7]
Appearance Green crystalline solid[2]Green hexagonal crystals[4]
Density 3.8 g/cm³[2]2.2 g/cm³[2][4]
Melting Point 1100 °C (sublimes)[2]Decomposes before melting[8]
Solubility in Water Negligible[2]Sparingly soluble[2][4]
Solubility in other solvents Insoluble in alcohols[2]Soluble in HCl (forms a violet solution)[4]
Table 2: Crystallographic Data for Green CrF₃·3H₂O
ParameterValue
Crystal System Rhombohedral[5][9]
Space Group R-3m[5][9]
Lattice Parameters a = 5.668(4) Å, α = 112.5(1)°[9]
Coordination Geometry Octahedral[2]

Structural Elucidation

The structure of the green form of chromium(III) trifluoride trihydrate has been determined to be the neutral complex fac-CrF₃(H₂O)₃. In this molecule, the chromium(III) ion is at the center of an octahedron.[6] Three fluorine atoms and three water molecules act as ligands, occupying the vertices of the octahedron. Spectroscopic and crystallographic studies have confirmed that the water molecules are directly coordinated to the chromium ion.[5]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of CrF₃·3H₂O Cr2O3 Cr₂(O)₃·nH₂O Reaction1 Dissolution & Crystallization Cr2O3->Reaction1 HF Hot Aqueous HF HF->Reaction1 Cr_Salt [Cr(H₂O)₆]³⁺ Salt Solution Reaction2 Precipitation Cr_Salt->Reaction2 Alkali_F Alkali Fluoride Solution Alkali_F->Reaction2 CrF9H2O CrF₃·9H₂O Reaction3 Thermal Decomposition CrF9H2O->Reaction3 Product CrF₃·3H₂O Crystals Reaction1->Product Reaction2->Product Reaction3->Product

Caption: General workflows for the synthesis of chromium(III) trifluoride trihydrate.

Molecular Structure

Caption: Octahedral coordination geometry of the [CrF₃(H₂O)₃] molecule.

References

A Comprehensive Technical Guide to the Physical Properties of Chromium(III) Fluoride Trihydrate (CrF3·3H2O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) fluoride trihydrate (CrF3·3H2O) is an inorganic compound that, along with its anhydrous and other hydrated forms, presents a subject of interest in various fields, including materials science and catalysis. A thorough understanding of its physical properties is crucial for its application and for the development of new materials. This technical guide provides an in-depth overview of the core physical characteristics of CrF3·3H2O, complete with quantitative data, detailed experimental protocols for characterization, and a visualization of its synthetic and hydration relationships.

Core Physical Properties

The physical properties of Chromium(III) fluoride trihydrate are summarized in the tables below, offering a clear comparison of its key characteristics.

General Properties
PropertyValueReference
Chemical Formula CrF3·3H2O[1]
Molar Mass 163.037 g/mol [1]
Appearance Green crystalline solid[2]
CAS Number 16671-27-5[2]
Structural and Density Properties
PropertyValueReference
Crystal System Rhombohedral[3]
Space Group R-3c (No. 167)[2]
Lattice Parameters aR = 5.668(4) Å, αR = 112.5(1)°[3]
Density 2.2 g/cm³[2]
Physicochemical Properties
PropertyValueReference
Solubility in Water Sparingly soluble[2]
Thermal Behavior Decomposes before melting[4]
Magnetic Susceptibility (χ) of CrF3 +4370.0·10⁻⁶ cm³/mol[2]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of CrF3·3H2O are outlined below. These protocols are based on standard analytical techniques for the characterization of hydrated inorganic compounds.

X-ray Crystallography for Crystal Structure Determination

Objective: To determine the crystal system, space group, and lattice parameters of CrF3·3H2O.

Methodology: Single-crystal X-ray diffraction is the definitive method for elucidating the crystal structure.

Protocol:

  • Crystal Growth: Single crystals of CrF3·3H2O are grown by slow evaporation of a saturated aqueous solution of the compound.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. Data is collected over a range of angles to ensure a complete dataset.[5]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffracted beams are used to solve the crystal structure and refine the atomic positions.[5]

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Objective: To study the thermal stability and decomposition of CrF3·3H2O.

Methodology: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of CrF3·3H2O (typically 5-10 mg) is placed in a TGA sample pan.[6]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.[6]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 500 °C).[6]

  • Data Analysis: The mass loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperature ranges of dehydration and decomposition. The stoichiometry of the water loss can be calculated from the percentage of mass lost at each step.[7]

Magnetic Susceptibility Measurement

Objective: To determine the magnetic properties of CrF3·3H2O.

Methodology: The Gouy method is a common technique for measuring the magnetic susceptibility of a powdered solid.[8][9]

Protocol:

  • Sample Preparation: A powdered sample of CrF3·3H2O is packed uniformly into a long, cylindrical tube (Gouy tube).

  • Initial Measurement: The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field.[8]

  • Magnetic Field Application: The sample tube is positioned between the poles of an electromagnet such that one end is in the region of maximum field strength and the other is in a region of negligible field. The weight of the sample is then measured with the magnetic field turned on.[8]

  • Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample. Paramagnetic materials will be pulled into the magnetic field, resulting in an apparent increase in weight, while diamagnetic materials will be pushed out, causing an apparent decrease in weight.[9]

Synthesis and Hydration Relationships

The following diagram illustrates the synthetic pathway to chromium(III) fluoride hydrates and the relationships between its different hydrated forms.

G Synthesis and Hydration of Chromium(III) Fluoride Cr2O3 Chromium(III) Oxide (Cr₂O₃) CrF3_6H2O Chromium(III) Fluoride Hexahydrate [Cr(H₂O)₆]F₃ (Violet) Cr2O3->CrF3_6H2O Reaction with HF and H₂O HF Hydrofluoric Acid (HF) HF->CrF3_6H2O H2O Water (H₂O) H2O->CrF3_6H2O CrF3_3H2O Chromium(III) Fluoride Trihydrate CrF₃·3H₂O (Green) CrF3_6H2O->CrF3_3H2O Dehydration CrF3_4H2O Chromium(III) Fluoride Tetrahydrate CrF₃·4H₂O CrF3_6H2O->CrF3_4H2O Dehydration Anhydrous_CrF3 Anhydrous Chromium(III) Fluoride CrF₃ (Green) CrF3_3H2O->Anhydrous_CrF3 Further Dehydration CrF3_4H2O->CrF3_3H2O Dehydration

Caption: Relationship between different hydrates of Chromium(III) Fluoride.

Conclusion

This technical guide provides a consolidated resource on the physical properties of Chromium(III) fluoride trihydrate. The tabulated data allows for quick reference, while the detailed experimental protocols offer a foundation for laboratory investigation. The visualization of its synthetic and hydration relationships provides a clear conceptual framework. This information is intended to be a valuable asset for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to Chromium(3+) Trifluoride Trihydrate (CAS: 16671-27-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O), a significant inorganic compound with diverse applications. This guide details its chemical and physical properties, synthesis methodologies, and its role in catalysis. Furthermore, it explores the biological significance of trivalent chromium, particularly its involvement in insulin signaling pathways, and addresses its toxicological profile. The information is presented to be a valuable resource for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound, with the CAS number 16671-27-5, is an inorganic compound that exists as a green crystalline solid.[1] It is one of several hydrated forms of chromium(III) fluoride.[1] The compound is notable for its applications as a precursor in the synthesis of other chromium compounds and its utility in certain catalytic processes.[1] In the context of life sciences, trivalent chromium (Cr³⁺) is recognized as an essential trace element that plays a role in glucose and lipid metabolism. This has led to investigations into the potential therapeutic applications of chromium compounds. This guide aims to consolidate the technical data and procedural knowledge surrounding this compound to support ongoing research and development.

Chemical and Physical Properties

This compound is characterized by its distinct physical and chemical properties, which are summarized in the table below. The presence of three water molecules in its hydrated form influences its solubility and crystalline structure.[1]

PropertyValueReference(s)
CAS Number 16671-27-5[1]
Molecular Formula CrF₃·3H₂O[2]
Molecular Weight 163.037 g/mol [1]
Appearance Green crystalline solid[1][3]
Density 2.2 g/cm³[1]
Solubility Sparingly soluble in water. Soluble in HCl.[1][3]
Crystal Structure Rhombohedral[4]
Space Group R3m[4]
Unit Cell Dimensions aR = 5.668(4) Å, αR = 112.5(1)°[4]

Synthesis and Experimental Protocols

The primary method for the synthesis of hydrated chromium(III) fluoride involves the reaction of chromium(III) oxide with hydrofluoric acid.[1][3]

General Synthesis from Chromium(III) Oxide

This method produces hexaaquachromium(III) fluoride, which can be subsequently treated to obtain the trihydrate.

Reaction: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃[1]

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

  • Chromium(III) oxide (Cr₂O₃)

  • 40% Hydrofluoric acid (HF)

  • Distilled water

Procedure:

  • In a fume hood, carefully add a stoichiometric amount of chromium(III) oxide to a heated solution of 40% hydrofluoric acid with constant stirring.

  • Continue heating the mixture to facilitate the dissolution of the chromium(III) oxide, resulting in the formation of a green solution.

  • Allow the solution to cool, which will lead to the crystallization of the green salt.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.

  • Dry the crystals in a desiccator over a suitable drying agent.

The following diagram illustrates the general workflow for this synthesis:

G Synthesis Workflow of this compound A Chromium(III) Oxide (Cr₂O₃) C Reaction Mixture A->C B Hydrofluoric Acid (HF, aq) B->C D Heating and Stirring C->D E Crystallization (Cooling) D->E F Filtration E->F G Washing with Cold Water F->G H Drying G->H I This compound (CrF₃·3H₂O) H->I

A generalized workflow for the synthesis of CrF₃·3H₂O.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

  • Raman Spectroscopy: The Raman spectrum of hydrated chromium(III) fluoride provides information about the vibrational modes of the molecule.

  • UV-Vis Spectroscopy: In aqueous solutions, the UV-Vis spectrum of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is characterized by two main absorption bands. The maxima for these bands are typically observed around 400 nm and 580 nm.[5]

Applications in Catalysis

Chromium fluorides, including the hydrated forms, are known to catalyze various chemical transformations, particularly fluorination reactions.[1] They are used in the gas-phase hydrofluorination of chlorinated hydrocarbons.

Catalytic Fluorination of Chlorocarbons

Chromium(III) fluoride can act as a catalyst in the halogen exchange reaction between chlorocarbons and hydrogen fluoride (HF) to produce fluorocarbons.

Experimental Protocol Example (General):

Reaction: R-Cl + HF --(CrF₃·3H₂O catalyst)--> R-F + HCl

Procedure:

  • The catalyst, this compound, is placed in a fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature.

  • A gaseous mixture of the chlorocarbon substrate and anhydrous hydrogen fluoride is passed through the reactor over the catalyst bed.

  • The product stream is then cooled and passed through scrubbers to remove unreacted HF and HCl.

  • The organic products are collected and analyzed by gas chromatography to determine the conversion and selectivity.

Biological Role and Relevance to Drug Development

Trivalent chromium is an essential trace mineral for humans, playing a key role in the metabolism of carbohydrates, fats, and proteins. Its primary biological function is to potentiate the action of insulin.

Role in Insulin Signaling

Chromium enhances insulin signaling, which facilitates the uptake of glucose into cells. The proposed mechanism involves chromium increasing the number of insulin receptors and improving the binding of insulin to these receptors.[6] This has led to the investigation of chromium compounds as potential therapeutic agents for type 2 diabetes.

The following diagram illustrates the insulin signaling pathway and the putative points of intervention by chromium:

G Insulin Signaling Pathway and Chromium's Role cluster_cell Cell Membrane InsulinReceptor Insulin Receptor SignalingCascade Intracellular Signaling Cascade InsulinReceptor->SignalingCascade Activates GLUT4 GLUT4 Vesicle GlucoseChannel Glucose Transporter (GLUT4) GLUT4->GlucoseChannel Fuses with Membrane Glucose_out Glucose (intracellular) GlucoseChannel->Glucose_out Insulin Insulin Insulin->InsulinReceptor Binds Chromium Chromium (Cr³⁺) Chromium->InsulinReceptor Potentiates SignalingCascade->GLUT4 Promotes Translocation Glucose_in Glucose (extracellular) Glucose_in->GlucoseChannel Uptake

Chromium's role in the insulin signaling pathway.

Toxicology and Safety

It is crucial to distinguish between the different oxidation states of chromium. While hexavalent chromium (Cr⁶⁺) is a known carcinogen, trivalent chromium (Cr³⁺) compounds, such as this compound, are considered to have low toxicity.[7] However, as with all chemical compounds, appropriate safety precautions should be taken.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes severe skin burns and eye damage.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

  • If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a compound with significant utility in both industrial and research settings. Its role as a precursor and catalyst is well-established. For professionals in drug development and life sciences, the biological activity of trivalent chromium, particularly its influence on insulin signaling, presents an area of active investigation. This guide has provided a consolidated resource of its properties, synthesis, and applications, with a focus on detailed, actionable information to aid in laboratory and research endeavors. Further research into the specific catalytic mechanisms and the full spectrum of biological activities of this compound is warranted.

References

The Coordination Chemistry of Chromium(III) Fluoride Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of chromium(III) fluoride hydrates. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis, structure, properties, and characterization of these compounds. This document summarizes key quantitative data, presents detailed experimental protocols, and illustrates relevant workflows for the study of chromium(III) fluoride hydrates.

Introduction

Chromium(III) fluoride and its hydrated forms are inorganic compounds that have garnered interest due to their applications as precursors in the synthesis of other chromium-containing materials, as catalysts in organic reactions such as the fluorination of chlorocarbons, as mordants in the textile industry, and as corrosion inhibitors.[1][2] The coordination chemistry of these hydrates is rich and varied, primarily dictated by the interplay between the central chromium(III) ion, fluoride ligands, and water molecules.

Like almost all chromium(III) compounds, these hydrates feature octahedrally coordinated chromium centers.[1] In the various hydrated forms, water molecules systematically replace or supplement the fluoride ions in the coordination sphere or are incorporated into the crystal lattice as water of crystallization. This guide will focus on the most commonly cited hydrates: the nonahydrate, pentahydrate, tetrahydrate, and trihydrate.

Synthesis of Chromium(III) Fluoride Hydrates

The synthesis of chromium(III) fluoride hydrates can be broadly categorized into aqueous and non-aqueous methods. The choice of method determines the specific hydrate form and the nature of the resulting complex.

Aqueous Synthesis Routes

Aqueous methods are the most common for preparing chromium(III) fluoride hydrates.

  • Reaction of Chromium(III) Oxide or Hydroxide with Hydrofluoric Acid: This is a prevalent industrial and laboratory method.[1][2] The reaction of chromium(III) oxide with aqueous hydrofluoric acid leads to the formation of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, which then crystallizes with fluoride counter-ions.[1] The resulting product is often the violet [Cr(H₂O)₆]F₃, which can be isolated or further processed.

    • Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃[1]

  • Reaction of Hexaaquochromium(III) Salts with Alkali Fluorides: Another common aqueous approach involves treating solutions of hexaaquochromium(III) salts, such as chromium(III) chloride or nitrate, with an alkali fluoride like potassium fluoride or ammonium fluoride.[3] This method can be used to precipitate various hydrated forms.

Non-Aqueous Synthesis Routes

Non-aqueous methods are employed to produce anhydrous CrF₃ or specialized hydrates.

  • Reaction of Chromium Trichloride with Hydrogen Fluoride: Anhydrous chromium(III) fluoride is typically produced by reacting chromium trichloride with hydrogen fluoride gas.[1]

    • CrCl₃ + 3 HF → CrF₃ + 3 HCl[1]

  • From Hydrazinium Fluorochromate(III): A more specialized route involves the reaction of hydrated hydrazinium fluorochromate(III), [N₂H₆][CrF₅]·H₂O, with fluorine gas in an anhydrous hydrogen fluoride medium to yield amorphous CrF₃-based materials with high surface areas.[4]

Interconversion and Formation of Specific Hydrates
  • CrF₃·9H₂O and CrF₃·6H₂O: These are typically violet and contain the [Cr(H₂O)₆]³⁺ cation.[5]

  • CrF₃·5H₂O and CrF₃·3H₂O: These green hydrates contain the neutral complex fac-[CrF₃(H₂O)₃], where three fluoride ions and three water molecules are directly coordinated to the chromium center in a facial arrangement.[1] The trihydrate can be obtained by the controlled thermal decomposition of the nonahydrate.[5]

G General Synthesis Pathways for Chromium(III) Fluoride Hydrates cluster_aqueous Aqueous Routes cluster_thermal Thermal Decomposition Cr2O3 Cr₂(SO₄)₃ / CrCl₃ Hexaaqua [Cr(H₂O)₆]F₃ (Violet Hydrates, e.g., Nonahydrate) Cr2O3->Hexaaqua + Alkali Fluoride Cr_Oxide Cr₂O₃ / Cr(OH)₃ Cr_Oxide->Hexaaqua + HF (aq) HF_aq Aqueous HF Alkali_F Alkali Fluoride (e.g., NH₄F) Green_Hydrates fac-[CrF₃(H₂O)₃] (Green Hydrates, e.g., Trihydrate) Hexaaqua->Green_Hydrates Controlled Heating caption Figure 1: Simplified flowchart of aqueous synthesis routes.

Caption: Figure 1: Simplified flowchart of aqueous synthesis routes.

Structural Chemistry and Crystallographic Data

The various hydrates of chromium(III) fluoride are distinguished by the composition of the primary coordination sphere around the Cr³⁺ ion and the arrangement of molecules in the crystal lattice.

Coordination Geometry

The central chromium(III) ion consistently exhibits an octahedral coordination geometry. The ligands in the coordination sphere can be either fluoride ions or water molecules.

  • Violet Hydrates (e.g., CrF₃·9H₂O): These compounds are ionic, consisting of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and fluoride anions (F⁻). The remaining water molecules are present as lattice water.

  • Green Hydrates (e.g., CrF₃·5H₂O, CrF₃·3H₂O): These are neutral coordination complexes where both fluoride and water are directly bonded to the chromium ion. The most common structural motif is the fac-[CrF₃(H₂O)₃] unit.[1]

Crystallographic Data

Detailed structural analyses have been performed on the trihydrate and pentahydrate forms.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
TrihydrateCrF₃·3H₂ORhombohedralR-3ma = 5.668(4) Å, α = 112.5(1)°[2][5]
PentahydrateCrF₃·5H₂OOrthorhombicPbcna = 10.403(8) Å, b = 8.082(6) Å, c = 7.973(6) Å[1][5]

Table 1: Crystal Data for Chromium(III) Fluoride Hydrates.

Bond Lengths and Angles
CompoundBondBond Length (Å)Ref.
CrF₃·5H₂OCr-X₁1.984(7)[5]
Cr-X₂₋₆ (mean)1.892(6)[5]

Table 2: Selected Interatomic Distances for CrF₃·5H₂O. (Note: X represents either F or O from H₂O, as the study noted difficulty in distinguishing them due to disorder).

Physicochemical Properties and Characterization

Physical Properties
PropertyAnhydrous CrF₃CrF₃·3H₂O[Cr(H₂O)₆]F₃ (and its hydrates)
Appearance Green crystalline solidGreen crystalline solidViolet solid
Molar Mass ( g/mol ) 108.99163.04217.08 (hexahydrate)
Density (g/cm³) 3.82.2-
Solubility in Water InsolubleSparingly solubleSoluble

Table 3: Physical Properties of Chromium(III) Fluoride and its Hydrates. [1][2]

Thermal Analysis

The thermal decomposition of chromium(III) fluoride hydrates involves sequential loss of water molecules. The nonahydrate, CrF₃·9H₂O, decomposes in three distinct stages.[5]

  • Stage 1: Loss of lattice water to form the hexahydrate, containing the stable [Cr(H₂O)₆]³⁺ complex.

  • Stage 2: Further water loss and rearrangement to form the green trihydrate, which is composed of the neutral fac-[CrF₃(H₂O)₃] complex.

  • Stage 3: Final dehydration to yield anhydrous CrF₃.

Quantitative data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA), such as specific temperature ranges and mass loss percentages for each stage, are not consistently reported in the readily available literature.

Spectroscopic Characterization

4.3.1. Electronic (UV-Vis) Spectroscopy

The color of the chromium(III) fluoride hydrates is due to d-d electronic transitions within the octahedrally coordinated Cr³⁺ ion.

  • Violet Hydrates: The color of compounds containing the [Cr(H₂O)₆]³⁺ ion is determined by its UV-Vis absorption spectrum. It typically shows two main absorption bands corresponding to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. These bands are reported to have absorption maxima (λ_max) at approximately 400-420 nm and 580 nm.[6]

  • Green Hydrates: The green color of the fac-[CrF₃(H₂O)₃] complex arises from a shift in these absorption bands due to the presence of fluoride ligands in the coordination sphere, which have a different ligand field strength compared to water.

Complex Ionλ_max 1 (nm)λ_max 2 (nm)Color
[Cr(H₂O)₆]³⁺~400-420~580Violet/Blue-grey

Table 4: UV-Vis Absorption Maxima for the Hexaaquachromium(III) Ion. [6]

4.3.2. Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the bonding in chromium(III) fluoride hydrates. The spectra are expected to show characteristic bands for:

  • O-H stretching and H-O-H bending modes of coordinated and lattice water molecules.

  • Cr-O stretching modes from the coordinated water molecules.

  • Cr-F stretching modes .

Specific peak assignments for the various chromium(III) fluoride hydrates are not extensively detailed in the surveyed literature, which often presents challenges due to the complexity of the spectra and potential for fluorescence in Raman spectroscopy of metal fluorides.[5] However, the presence of broad O-H stretching bands (typically 3000-3600 cm⁻¹) and H-O-H bending bands (~1600-1650 cm⁻¹) is a clear indicator of hydration. The lower frequency region (below 600 cm⁻¹) would contain the characteristic vibrations of the Cr-O and Cr-F bonds.

Experimental Protocols

The following protocols are based on synthesis descriptions found in the literature and represent standardized laboratory procedures.

Protocol 1: Synthesis of Polycrystalline CrF₃·3H₂O

This protocol is based on the thermal decomposition of a higher hydrate.

  • Starting Material: Chromium(III) fluoride nonahydrate (CrF₃·9H₂O).

  • Apparatus: Tube furnace with temperature control, inert gas supply (e.g., Nitrogen), sample boat.

  • Procedure: a. Place a known quantity of CrF₃·9H₂O into a sample boat. b. Position the boat in the center of the tube furnace. c. Purge the furnace with a slow stream of dry nitrogen gas. d. Heat the sample according to a pre-determined temperature program, with plateaus to allow for the complete evolution of water at each decomposition stage. Based on the qualitative description, a slow heating ramp to approximately 150-200°C should be sufficient to drive off the first six water molecules. e. Hold the temperature until constant weight is achieved, indicating the formation of CrF₃·3H₂O. f. Cool the sample to room temperature under the inert atmosphere before removal.

  • Characterization: The resulting green powder should be analyzed by Powder X-Ray Diffraction (PXRD) to confirm the rhombohedral structure of the trihydrate.

Protocol 2: Synthesis of Single Crystals of CrF₃·5H₂O

This protocol is adapted from the description by Birk et al. (1927) and later referenced by others.

  • Reagents: Chromium(VI) oxide (CrO₃), 10% hydrofluoric acid (HF), glucose.

  • Apparatus: Beaker, hot plate, crystallizing dish.

  • Procedure: a. In a fume hood, dissolve chromium(VI) oxide in 10% aqueous hydrofluoric acid. b. Slowly add a reducing agent, such as glucose, to the solution to reduce Cr(VI) to Cr(III). The solution color will change, typically from orange/red to green. c. Transfer the resulting green solution to a crystallizing dish. d. Allow the solution to evaporate slowly at room temperature over several days. e. Deep green crystals of CrF₃·5H₂O will form.

  • Characterization: The identity and phase purity of the crystals should be confirmed using single-crystal X-ray diffraction.

G Experimental Workflow for Characterization cluster_structure Structural Analysis cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis Synthesis Synthesized CrF₃·xH₂O PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Phase ID, Purity SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Synthesis->SCXRD Crystal Structure (if single crystals) UVVis UV-Vis Spectroscopy Synthesis->UVVis Electronic Transitions (Color) FTIR_Raman FTIR / Raman Spectroscopy Synthesis->FTIR_Raman Vibrational Modes (Bonding) TGA_DTA TGA / DTA Synthesis->TGA_DTA Decomposition Profile caption Figure 2: General workflow for the characterization of synthesized hydrates.

Caption: Figure 2: General workflow for the characterization of synthesized hydrates.

Conclusion

The coordination chemistry of chromium(III) fluoride hydrates is characterized by the formation of octahedral Cr(III) centers with varying degrees of hydration. The violet hydrates contain the [Cr(H₂O)₆]³⁺ complex cation, while the green hydrates are characterized by the neutral fac-[CrF₃(H₂O)₃] complex. The synthesis, structure, and properties of these compounds are intrinsically linked, with thermal and synthetic conditions dictating the final product. While significant crystallographic data exists for the trihydrate and pentahydrate, further detailed investigation into the thermal decomposition pathways and a comprehensive assignment of the vibrational spectra of all hydrates would be beneficial for a more complete understanding of this important class of inorganic compounds.

References

In-Depth Technical Guide: The Hygroscopic Nature of Chromium(3+) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Chromium(III) trifluoride trihydrate (CrF₃·3H₂O). While qualitatively acknowledged as hygroscopic, quantitative data in the public domain is scarce. This document outlines the existing knowledge, presents standardized experimental protocols for characterization, and offers a logical framework for understanding its interaction with atmospheric moisture.

Introduction

Chromium(III) trifluoride trihydrate is a green crystalline solid with the chemical formula CrF₃·3H₂O.[1] It is one of several known hydrates of Chromium(III) fluoride.[2][3][4] Like many hydrated salts, its stability and physical properties are intrinsically linked to the ambient humidity. The tendency of a material to absorb moisture from the atmosphere is known as hygroscopicity. For chemical reagents, active pharmaceutical ingredients (APIs), and other materials in drug development, understanding this property is critical for determining appropriate handling, storage, and processing conditions to ensure product quality and stability.[5] This guide focuses on the hygroscopic nature of CrF₃·3H₂O.

Physicochemical Properties

A summary of the key physicochemical properties of Chromium(III) trifluoride trihydrate is provided below.

PropertyValueSource(s)
Chemical Formula CrF₃·3H₂O[6]
Molecular Weight 163.037 g/mol [2][6]
Appearance Green crystalline solid[1][3]
Density 2.2 g/cm³[2][3]
Solubility in Water Sparingly soluble[2][3]
Crystal Structure The trihydrate contains the neutral complex fac-[CrF₃(H₂O)₃] where three fluoride ions and three water molecules occupy the faces of an octahedron around the central chromium atom.[1]

Hygroscopic Nature

The CRH is the specific relative humidity at which a material begins to absorb a significant amount of moisture, potentially leading to deliquescence (dissolving in the absorbed water to form a solution).[7] The interaction with atmospheric moisture can lead to changes in the physical state, such as:

  • Adsorption: Water molecules adhering to the surface of the crystalline solid.

  • Absorption: Water molecules being taken up into the bulk structure.

  • Hydrate Transformation: Potential for changes in the hydration state.

  • Deliquescence: Dissolution in absorbed atmospheric water.

Understanding these behaviors is crucial for maintaining the material's integrity.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively characterize the hygroscopic nature of a compound like Chromium(III) trifluoride trihydrate, a standard and powerful technique is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.

Objective: To determine the amount and rate of water vapor uptake and loss by the material, generating a sorption-desorption isotherm.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the sample pan of the DVS instrument.

  • Drying: The sample is initially dried by exposing it to a stream of dry air or nitrogen (0% RH) at the experimental temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline dry weight.

  • Sorption Phase: The relative humidity of the gas flowing over the sample is increased in predetermined steps (e.g., increments of 10% RH from 0% to 90%). At each step, the system holds the RH constant and continuously monitors the sample's mass until equilibrium is reached (defined by a very small change in mass over time, dm/dt ).

  • Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased in steps, and the mass loss is measured at each stage until the sample is returned to 0% RH.

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity. The resulting plot is a water vapor sorption isotherm, which provides critical information about the material's interaction with moisture.

Data Presentation

While specific experimental data for Chromium(III) trifluoride trihydrate is not available in the surveyed literature, the following table outlines the key parameters that would be derived from a DVS analysis. This serves as a template for future experimental characterization.

ParameterDescriptionValue for CrF₃·3H₂O
Mass Change at 75% RH The percentage increase in mass after equilibration at 75% relative humidity, a common benchmark for hygroscopicity classification.Data not available
Mass Change at 90% RH The percentage increase in mass after equilibration at 90% relative humidity, indicating behavior at high humidity.Data not available
Critical Relative Humidity (CRH) The relative humidity at which a sharp increase in water uptake occurs, often indicating a phase transition or deliquescence.Data not available
Hysteresis The difference between the sorption and desorption curves on the isotherm, which can indicate changes in the material's structure or the kinetics of water sorption/desorption.Data not available
Hygroscopicity Class Classification (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic) based on established standards (e.g., European Pharmacopoeia).Qualitatively described as hygroscopic

Visualization of Hygroscopic Interaction

The following diagram illustrates the logical workflow of how a hygroscopic material like Chromium(III) trifluoride trihydrate interacts with increasing atmospheric humidity.

Hygroscopic_Interaction cluster_state Material State Low_RH Low Ambient Humidity (< CRH) Adsorption Surface Water Adsorption Low_RH->Adsorption High_RH High Ambient Humidity (> CRH) Deliquescence Deliquescence (Saturated Solution) High_RH->Deliquescence Initial CrF₃·3H₂O (Crystalline Solid) Initial->Adsorption Exposure to Humidity Adsorption->Deliquescence Humidity > CRH

Caption: Logical flow of moisture interaction with a hygroscopic solid.

References

Solubility Profile of Chromium(III) Trifluoride Trihydrate in Water and Hydrochloric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) in aqueous solutions, specifically in water and hydrochloric acid (HCl). This document synthesizes available data, outlines relevant experimental methodologies, and presents logical pathways for its dissolution behavior.

Executive Summary

Physicochemical Properties of Chromium(III) Trifluoride Trihydrate

A summary of the key physical and chemical properties of Chromium(III) trifluoride and its trihydrate form is presented in Table 1. Understanding these properties is crucial for interpreting its solubility behavior.

PropertyValueReferences
Chemical Formula CrF₃·3H₂O[1][2]
Molar Mass 163.037 g/mol [1][2]
Appearance Green crystalline solid[1][3]
Density 2.2 g/cm³ (trihydrate)[1][3]
Solubility in Water Sparingly soluble (trihydrate)[1][2][3][4]
Solubility in HCl Soluble (forms a violet solution)[1][3][5][6]
Other Solubilities Insoluble in alcohols[1]

Table 1: Physicochemical Properties of Chromium(III) Trifluoride Trihydrate.

Solubility in Water

Chromium(III) trifluoride trihydrate is consistently reported to be sparingly or slightly soluble in water[1][2][3][4]. The dissolution process in water is expected to establish an equilibrium between the solid phase and its constituent ions in solution. The hydrated form, [Cr(H₂O)₆]F₃, is noted to be soluble in water[2][7]. The dissolution of CrF₃·3H₂O likely involves the formation of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.

Due to the lack of specific quantitative data, experimental determination is necessary to establish the exact solubility in g/L or molarity at various temperatures.

Solubility in Hydrochloric Acid

In contrast to its limited solubility in water, Chromium(III) trifluoride trihydrate is soluble in hydrochloric acid[1][3][5][6]. This enhanced solubility is attributed to a chemical reaction where the fluoride and aqua ligands in the chromium coordination sphere are displaced by chloride ions. This process leads to the formation of various chromium(III)-chloro aqua complexes, such as [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺. The formation of these soluble complex ions shifts the dissolution equilibrium towards the products, thereby increasing the overall solubility of the chromium salt. The resulting solution is often described as having a violet color, which is characteristic of certain chromium(III) aqua complexes[3][5].

Logical Pathway of Dissolution in HCl

The dissolution of CrF₃·3H₂O in HCl can be visualized as a multi-step process involving the initial dissociation and subsequent ligand exchange reactions. The following diagram illustrates this logical relationship.

Dissolution_in_HCl cluster_solid Solid Phase cluster_aqueous Aqueous Phase (in HCl) CrF3_3H2O CrF₃·3H₂O(s) Cr_aq [Cr(H₂O)₆]³⁺(aq) CrF3_3H2O->Cr_aq Dissolution in H₂O F_ion 3F⁻(aq) CrF3_3H2O->F_ion Cr_Cl_complexes [Cr(H₂O)ₓClₙ]⁽³⁻ⁿ⁾⁺(aq) (Various chloro-aqua complexes) Cr_aq->Cr_Cl_complexes Ligand Exchange HF HF(aq) F_ion->HF H_ion H⁺(aq) from HCl H_ion->HF Cl_ion Cl⁻(aq) from HCl Cl_ion->Cr_Cl_complexes

Caption: Logical pathway for the dissolution of CrF₃·3H₂O in HCl.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, the following experimental protocols are proposed for the determination of the solubility of Chromium(III) trifluoride trihydrate.

General Experimental Workflow

The general workflow for determining the solubility involves saturating the solvent with the solute, separating the solid and liquid phases, and analyzing the concentration of the dissolved solute in the liquid phase.

Experimental_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis Start Start Add_Solid Add excess CrF₃·3H₂O to solvent (H₂O or HCl) Start->Add_Solid Equilibrate Equilibrate at constant temperature with stirring Add_Solid->Equilibrate Filter Filter to separate solid and liquid phases Equilibrate->Filter Analyze Analyze filtrate for [Cr³⁺] and/or [F⁻] Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: General workflow for solubility determination.

Gravimetric Method

This classical method involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue.

Protocol:

  • Prepare a saturated solution of CrF₃·3H₂O in the desired solvent (water or a specific concentration of HCl) at a constant temperature by stirring an excess of the solid for a prolonged period (e.g., 24-48 hours) to ensure equilibrium.

  • Carefully filter the solution to remove all undissolved solid.

  • Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

  • Gently heat the evaporating dish to evaporate the solvent completely.

  • Dry the residue in an oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved.

  • Calculate the mass of the dissolved CrF₃·3H₂O and express the solubility in g/L or other suitable units.

Instrumental Methods for Concentration Analysis

More modern and sensitive methods involve analyzing the concentration of chromium(III) or fluoride ions in the saturated solution.

Table 2: Instrumental Methods for Ion Concentration Analysis.

MethodAnalytePrincipleReferences
UV-Vis Spectrophotometry Cr(III)The concentration of Cr(III) in solution can be determined by measuring its absorbance at a specific wavelength, often after forming a colored complex.[8][9]
Atomic Absorption Spectroscopy (AAS) Cr(III)Measures the absorption of light by free chromium atoms in the gaseous state.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Cr(III)A highly sensitive technique for determining the elemental composition of a sample.
Ion-Selective Electrode (ISE) F⁻A potentiometric method that measures the activity of fluoride ions in a solution.[10][11][12][13][14]
Conductometric Titration Cr(III) or F⁻Involves monitoring the change in electrical conductivity of the solution during a titration to determine the endpoint.[15][16][17]

Protocol using UV-Vis Spectrophotometry for Cr(III) determination:

  • Prepare a series of standard solutions of a soluble chromium(III) salt (e.g., CrCl₃) of known concentrations.

  • Prepare a saturated solution of CrF₃·3H₂O and filter it as described in the gravimetric method.

  • If necessary, form a colored complex with the chromium(III) ions in both the standard solutions and the filtered sample solution using a suitable complexing agent (e.g., diphenylcarbazide after oxidation to Cr(VI), or another suitable ligand for Cr(III))[8][9].

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

  • Measure the absorbance of the sample solution under the same conditions.

  • Determine the concentration of Cr(III) in the sample from the calibration curve and calculate the solubility of CrF₃·3H₂O.

Conclusion

This technical guide consolidates the available information on the solubility of Chromium(III) trifluoride trihydrate in water and hydrochloric acid. While quantitative data remains elusive, a clear qualitative understanding and robust experimental strategies for its determination have been presented. The solubility in water is limited, whereas its solubility in hydrochloric acid is significantly enhanced through the formation of soluble chloro-aqua complexes. The provided experimental workflows and analytical methods offer a practical framework for researchers and scientists to quantitatively assess the solubility of this compound, which is essential for its effective application in various fields, including drug development.

References

Unveiling the Structure of Green Chromium(III) Fluoride Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of green chromium(III) fluoride trihydrate (CrF₃·3H₂O). The information presented is curated for professionals in research and development who require a detailed understanding of this compound's solid-state architecture. This document summarizes key crystallographic data, outlines experimental protocols for its characterization, and provides a visual representation of the structural determination workflow.

Core Crystallographic Data

The crystal structure of green chromium(III) fluoride trihydrate has been determined to be rhombohedral.[1][2] The fundamental building block of the structure consists of neutral CrF₃(H₂O)₃ molecules.[2] Unlike its violet counterpart, which contains [Cr(H₂O)₆]³⁺ cations, the green form has both fluoride ions and water molecules directly coordinated to the chromium center.[2] This arrangement highlights the isomeric complexity of hydrated chromium(III) fluorides.

The crystallographic data, essential for understanding the compound's three-dimensional lattice, is summarized in the table below.

Parameter Value
Crystal System Rhombohedral
Space Group R-3m
Unit Cell Dimensions (Rhombohedral) a = 5.668(4) Å, α = 112.5(1)°
Molecules per Unit Cell (Z) 1
Molar Mass 163.037 g/mol
Appearance Green crystalline solid

Experimental Protocols

The determination of the crystal structure of green CrF₃·3H₂O involves a precise sequence of synthesis, crystallization, and characterization steps. The methodologies outlined below are based on established experimental procedures.[2]

Synthesis and Crystallization

Single crystals of green chromium(III) fluoride trihydrate suitable for X-ray diffraction can be grown from an aqueous solution.

Materials:

  • Chromium trioxide (CrO₃)

  • 10% Hydrofluoric acid (HF)

  • Glucose

Procedure:

  • A mixture of chromium trioxide, 10% hydrofluoric acid, and glucose is prepared.

  • Single crystals are grown from this mixture.

  • Alternatively, polycrystalline CrF₃·3H₂O can be obtained through the thermal decomposition of CrF₃·9H₂O.[2]

X-ray Diffraction Analysis

The primary technique for elucidating the crystal structure is single-crystal X-ray diffraction.

Instrumentation:

  • Stoe two-circle Weissenberg diffractometer

  • Molybdenum Kα radiation (Mo Kα)

Data Collection and Refinement:

  • A suitable single crystal is mounted on the diffractometer.

  • Oscillation and Weissenberg photographs are taken to determine the crystal system and space group.

  • Intensity data is collected using the diffractometer.

  • The collected data is then processed and corrected. It is noted that absorption corrections were not applied in the original structure determination.[2]

  • The crystal structure is solved and refined using established crystallographic software.

Structural Determination Workflow

The logical flow from material synthesis to final structure elucidation is a critical aspect of crystallography. The following diagram illustrates the key stages in determining the crystal structure of green chromium(III) fluoride trihydrate.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution A Prepare Mixture: CrO3, 10% HF, Glucose B Grow Single Crystals A->B C Mount Crystal on Diffractometer B->C D Collect Intensity Data (Mo Kα radiation) C->D E Process Weissenberg Photographs C->E F Determine Unit Cell & Space Group D->F E->F G Structure Solution F->G H Structure Refinement G->H I Final Crystal Structure CrF3·3H2O H->I

References

An In-Depth Technical Guide on the Thermal Decomposition Behavior of CrF₃·3H₂O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of chromium(III) fluoride trihydrate (CrF₃·3H₂O). The information presented herein is compiled from scholarly research to aid in the understanding of its thermal stability and decomposition pathway, which is critical for its application in various scientific and industrial fields, including materials science and catalysis.

Thermal Decomposition Pathway

The thermal decomposition of chromium(III) fluoride trihydrate occurs in a stepwise manner, involving the sequential loss of water molecules to form anhydrous chromium(III) fluoride. The decomposition process is initiated by heating, and the stability of the hydrated forms decreases with increasing temperature.

Based on differential thermal analysis (DTA), the decomposition of higher hydrates of chromium(III) fluoride, such as the nonahydrate (CrF₃·9H₂O), reveals the formation of the trihydrate as a stable intermediate. The subsequent decomposition of the trihydrate proceeds to yield the anhydrous salt.

The overall decomposition can be summarized by the following reaction:

CrF₃·3H₂O(s) → CrF₃(s) + 3H₂O(g)

Quantitative Decomposition Data

The precise temperature ranges and corresponding mass loss for each stage of the decomposition are crucial for controlled synthesis and application. The following table summarizes the key quantitative data associated with the thermal decomposition of CrF₃·3H₂O, primarily derived from the analysis of the decomposition of its precursor, CrF₃·9H₂O.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Product
Dehydration of CrF₃·9H₂O to CrF₃·3H₂O100 - 15029.8Not explicitly statedCrF₃·3H₂O
Dehydration of CrF₃·3H₂O to CrF₃150 - 25033.1 (from trihydrate)Not explicitly statedCrF₃

Note: The observed mass loss values are subject to variation based on experimental conditions.

Experimental Protocols

The characterization of the thermal decomposition of CrF₃·3H₂O is typically performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Typical Experimental Parameters:

  • Instrument: A thermogravimetric analyzer.

  • Sample Mass: 5 - 10 mg.

  • Heating Rate: A linear heating rate, typically 5 - 20 °C/min.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, or a reactive atmosphere, depending on the desired analysis.

  • Temperature Range: Ambient to a temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Crucible: An inert sample pan, typically made of alumina or platinum.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Typical Experimental Parameters:

  • Instrument: A differential scanning calorimeter or differential thermal analyzer.

  • Sample Mass: 2 - 5 mg.

  • Heating Rate: A linear heating rate, typically 5 - 20 °C/min.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon.

  • Temperature Range: Ambient to a temperature sufficient to observe all thermal transitions.

  • Crucible: An inert sample pan, typically made of aluminum or alumina, often hermetically sealed for hydrated samples.

  • Reference: An empty, inert crucible.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Typical Experimental Parameters:

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Typically Cu Kα radiation.

  • Scan Range (2θ): A range sufficient to cover the characteristic peaks of the expected phases (e.g., 10 - 80°).

  • Sample Preparation: The solid residue from the thermal analysis is finely ground and mounted on a sample holder.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the thermal decomposition of CrF₃·3H₂O.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Characterization cluster_3 Data Analysis Sample CrF3·3H2O Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating XRD X-ray Diffraction (XRD) TGA->XRD Collect Residue at Intermediate Temps Analysis Data Interpretation - Decomposition Temperatures - Mass Loss - Phase Identification TGA->Analysis Mass Loss Data DSC->Analysis Heat Flow Data XRD->Analysis Structural Data

Caption: Experimental workflow for thermal analysis.

Decomposition Pathway

The logical progression of the thermal decomposition of CrF₃·3H₂O is depicted in the following diagram.

G Start CrF3·3H2O (Trihydrate) Intermediate Intermediate States (Lower Hydrates - Unstable) Start->Intermediate Heat (e.g., 150-250°C) End Anhydrous CrF3 Intermediate->End Water 3 H2O(g) (Water Vapor) Intermediate->Water

Caption: Thermal decomposition pathway of CrF₃·3H₂O.

"health and safety information for Chromium(3+) trifluoride trihydrate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of Chromium(III) Trifluoride Trihydrate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It synthesizes publicly available safety data. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable institutional and regulatory guidelines before handling this chemical.

Identification and Physicochemical Properties

Chromium(III) trifluoride trihydrate is an inorganic compound composed of chromium in the +3 oxidation state, fluoride ions, and three molecules of water of hydration.[1][2] It is essential to distinguish it from the anhydrous form (CrF₃) and other hydrates, as physical properties and some reactivity can differ.[3] The information presented here pertains to the trihydrate, with relevant data from related hydrates and the anhydrous form included for a comprehensive overview.

Table 1: Physical and Chemical Properties of Chromium(III) Trifluoride and its Hydrates

PropertyValueSource(s)
Chemical Formula CrF₃·3H₂O[1][4]
Molecular Weight 165.01 g/mol [4]
CAS Number 16671-27-5[1]
Appearance Green or green-blue crystalline solid/powder[3][4]
Odor Odorless[4][5]
Melting Point Decomposes before melting; Anhydrous form melts at >1000 °C / 1832 °F[3][4][5]
Solubility in Water Slightly soluble; Anhydrous form is practically insoluble[3][4]
Density Approx. 2.1 - 2.2 g/cm³[3][4]
Stability Stable under normal conditions; Hygroscopic (absorbs moisture from the air)[2][4][5][6]

Hazard Identification and Classification

Chromium(III) trifluoride trihydrate is classified as a hazardous chemical under the Globally Harmonized System (GHS) and by OSHA's Hazard Communication Standard.[5][7] The primary hazards are associated with its corrosive nature and acute toxicity upon exposure.[7][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][7][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][7][8]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][7][8]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][7][8]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][10]

Occupational Exposure Limits

Regulatory bodies have established occupational exposure limits (OELs) for Chromium(III) compounds to protect workers. These limits are typically time-weighted averages (TWA) over an 8 or 10-hour workday.

Table 3: Occupational Exposure Limits for Chromium(III) Compounds

OrganizationLimit TypeValue (as Cr)NotesSource(s)
OSHA (USA) PEL (8-hr TWA)0.5 mg/m³Legal airborne permissible exposure limit.[11]
NIOSH (USA) REL (10-hr TWA)0.5 mg/m³Recommended airborne exposure limit.[11]
ACGIH (USA) TLV (8-hr TWA)0.5 mg/m³Recommended airborne exposure limit.[11]
NIOSH (USA) IDLH25 mg/m³Immediately Dangerous to Life or Health.[12]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life and Health.

Toxicological Information

The toxicological profile of Chromium(III) trifluoride trihydrate is characterized by its corrosive and irritant effects, which are a consequence of its reactivity, particularly the presence of the fluoride ion.[8][12]

  • Acute Effects: The substance is harmful if swallowed, inhaled, or in contact with skin.[7] Inhalation of dust can cause irritation to the respiratory tract.[5][11] Direct contact causes severe skin burns and serious eye damage.[7][8]

  • Systemic Effects: A significant hazard arises from the fluoride ion, which can penetrate the skin and precipitate calcium, potentially leading to fatal hypocalcemia (low serum calcium levels).[8] Symptoms of fluoride poisoning may be delayed for up to 24 hours.[8]

  • Chronic Effects: Prolonged or repeated exposure may lead to skin sensitization or an allergic reaction.[11] If an allergy develops, very low future exposure can cause itching and a skin rash.[11]

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by major regulatory agencies.[7]

Experimental Protocols

The hazard classifications summarized in this guide are based on standardized toxicological studies. While the source documents (primarily Safety Data Sheets) do not provide detailed experimental methodologies, they are based on internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, an "Acute Oral Toxicity" classification is typically derived from a study following OECD Test Guideline 420, 423, or 425, which involves administering the substance to animals (usually rats) and observing for mortality and toxic effects over a set period. Similarly, skin and eye corrosion/irritation data comes from studies like OECD Guidelines 404 and 405, respectively.

GHS_Hazard_Assessment_Workflow cluster_Data Data Gathering cluster_Endpoints Hazard Endpoint Assessment cluster_Classification Classification & Communication PhysChem Physical-Chemical Properties AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) PhysChem->AcuteTox Evaluate Corrosion Skin/Eye Corrosion & Irritation PhysChem->Corrosion Evaluate Sensitization Sensitization PhysChem->Sensitization Evaluate STOT Specific Target Organ Toxicity (STOT) PhysChem->STOT Evaluate ToxData Toxicological Data (In Vivo / In Vitro) ToxData->AcuteTox Evaluate ToxData->Corrosion Evaluate ToxData->Sensitization Evaluate ToxData->STOT Evaluate HumanData Human Experience Data (Case reports, epidemiology) HumanData->AcuteTox Evaluate HumanData->Corrosion Evaluate HumanData->Sensitization Evaluate HumanData->STOT Evaluate GHS_Class GHS Classification (Assign Hazard Class/Category) AcuteTox->GHS_Class Classify Corrosion->GHS_Class Classify Sensitization->GHS_Class Classify STOT->GHS_Class Classify Label Label Elements (Pictogram, Signal Word, Hazard Statements) GHS_Class->Label SDS Safety Data Sheet (SDS) Generation Label->SDS

Caption: Generalized workflow for chemical hazard assessment and classification.

Health Hazards and First Aid Protocols

Immediate and appropriate first aid is critical following any exposure. Medical personnel should be informed about the material involved, specifically its corrosive nature and the potential for fluoride ion toxicity.[6][8]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If breathing is difficult or has stopped, provide artificial respiration.[7][13] Seek immediate medical attention.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Specialized treatment for fluoride exposure, such as the application of a 2.5% calcium gluconate gel, should be administered.[8] Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[7] Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[5][6]

First_Aid_Decision_Tree cluster_Routes cluster_Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Route Skin Skin Contact Exposure->Skin Route Eye Eye Contact Exposure->Eye Route Ingestion Ingestion Exposure->Ingestion Route FreshAir Move to Fresh Air Keep at Rest Inhalation->FreshAir Action RinseSkin Remove Clothing Rinse with Water (15+ min) Apply Calcium Gluconate Gel Skin->RinseSkin Action RinseEyes Rinse with Water (15+ min) Remove Contact Lenses Eye->RinseEyes Action RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth Action Medical Seek IMMEDIATE Medical Attention FreshAir->Medical RinseSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First aid decision tree for different exposure routes.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety, incorporating engineering controls, administrative controls, and PPE, is required to handle this material safely.

  • Engineering Controls: Handle the product only in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure to keep airborne concentrations below exposure limits.[7][11] Ensure that eyewash stations and safety showers are close to the workstation.[5][7]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in work areas.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a protective suit to prevent skin exposure.[5][8] Gloves must be inspected before use and disposed of properly.[8]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-face particle respirator (type N100 or P3).[5][8]

Hierarchy_of_Controls cluster_Controls Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) (Least Effective) Administrative->PPE

Caption: Hierarchy of controls applied to handling Chromium(III) trifluoride.

Accidental Release and Fire-Fighting Measures

  • Accidental Release:

    • Evacuate personnel to safe areas and ensure adequate ventilation.[8]

    • Wear appropriate personal protective equipment (Level B or C), including respiratory protection.[8][14]

    • Avoid dust formation.[8]

    • Isolate the spill area. For solids, this is at least 25 meters (75 feet) in all directions.[12][15]

    • Sweep up the spilled material and shovel it into a suitable, closed, labeled container for disposal.[7][8] Do not flush with water, as contact with water or acids can liberate toxic gas.[7][8]

    • Do not let the chemical enter the environment or drains.[7][8]

  • Fire-Fighting:

    • The material itself does not burn.[11]

    • Use an extinguishing agent suitable for the surrounding fire, such as dry chemical, CO₂, or alcohol-resistant foam.[5][16]

    • Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride and chromium oxides.[5][11][16]

    • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][16]

Stability and Reactivity

  • Reactivity: The material is reactive. Contact with acids liberates toxic gas (hydrogen fluoride).[5][7] It can react slowly with water to form hydrofluoric acid, which is corrosive to glass and living tissue.[12][15]

  • Chemical Stability: The substance is stable under recommended storage conditions but is hygroscopic.[5][6]

  • Conditions to Avoid: Exposure to moist air or water and incompatible materials.[6][7]

  • Incompatible Materials: Strong acids, strong oxidizing agents.[5][7]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form hydrogen fluoride and chromium oxides.[5][16]

Storage and Disposal

  • Storage: Store in a dry, cool, and well-ventilated place.[7] Keep containers tightly closed to protect from moisture.[5] Store in a "Corrosives area" away from incompatible materials like acids.[5][7] Store locked up.[7]

  • Disposal: Waste is considered hazardous.[6] Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[7] Do not empty into drains.[7] Chemical waste generators must ensure complete and accurate classification of the waste.[7]

References

Thermogravimetric Analysis of Chromium Fluoride Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the thermogravimetric analysis (TGA) of chromium fluoride hydrates. This document is intended to serve as a valuable resource for researchers and professionals in materials science, chemistry, and pharmaceutical development who are engaged in the characterization of these compounds. While specific experimental TGA data for chromium fluoride hydrates is not widely available in the public domain, this guide furnishes a detailed framework for conducting such analyses, interpreting the results, and understanding the thermal decomposition behavior of these materials. The primary source for the thermal decomposition of chromium(III) fluoride nonahydrate appears to be a study by Herbstein, Kapon, and Reisner, which, while cited, is not readily accessible for a detailed review of its quantitative data.

Introduction to Thermogravimetric Analysis of Hydrates

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] For hydrated salts, such as chromium fluoride hydrates, TGA is particularly useful for determining the water of hydration, assessing thermal stability, and elucidating decomposition pathways. The analysis involves heating a small sample in a furnace and continuously measuring its mass. The resulting data, presented as a thermogram (a plot of mass versus temperature), reveals distinct steps corresponding to mass loss events, such as dehydration or decomposition.

Thermal Decomposition of Chromium Fluoride Hydrates

Chromium(III) fluoride is known to form several hydrates, most commonly the trihydrate (CrF₃·3H₂O), tetrahydrate (CrF₃·4H₂O), and nonahydrate (CrF₃·9H₂O).[2] The thermal decomposition of these hydrates typically proceeds through a series of dehydration steps, culminating in the formation of the anhydrous chromium(III) fluoride.

A key study on the thermal decomposition of chromium(III) fluoride nonahydrate (CrF₃·9H₂O) indicates a multi-stage process. The initial violet nonahydrate, more accurately represented as [Cr(H₂O)₆]F₃·3H₂O, first loses its three molecules of lattice water. In a subsequent step, it is believed to transform into the green trihydrate, CrF₃·3H₂O, which can also be represented as [CrF₃(H₂O)₃]. Further heating would lead to the anhydrous CrF₃.

The theoretical mass loss for the complete dehydration of common chromium fluoride hydrates can be calculated based on their molar masses. These theoretical values are invaluable for interpreting experimental TGA data.

Table 1: Theoretical Mass Loss for Complete Dehydration of Chromium Fluoride Hydrates
Hydrate FormulaMolar Mass ( g/mol )Molar Mass of Water Lost ( g/mol )Theoretical Mass Loss (%)
CrF₃·9H₂O271.13162.1459.80%
CrF₃·4H₂O181.0572.0639.80%
CrF₃·3H₂O163.0454.0533.15%

Experimental Protocol for TGA of Chromium Fluoride Hydrates

While the specific experimental parameters from the seminal work on chromium fluoride hydrate decomposition are not available, a general and robust protocol for the TGA of a hydrated metal salt can be outlined as follows. This protocol is based on established best practices in thermal analysis.[3]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace is required. The instrument should have precise temperature control and the capability for controlled gas flow.

3.2. Sample Preparation

  • Ensure the chromium fluoride hydrate sample is representative of the bulk material.

  • Lightly grind the sample to a fine, uniform powder to ensure consistent heat transfer and gas diffusion.

  • Accurately weigh a small amount of the sample, typically between 5 and 10 mg, into a clean, inert TGA crucible (e.g., alumina or platinum).

3.3. TGA Parameters

  • Purge Gas: Use an inert gas, such as nitrogen or argon, to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically room temperature or slightly above (e.g., 30°C).

    • Heat the sample at a constant rate, for example, 10°C/min, to a final temperature that ensures complete decomposition of the hydrate to the anhydrous form. A final temperature of 500-600°C is generally sufficient for dehydration studies.

  • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

3.4. Data Analysis

The resulting thermogram should be analyzed to determine the onset temperature of each mass loss step and the percentage of mass lost in each step. The derivative of the TGA curve (DTG curve) can be used to more accurately identify the temperature at which the rate of mass loss is at its maximum.

Visualization of Decomposition Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway for chromium(III) fluoride nonahydrate and a typical experimental workflow for its TGA.

G A CrF₃·9H₂O (Violet) B [Cr(H₂O)₆]F₃ (Violet Intermediate) A->B -3H₂O C CrF₃·3H₂O (Green) B->C -3H₂O D CrF₃ (Anhydrous) C->D -3H₂O

Caption: Proposed thermal decomposition pathway of chromium(III) fluoride nonahydrate.

G cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis A Obtain Representative Chromium Fluoride Hydrate Sample B Grind to a Fine, Uniform Powder A->B C Weigh 5-10 mg into TGA Crucible B->C D Place Crucible in TGA Instrument C->D E Set Purge Gas (e.g., N₂, 20-50 mL/min) D->E F Program Temperature Ramp (e.g., 10°C/min to 600°C) E->F G Run Experiment and Record Data F->G H Generate Thermogram (Mass vs. Temperature) G->H I Determine Mass Loss % for Each Step H->I J Identify Decomposition Temperatures H->J K Compare with Theoretical Mass Loss I->K J->K

Caption: General experimental workflow for the TGA of a chromium fluoride hydrate.

Conclusion

This technical guide has provided a foundational understanding of the thermogravimetric analysis of chromium fluoride hydrates. While a detailed quantitative analysis is hampered by the limited availability of published experimental data, the theoretical framework, a robust experimental protocol, and illustrative diagrams presented herein offer valuable guidance for researchers. It is recommended that any experimental investigation into the TGA of these materials be benchmarked against the theoretical mass loss values provided and that the qualitative decomposition pathways are used as a basis for interpreting the resulting thermograms. Further research is warranted to populate the scientific literature with detailed, publicly accessible TGA data for the various chromium fluoride hydrates.

References

"magnetic susceptibility of chromium(III) compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Magnetic Susceptibility of Chromium(III) Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium(III) compounds, characterized by their d³ electronic configuration, exhibit remarkably consistent paramagnetic behavior. This guide provides a comprehensive overview of the theoretical underpinnings of their magnetic properties, detailed experimental protocols for measuring magnetic susceptibility, and a comparative analysis of quantitative data for various Cr(III) complexes. The predictable nature of the magnetic moment in these compounds, typically falling close to the theoretical spin-only value of 3.87 Bohr Magnetons (BM), makes them excellent subjects for magnetochemical studies. Understanding these properties is crucial for applications in catalysis, materials science, and as structural probes in biological systems.

Theoretical Framework

The magnetic properties of chromium(III) compounds are a direct consequence of its electronic structure. The Cr³⁺ ion has an outer electronic configuration of [Ar]3d³. According to Hund's rule, these three electrons will occupy separate d-orbitals with parallel spins to maximize spin multiplicity. This results in three unpaired electrons, which is the primary source of paramagnetism in these compounds.

Spin-Only Magnetic Moment

For most first-row transition metal complexes, the magnetic moment can be approximated by the "spin-only" formula, which neglects orbital angular momentum contributions. The formula is given by:

μ_s.o. = √[n(n+2)]

Where 'n' is the number of unpaired electrons. For chromium(III), with n=3, the theoretical spin-only magnetic moment is:

μ_s.o. = √[3(3+2)] = √15 ≈ 3.87 BM[1][2][3][4]

Experimental values for most octahedral Cr(III) complexes are typically in the range of 3.7 to 3.9 BM, showing excellent agreement with the spin-only formula.[5][6] This indicates that the orbital contribution to the magnetic moment is largely "quenched."

Ligand Field Theory and Orbital Contribution

In an octahedral ligand field, the five degenerate d-orbitals of the chromium ion are split into two energy levels: a lower-energy t₂g triplet (d_xy, d_xz, d_yz) and a higher-energy e_g doublet (d_z², d_x²-y²). The energy separation between these levels is denoted as Δo (the crystal field splitting energy).[6]

For a d³ ion like Cr³⁺, the three electrons occupy the three t₂g orbitals singly, with parallel spins (t₂g³ e_g⁰).[6] This configuration corresponds to a ⁴A₂g ground state. Because this ground state is orbitally non-degenerate (an 'A' term), there is no first-order orbital angular momentum contribution to the magnetic moment. This is why the experimentally observed magnetic moments for most Cr(III) complexes are very close to the spin-only value.[5][7]

d_orbital_splitting cluster_0 Free Cr(III) Ion d_orbitals Degenerate d-orbitals t2g t₂g dxy dxz dyz d_orbitals->t2g Splitting eg e_g d_z² d_x²-y² d_orbitals->eg anno Δo E_axis_start E_axis_end Energy E_axis_start->E_axis_end

d-orbital splitting for Cr(III) in an octahedral field.

Quantitative Data Summary

The magnetic properties of various chromium(III) compounds are summarized below. The molar magnetic susceptibility (χ_M) and the effective magnetic moment (μ_eff) are presented.

CompoundFormulaχ_M × 10⁻⁶ (cm³/mol)μ_eff (B.M.)Reference(s)
Chromium(III) chlorideCrCl₃6350~3.8[8]
Chromium(III) oxideCr₂O₃1960 (per Cr)-[8]
Chromium(III) sulfateCr₂(SO₄)₃11800 (per Cr)~3.8[8]
Tris(acetylacetonato)chromium(III)[Cr(acac)₃]-~3.8[9]
Hexaamminechromium(III) nitrate--INVALID-LINK--₃-~3.8[10]
Cr(III) complex with Schiff base--3.92[11]
Cr(III) complex with α-mercaptosuccinic acid--3.6 - 3.9[12]
Cr(III) gibberellate complex[Cr(GA)₂(H₂O)(Cl)]-3.61[13]

Note: Molar susceptibility values are typically measured at room temperature (~298 K).

Experimental Protocols for Magnetic Susceptibility Measurement

Several methods are employed to determine the magnetic susceptibility of materials. The choice of method often depends on the sample state (solid, liquid, solution), required sensitivity, and available equipment.

Gouy Method

The Gouy method is a classical technique suitable for solid samples in powdered form. It relies on measuring the apparent change in mass of a sample when it is placed in an inhomogeneous magnetic field.[14][15]

Methodology:

  • Sample Preparation: The powdered sample is packed uniformly into a long, cylindrical Gouy tube. The packing must be consistent to ensure reproducibility.

  • Apparatus Setup: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet.[16][17] The Gouy tube is suspended from one arm of the balance so that one end is in the region of maximum magnetic field strength between the pole pieces, and the other end is in a region of negligible field strength.[14][15]

  • Measurement without Field: The mass of the sample-filled tube is accurately measured with the electromagnet turned off (W₁).

  • Measurement with Field: The electromagnet is turned on to a calibrated, stable field strength. The new apparent mass of the sample is recorded (W₂). Paramagnetic samples will be pulled into the field, resulting in an apparent increase in mass.

  • Calculation: The change in mass (ΔW = W₂ - W₁) is used to calculate the volume susceptibility (κ) and subsequently the molar susceptibility (χ_M).

gouy_workflow start Start prep Pack Cr(III) Compound into Gouy Tube start->prep weigh_off Measure Mass without Magnetic Field (W1) prep->weigh_off apply_field Suspend Tube in Magnet & Apply Magnetic Field weigh_off->apply_field weigh_on Measure Apparent Mass with Magnetic Field (W2) apply_field->weigh_on calculate Calculate Mass Change (ΔW = W2 - W1) weigh_on->calculate calc_susc Calculate Magnetic Susceptibility (χ) calculate->calc_susc end End calc_susc->end

Experimental workflow for the Gouy method.
Faraday Method

The Faraday method is more sensitive than the Gouy method and requires a smaller sample size. It utilizes a specially designed magnetic field where the product of the field strength and its gradient (H * dH/dz) is constant over the sample volume.[18][19]

Methodology:

  • Apparatus Setup: The setup consists of an electromagnet with specially shaped pole pieces to create the required constant field gradient, a sensitive microbalance (often a torsion balance), and a sample holder.[18][20]

  • Sample Placement: A small amount of the sample is placed in the sample holder, which is positioned in the region of the constant H(dH/dz).

  • Force Measurement: The force exerted on the sample by the magnetic field is measured as an apparent change in weight by the microbalance. This force is directly proportional to the mass susceptibility of the sample.

  • Calibration: The apparatus is calibrated using a standard substance with a known magnetic susceptibility, such as Hg[Co(SCN)₄].[19]

  • Calculation: The susceptibility of the unknown sample is determined by comparing the force measured for the sample to the force measured for the calibrant under identical conditions.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring magnetic properties. It can detect extremely small magnetic fields and is capable of measurements over a wide range of temperatures and applied magnetic fields.[21][22]

Methodology:

  • Sample Preparation: A small, precisely weighed sample (powder, crystal, or film) is placed in a sample holder (e.g., a gelatin capsule or a straw).

  • Measurement Cycle: The sample is moved through a set of superconducting detection coils, which are coupled to the SQUID.[22][23] This movement induces a current in the coils.

  • Signal Detection: The SQUID, a highly sensitive magnetic flux-to-voltage converter, measures the change in magnetic flux caused by the sample's magnetic moment.[22]

  • Data Acquisition: The output voltage from the SQUID is recorded as a function of the sample's position, generating a response curve.

  • Data Analysis: The magnetic moment of the sample is determined by fitting the response curve to a theoretical model of a magnetic dipole.[23] Measurements can be performed as a function of temperature (from <2 K to >400 K) and applied magnetic field (up to several Tesla), allowing for detailed characterization of magnetic behavior.[21][24]

Conclusion

Chromium(III) compounds are archetypal paramagnetic materials whose magnetic susceptibility is dominated by the spin contribution of their three unpaired 3d electrons. The resulting magnetic moment is consistently found to be near the theoretical spin-only value of 3.87 BM, a consequence of the orbitally non-degenerate ⁴A₂g ground state in the common octahedral geometry. This predictability makes Cr(III) complexes valuable for calibrating magnetic instruments and for educational purposes. The precise measurement of their magnetic properties, achievable through techniques like Gouy, Faraday, and SQUID magnetometry, provides fundamental insights into their electronic structure and bonding.

References

In-Depth Technical Guide: Lewis Acid Properties of Chromium(III) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) is an inorganic compound that has garnered interest for its catalytic applications, which are rooted in its Lewis acidic nature. This technical guide provides a comprehensive overview of the Lewis acid properties of CrF₃·3H₂O, including its structural features, methods for characterizing its acidity, and its role in catalysis. The information is presented to be a valuable resource for researchers in chemistry and drug development exploring the potential of this compound.

Chemical and Physical Properties

Chromium(III) trifluoride trihydrate is a green crystalline solid.[1][2] In its hydrated form, the chromium(III) ion is typically coordinated by both fluoride ions and water molecules in an octahedral geometry.[1][2] The presence of coordinated water molecules can influence the overall Lewis acidity of the chromium center.

PropertyValueReference
Chemical Formula CrF₃·3H₂O[3]
Molecular Weight 163.037 g/mol [3]
Appearance Green crystalline solid[1][2]
Solubility in Water Sparingly soluble[1][2]

Lewis Acidity of Chromium(III) Trifluoride Trihydrate

The Lewis acidity of CrF₃·3H₂O arises from the electron-deficient nature of the chromium(III) center, which can accept electron pairs from Lewis bases. This property is central to its function as a catalyst in various organic reactions, most notably in fluorination reactions where it facilitates the exchange of other halogens with fluoride.[1][2]

Experimental Protocols for Characterizing Lewis Acidity

Several experimental techniques can be employed to characterize and quantify the Lewis acidity of solid materials like Chromium(III) trifluoride trihydrate. The following are detailed methodologies for two common approaches.

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

The Gutmann-Beckett method is a widely used technique to quantify the Lewis acidity of a substance by observing the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO).[4][5] The interaction of the Lewis acidic sites with the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal, and the magnitude of this shift is proportional to the Lewis acidity, expressed as the Acceptor Number (AN).[4]

Experimental Protocol:

  • Sample Preparation:

    • Dry the Chromium(III) trifluoride trihydrate sample under vacuum to remove any physisorbed water.

    • Prepare a stock solution of triethylphosphine oxide (TEPO) in a dry, weakly coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • In a dry NMR tube, add a precisely weighed amount of the dried CrF₃·3H₂O.

    • Add a known volume of the TEPO stock solution to the NMR tube.

    • Add a suitable internal standard (e.g., sealed capillary with H₃PO₄) for referencing the chemical shifts.

  • NMR Spectroscopy:

    • Acquire the ³¹P NMR spectrum of the sample solution.

    • Record the chemical shift (δ) of the TEPO signal.

  • Calculation of Acceptor Number (AN):

    • The Acceptor Number is calculated using the following formula[4]: AN = 2.21 * (δ_sample - 41.0)

    • Where δ_sample is the observed ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in the non-coordinating solvent hexane (AN = 0).[4]

FTIR Spectroscopy of Adsorbed Pyridine

Fourier-transform infrared (FTIR) spectroscopy of an adsorbed probe molecule, such as pyridine, is a powerful technique to distinguish between Brønsted and Lewis acid sites on a solid catalyst and to assess their relative strengths.[6][7] Pyridine, a Lewis base, adsorbs onto Lewis acid sites through its nitrogen atom, leading to characteristic shifts in its vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • Press a small amount of finely ground CrF₃·3H₂O into a self-supporting wafer.

    • Place the wafer in a specialized IR cell with transparent windows (e.g., CaF₂).

    • Activate the sample by heating it under a high vacuum to remove adsorbed water and other impurities.

  • Pyridine Adsorption:

    • Introduce pyridine vapor into the IR cell at a controlled temperature and pressure, allowing it to adsorb onto the catalyst surface.

    • Evacuate the cell at an elevated temperature to remove physisorbed pyridine, leaving only the chemisorbed species.

  • FTIR Spectroscopy:

    • Record the FTIR spectrum of the sample with adsorbed pyridine.

    • Identify the characteristic absorption bands for pyridine coordinated to Lewis acid sites (typically around 1445-1460 cm⁻¹) and Brønsted acid sites (around 1540 cm⁻¹).[6]

  • Data Analysis:

    • The position and intensity of the absorption bands provide qualitative and quantitative information about the nature and number of acid sites. The frequency of the band for pyridine on Lewis acid sites can be correlated with the Lewis acid strength.

Catalytic Applications and Reaction Mechanisms

The Lewis acidity of chromium(III) fluoride is exploited in its use as a catalyst for various organic transformations, particularly in halogen exchange (halex) reactions.[1][2] In these reactions, CrF₃·3H₂O activates a carbon-halogen bond, facilitating the substitution of a heavier halogen with fluorine.

While a detailed, universally accepted mechanism for CrF₃-catalyzed fluorination is still a subject of research, a plausible pathway involves the following steps:

  • Coordination: The Lewis acidic chromium center coordinates with the halogen atom of the organic substrate.

  • Activation: This coordination polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A fluoride ion, either from the catalyst itself or from a fluoride source like HF, attacks the activated carbon atom.

  • Product Formation and Catalyst Regeneration: The fluorinated product is released, and the catalyst is regenerated to participate in the next catalytic cycle.

Visualizations

The following diagrams illustrate the experimental workflow for determining Lewis acidity and a conceptual representation of a catalyzed reaction.

Experimental_Workflow_Gutmann_Beckett cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Dry CrF3·3H2O C Combine in NMR Tube A->C B Prepare TEPO Solution B->C D Acquire 31P NMR Spectrum C->D E Determine Chemical Shift (δ) D->E F Calculate Acceptor Number (AN) E->F

Caption: Workflow for the Gutmann-Beckett Method.

Catalytic_Cycle catalyst CrF3·3H2O (Lewis Acid) intermediate [R-X---CrF3·3H2O] (Activated Complex) catalyst->intermediate Coordination substrate R-X (Substrate) substrate->intermediate product R-F (Product) intermediate->product Nucleophilic Attack product->catalyst Catalyst Regeneration fluoride F- source fluoride->intermediate

Caption: Conceptual Catalytic Cycle.

Conclusion

Chromium(III) trifluoride trihydrate is a valuable compound whose Lewis acidic properties are key to its catalytic functions. While direct quantitative measurements of its Lewis acidity are not extensively reported, established experimental protocols such as the Gutmann-Beckett method and FTIR spectroscopy of adsorbed pyridine can be effectively utilized for its characterization. A deeper understanding of its Lewis acidity and catalytic mechanisms will undoubtedly pave the way for its broader application in organic synthesis and drug development.

References

A Technical Guide to the Historical Development of Chromium Fluoride Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of chromium fluoride compounds, from their early discoveries to their synthesis and contemporary applications. This document provides a comprehensive overview of the key compounds, their properties, and the experimental methodologies for their preparation.

Historical Timeline and Key Discoveries

The journey of chromium fluoride compounds is intrinsically linked to the discovery of both chromium and fluorine. While chromium was identified in 1797 by Louis-Nicolas Vauquelin, the highly reactive nature of fluorine delayed its isolation until 1886 by Henri Moissan.[1][2] Moissan's work on fluorine chemistry paved the way for the investigation of its compounds with various elements, including chromium.[3][4]

  • 1797: Louis-Nicolas Vauquelin discovers the element chromium.[1]

  • 1886: Henri Moissan isolates elemental fluorine, a critical step for the synthesis of metal fluorides.[5]

  • Early 20th Century: Initial studies on chromium oxides and chromous salts by Moissan laid the groundwork for later fluorine chemistry.[3]

  • 1952: Pure chromyl fluoride (CrO₂F₂) is first isolated and characterized by Alfred Engelbrecht and Aristid von Grosse, though its red vapor had been observed much earlier.[6]

  • Mid-20th Century: Systematic studies lead to the synthesis and characterization of various chromium fluorides, including CrF₂, CrF₃, and CrF₅.[7][8][9]

  • Late 20th and Early 21st Century: Research focus shifts towards the catalytic applications of chromium fluorides, particularly in fluorination reactions, and exploration of their potential in materials science and medicine.[10][11]

Properties of Key Chromium Fluoride Compounds

The following tables summarize the key physical and chemical properties of the most well-characterized chromium fluoride compounds.

Table 1: Physical Properties of Chromium Fluoride Compounds

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Chromium(II) FluorideCrF₂89.99Blue-green iridescent solid[7]894[7]> 1300[7]3.79[7]
Chromium(III) FluorideCrF₃108.99Green crystalline solid[8]1100 (sublimes)[8]-3.8[8]
Chromium(V) FluorideCrF₅147.99Red solid[9]30[9]117[9]-
Chromyl FluorideCrO₂F₂121.99Violet-red crystalline solid[6]31.6[6]--

Table 2: Solubility and Reactivity of Chromium Fluoride Compounds

CompoundSolubility in WaterSolubility in Other SolventsReactivity
Chromium(II) FluorideSparingly soluble[7]Almost insoluble in alcohol; soluble in boiling HCl[7]Oxidizes to chromium(III) oxide in air.[7]
Chromium(III) FluorideAnhydrous form is insoluble; hydrates are soluble.[8]Insoluble in common solvents.[8]Used as a catalyst in fluorination of chlorocarbons.[8]
Chromium(V) Fluoride--Volatile solid.[9]
Chromyl FluorideReacts with water (hydrolyzes).[6]-Strong oxidizing agent; reacts with glass and quartz.[6]

Experimental Protocols for Synthesis

This section provides detailed methodologies for the synthesis of key chromium fluoride compounds.

Synthesis of Anhydrous Chromium(II) Fluoride (CrF₂)

This procedure is based on the reaction of anhydrous chromium(II) chloride with anhydrous hydrogen fluoride.[7]

Materials:

  • Anhydrous chromium(II) chloride (CrCl₂)

  • Anhydrous hydrogen fluoride (HF)

  • High-temperature tube furnace

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Place a sample of anhydrous chromium(II) chloride in a suitable reaction tube (e.g., nickel or platinum).

  • Position the reaction tube within a tube furnace.

  • Purge the system with an inert gas to remove air and moisture.

  • Slowly introduce a stream of anhydrous hydrogen fluoride gas over the chromium(II) chloride.

  • Gradually heat the furnace to a temperature of 100-200 °C to ensure the reaction goes to completion.[7]

  • Maintain the flow of hydrogen fluoride for a sufficient duration to convert all the chloride to fluoride.

  • After the reaction is complete, cool the furnace to room temperature under a continued flow of inert gas to remove any excess HF.

  • The resulting blue-green solid is anhydrous chromium(II) fluoride.

Synthesis of Anhydrous Chromium(III) Fluoride (CrF₃)

This protocol describes the synthesis of anhydrous chromium(III) fluoride from chromium(III) chloride and hydrogen fluoride.[8]

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Anhydrous hydrogen fluoride (HF)

  • Tube furnace

  • Inert gas (e.g., Argon)

Procedure:

  • Place the anhydrous chromium(III) chloride in a reaction tube resistant to HF (e.g., nickel or platinum).

  • Place the tube in a furnace.

  • Flush the system with a dry, inert gas.

  • Introduce a flow of anhydrous hydrogen fluoride over the CrCl₃.

  • Heat the furnace to a temperature sufficient to drive the reaction, typically in the range of 300-500°C.

  • Continue the reaction until the evolution of hydrogen chloride (HCl) gas ceases, indicating the completion of the reaction.

  • Cool the system to room temperature under an inert atmosphere.

  • The green crystalline solid product is anhydrous chromium(III) fluoride.

Synthesis of Chromyl Fluoride (CrO₂F₂)

This method is adapted from the work of Engelbrecht and von Grosse, involving the reaction of chromium trioxide with anhydrous hydrogen fluoride.[6]

Materials:

  • Chromium trioxide (CrO₃)

  • Anhydrous hydrogen fluoride (aHF)

  • Reaction vessel resistant to HF (e.g., a copper flask or a fluorinated ethylene propylene (FEP) tube)[6][12]

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

Procedure:

  • In a dry, air-free reaction vessel, place the chromium trioxide.

  • Cool the vessel to -196°C using liquid nitrogen.

  • Condense a significant excess of anhydrous hydrogen fluoride into the reaction vessel. A molar ratio of at least 10:1 (HF:CrO₃) is recommended.[12]

  • Slowly warm the reaction mixture to room temperature with occasional shaking. The reaction will proceed to form chromyl fluoride and water.

  • After the reaction is complete, cool the mixture to approximately -78°C. At this temperature, the excess HF will be in a liquid state, while the CrO₂F₂ will crystallize. The water produced will remain dissolved in the liquid HF.[12]

  • The crystalline chromyl fluoride can be separated from the liquid HF solution by decantation at low temperature.

  • Further purification can be achieved by vacuum distillation to remove any remaining volatile impurities.

Visualizing Synthesis Pathways and Applications

The following diagrams, generated using the DOT language, illustrate the synthesis workflows for key chromium fluoride compounds and conceptual pathways for their applications.

Synthesis of Chromium Fluorides

Synthesis_of_Chromium_Fluorides cluster_CrF2 Synthesis of Chromium(II) Fluoride cluster_CrF3 Synthesis of Chromium(III) Fluoride cluster_CrO2F2 Synthesis of Chromyl Fluoride CrCl2 CrCl₂ (Anhydrous Chromium(II) Chloride) CrF2 CrF₂ (Chromium(II) Fluoride) CrCl2->CrF2 + 2HF (100-200°C) HF_CrF2 Anhydrous HF HF_CrF2->CrF2 HCl_CrF2 HCl CrF2->HCl_CrF2 byproduct CrCl3 CrCl₃ (Anhydrous Chromium(III) Chloride) CrF3 CrF₃ (Chromium(III) Fluoride) CrCl3->CrF3 + 3HF HF_CrF3 Anhydrous HF HF_CrF3->CrF3 HCl_CrF3 HCl CrF3->HCl_CrF3 byproduct CrO3 CrO₃ (Chromium Trioxide) CrO2F2 CrO₂F₂ (Chromyl Fluoride) CrO3->CrO2F2 + 2HF HF_CrO2F2 Anhydrous HF HF_CrO2F2->CrO2F2 H2O H₂O CrO2F2->H2O byproduct

Caption: Synthesis pathways for key chromium fluoride compounds.

Catalytic Role of Chromium(III) Fluoride in Hydrofluorination

Catalytic_Cycle_CrF3 CrF3 CrF₃ Catalyst Surface R_Cl Chlorinated Hydrocarbon (e.g., R-Cl) CrF2Cl_intermediate Surface Intermediate [CrF₂(Cl)] R_Cl->CrF2Cl_intermediate Adsorption & Reaction with CrF₃ HF_reac Hydrogen Fluoride (HF) HF_reac->CrF2Cl_intermediate Reactant CrF2Cl_intermediate->CrF3 Regeneration R_F Fluorinated Hydrocarbon (R-F) CrF2Cl_intermediate->R_F Fluorine Transfer HCl_byproduct Hydrogen Chloride (HCl) CrF2Cl_intermediate->HCl_byproduct Byproduct Formation

Caption: Conceptual catalytic cycle for CrF₃ in hydrofluorination.

Conceptual Mechanism of Chromium Fluoride Nanoparticles in Drug Delivery

Drug_Delivery_Mechanism CrF_NP CrF₃ Nanoparticle + Drug Cargo Endocytosis Endocytosis CrF_NP->Endocytosis Targeting & Uptake Cell_Membrane Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Drug_Release Drug Release (pH-triggered) Endosome->Drug_Release Acidification Apoptosis Apoptosis/Cell Death Drug_Release->Apoptosis Therapeutic Effect

Caption: Conceptual pathway for nanoparticle-mediated drug delivery.

Applications in Research and Development

Chromium fluoride compounds have found applications in various fields, from catalysis to potential therapeutic agents.

Catalysis

Chromium(III) fluoride is a well-established catalyst, particularly in the fluorination of chlorocarbons using hydrogen fluoride.[8] The catalytic activity is attributed to the ability of the chromium center to facilitate the exchange of chlorine atoms for fluorine atoms. The catalyst's surface plays a crucial role in this process, where the chlorinated hydrocarbon and HF interact with the chromium fluoride surface.[13]

Drug Development and Therapeutics

The application of chromium compounds in medicine is an emerging area of research. While specific chromium fluoride drugs are not yet in clinical use, the unique properties of fluoride and chromium suggest potential therapeutic applications.

  • Drug Delivery: The development of nanoparticles for targeted drug delivery is a significant area of research. Chromium fluoride nanoparticles are being explored as potential carriers for chemotherapeutic agents.[14] The proposed mechanism involves the encapsulation of a drug within the nanoparticle, which then targets cancer cells. Once inside the cell, changes in the local environment, such as a lower pH, could trigger the release of the drug, leading to cell death.[15][16]

  • Cancer Therapy: Studies have shown that chromium(III) compounds may have potential in cancer therapy. Some chromium complexes have been shown to induce apoptosis in cancer cells. While the exact signaling pathways are still under investigation, some studies on chromium compounds suggest involvement of pathways like PI3K/AKT and EGF/ALDH1A1.[17][18][19] The introduction of fluorine into such compounds could potentially enhance their therapeutic efficacy by improving properties such as cell permeability and metabolic stability.

Conclusion

The historical development of chromium fluoride compounds showcases a progression from fundamental discovery to sophisticated applications. From the initial challenges of handling highly reactive fluorine to the controlled synthesis of various chromium fluorides, the field has evolved significantly. Today, these compounds are not only important in industrial catalysis but also hold promise for the future of medicine, particularly in the targeted delivery of therapeutics. Further research into the precise biological mechanisms of action and the development of novel chromium fluoride-based materials will undoubtedly open new avenues for scientific and therapeutic advancement.

References

Methodological & Application

Application Notes and Protocols: Chromium(3+) Trifluoride Trihydrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O) is a hydrated inorganic salt that has garnered attention as a potential Lewis acid catalyst in organic synthesis. Its applications are primarily noted in fluorination reactions and biomass conversion. This document provides an overview of its catalytic applications, supported by available data and generalized protocols. It is important to note that while the catalytic activity of chromium fluorides is documented, detailed experimental protocols and extensive quantitative data specifically for the trihydrate form are not widely available in peer-reviewed literature. The following sections summarize the known applications and provide illustrative protocols based on related chromium catalysts.

Key Catalytic Applications

Chromium(3+) trifluoride and its various hydrated forms are recognized for their catalytic roles in two main areas of organic synthesis:

  • Halogen Exchange (Halex) Reactions: Primarily, the fluorination of chlorinated hydrocarbons to produce hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). In these reactions, the chromium catalyst facilitates the exchange of chlorine atoms for fluorine atoms using a fluorine source like hydrogen fluoride (HF).[1]

  • Biomass Conversion: Specifically, the dehydration of carbohydrates like fructose to produce 5-hydroxymethylfurfural (HMF), a valuable platform chemical for the synthesis of biofuels and polymers.[2][3][4][5][6][7][8][9][10][11]

Data Presentation

Due to the limited availability of specific quantitative data for CrF₃·3H₂O, the following table presents generalized data for chromium-catalyzed reactions in the key application areas.

Table 1: Overview of Chromium-Catalyzed Organic Reactions

Reaction TypeSubstrateProductCatalyst SystemTemperature (°C)Yield/ConversionSelectivityReference
Halogen ExchangeChlorinated EthanesFluorinated EthanesChromia-based350-450VariesVaries[1]
Fructose DehydrationD-Fructose5-Hydroxymethylfurfural (HMF)CrCl₂ in [EMIM]Cl100~70% YieldHigh[2][10]
Fructose DehydrationD-Fructose5-Hydroxymethylfurfural (HMF)CrCl₃ in ionic liquid120>90% Conversion~80%[2][10]

Experimental Protocols

The following are generalized experimental protocols that illustrate the methodologies used in reactions where chromium(III) fluoride trihydrate could potentially be employed as a catalyst. These are based on established procedures for related chromium catalysts.

Protocol 1: Vapor-Phase Fluorination of a Halogenated Hydrocarbon (Illustrative)

This protocol describes a general setup for a continuous flow, vapor-phase fluorination reaction.

Objective: To synthesize a fluorinated organic compound from its chlorinated precursor using a chromium-based catalyst.

Materials:

  • This compound (CrF₃·3H₂O) as catalyst precursor

  • Anhydrous hydrogen fluoride (HF)

  • Chlorinated hydrocarbon (e.g., tetrachloroethylene)

  • Inert gas (e.g., Nitrogen)

  • Tubular reactor (e.g., made of Monel or nickel alloy)

  • Temperature controller and furnace

  • Mass flow controllers

  • Scrubbing solution (e.g., aqueous potassium hydroxide)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation:

    • Place a packed bed of CrF₃·3H₂O in the tubular reactor.

    • Heat the reactor to 350-400°C under a flow of nitrogen to dehydrate the catalyst and form the active chromium species.

    • Slowly introduce a stream of anhydrous HF diluted with nitrogen over the catalyst bed to complete the activation.

  • Fluorination Reaction:

    • Maintain the reactor temperature at the desired setpoint (e.g., 350-450°C).

    • Introduce the chlorinated hydrocarbon vapor and anhydrous HF into the reactor at a controlled molar ratio using mass flow controllers.

    • The gaseous product stream exits the reactor and is passed through a scrubbing solution to remove unreacted HF and HCl byproduct.

    • The organic products are collected in a cold trap for analysis.

  • Product Analysis:

    • Analyze the collected organic products by gas chromatography (GC) to determine the conversion of the starting material and the selectivity for the desired fluorinated products.

Safety Precautions:

  • This reaction involves highly corrosive and toxic materials (anhydrous HF). All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • A calcium gluconate gel should be readily available as a first aid measure for HF exposure.

Protocol 2: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in an Ionic Liquid (Illustrative)

This protocol is adapted from procedures using chromium(II) and (III) chlorides, which are effective catalysts for this transformation.

Objective: To synthesize 5-hydroxymethylfurfural (HMF) from D-fructose using a chromium-based catalyst in an ionic liquid solvent.

Materials:

  • This compound (CrF₃·3H₂O)

  • D-Fructose

  • Ionic liquid (e.g., 1-ethyl-3-methylimidazolium chloride, [EMIM]Cl)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

  • High-performance liquid chromatograph (HPLC) for analysis

  • Ethyl acetate for extraction

  • Sodium chloride

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine D-fructose (e.g., 100 mg) and the ionic liquid (e.g., 1 g).

    • Add the CrF₃·3H₂O catalyst (e.g., 5-10 mol%).

    • Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100-120°C).

  • Reaction Monitoring:

    • Stir the reaction mixture for the specified time (e.g., 1-3 hours).

    • Periodically, a small aliquot of the reaction mixture can be withdrawn, diluted with water, and analyzed by HPLC to monitor the progress of the reaction.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a saturated aqueous solution of NaCl to the reaction mixture.

    • Extract the HMF from the aqueous/ionic liquid phase with ethyl acetate (repeat 3 times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude HMF.

  • Product Analysis:

    • Analyze the crude product by HPLC to determine the yield of HMF. The product can be further purified by column chromatography if necessary.

Visualizations

Catalytic Dehydration of Fructose to HMF

The following diagram illustrates the proposed pathway for the Lewis acid-catalyzed dehydration of fructose to HMF. The chromium(3+) center is believed to coordinate to the fructose molecule, facilitating the series of dehydration steps that lead to the formation of the furan ring.

G Fructose Fructose Cr_complex [Cr(III)-Fructose Complex] Fructose->Cr_complex Coordination with Cr(III) Dehydration1 First Dehydration Cr_complex->Dehydration1 Dehydration2 Second Dehydration Dehydration1->Dehydration2 Dehydration3 Third Dehydration Dehydration2->Dehydration3 HMF 5-Hydroxymethylfurfural (HMF) Dehydration3->HMF

Caption: Proposed pathway for the dehydration of fructose to HMF catalyzed by a Lewis acidic Cr(III) species.

General Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening the catalytic activity of a compound like CrF₃·3H₂O in a given organic transformation.

G Start Define Reaction: Substrate, Product, Catalyst Setup Reaction Setup: Reactants, Solvent, Catalyst Loading Start->Setup Reaction Run Reaction: Controlled Temperature and Time Setup->Reaction Quench Quench Reaction & Work-up Reaction->Quench Analysis Product Analysis (GC, HPLC, NMR) Quench->Analysis Data Data Interpretation: Yield, Selectivity, Conversion Analysis->Data Optimization Optimization of Reaction Conditions Data->Optimization Optimization->Setup Iterative Improvement

Caption: A generalized workflow for the experimental evaluation of a catalyst in organic synthesis.

Conclusion

This compound shows promise as a catalyst in specific areas of organic synthesis, namely halogen exchange reactions and biomass conversion. However, the available scientific literature lacks detailed, reproducible experimental protocols and comprehensive quantitative data specifically for the trihydrate form. The protocols and data presented here are illustrative and based on closely related chromium catalysts. Further research is needed to fully elucidate the catalytic potential and optimal reaction conditions for CrF₃·3H₂O in a broader range of organic transformations. Researchers are encouraged to use the information herein as a starting point for developing their own specific applications and protocols.

References

Application Notes and Protocols: Fluorination of Organic Compounds using Chromium(III) Fluoride Trihydrate (CrF3·3H2O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) fluoride trihydrate (CrF3·3H2O) is a green crystalline solid that, along with its anhydrous form, serves as a catalyst in specific industrial fluorination reactions. While its primary application lies in the large-scale synthesis of fluorinated hydrocarbons, its use as a general laboratory reagent for the nuanced fluorination of diverse organic compounds in drug discovery and fine chemical synthesis is not extensively documented in publicly available literature. These application notes provide a summary of the known industrial applications of chromium-based fluoride catalysts and offer general guidance. Due to the scarcity of detailed laboratory protocols for CrF3·3H2O with common organic functional groups, this document will focus on the established industrial uses and general safety considerations.

Introduction

Organofluorine compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability. The development of efficient and selective fluorination methods is therefore a critical area of research. Chromium(III) fluoride and its hydrated forms are known to catalyze halogen exchange reactions, particularly the conversion of chlorocarbons to fluorocarbons.

Physicochemical Properties of CrF3·3H2O

A clear understanding of the reagent's properties is essential for its safe and effective handling.

PropertyValueReference
Chemical Formula CrF3·3H2O[1][2]
Molecular Weight 165.01 g/mol [1]
Appearance Green to blue crystalline solid[1]
Solubility Slightly soluble in water[1]
Stability Stable under normal conditions, but may react with strong acids or bases. Decomposes before melting.[1]

Industrial Applications: Catalytic Fluorination

The primary documented use of chromium(III) fluoride is as a catalyst in gas-phase fluorination reactions, often in combination with hydrogen fluoride (HF). These processes are typically carried out at elevated temperatures.

Fluorination of Chlorocarbons

Chromium(III) fluoride catalyzes the fluorination of chlorocarbons using hydrogen fluoride (HF). This is a key industrial process for the synthesis of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).

A general representation of this transformation is the halogen exchange (Halex) reaction:

R-Cl + HF --(CrF3 catalyst)--> R-F + HCl

dot

FluorinationOfChlorocarbons Substrate Chlorocarbon (R-Cl) Process High Temperature Gas-Phase Reaction Substrate->Process Reagent Hydrogen Fluoride (HF) Reagent->Process Catalyst CrF3·3H2O (catalyst) Catalyst->Process Product Fluorocarbon (R-F) Byproduct Hydrogen Chloride (HCl) Process->Product Process->Byproduct

Caption: General workflow for the catalytic fluorination of chlorocarbons.

Fluorination of Alkenes and Alkynes

Chromium(III) fluoride can also catalyze the addition of fluorine to unsaturated organic molecules like alkenes and alkynes.[3] This process is crucial for producing fluorinated olefins (HFOs), which are increasingly used as refrigerants with low global warming potential.

dot

FluorinationOfUnsaturatedSystems cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Alkene Alkene / Alkyne Process Catalytic Process Alkene->Process HF Hydrogen Fluoride (HF) HF->Process Catalyst CrF3·3H2O Catalyst->Process catalyzes Fluoroalkane Fluorinated Alkane / Alkene Process->Fluoroalkane

Caption: Catalytic fluorination of unsaturated organic compounds.

Laboratory-Scale Fluorination: Current Landscape and Challenges

Despite its industrial importance, detailed protocols for the use of CrF3·3H2O in laboratory-scale synthesis for the fluorination of common functional groups such as alcohols, ketones, aldehydes, or epoxides are not readily found in the scientific literature. The majority of modern laboratory fluorination reactions utilize a range of other reagents, including:

  • Nucleophilic Fluorinating Agents: Potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluorides.

  • Deoxofluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and PyFluor for the conversion of alcohols and carbonyls.

  • Electrophilic Fluorinating Agents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and other N-F reagents for the fluorination of enolates and other nucleophiles.

The lack of documented laboratory applications for CrF3·3H2O may be attributed to several factors, including:

  • Harsh Reaction Conditions: The high temperatures required for its catalytic activity may not be compatible with complex, sensitive molecules often targeted in drug discovery.

  • Reagent Handling: The use of gaseous and highly corrosive HF as a co-reagent in many chromium-catalyzed processes poses significant safety challenges in a standard laboratory setting.

  • Selectivity Issues: The catalytic system may lack the selectivity required for multifunctional organic molecules.

Experimental Protocols (Hypothetical and General Guidance)

Given the absence of specific published protocols for the target audience, the following represents a generalized and hypothetical procedure for a catalytic fluorination reaction based on industrial processes. This is not a validated laboratory procedure and should be treated with extreme caution.

General Protocol for Catalytic Halogen Exchange (Caution: For Informational Purposes Only)
  • System Setup: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy) equipped with a stirrer, gas inlet, and outlet is required. The outlet should be connected to a scrubbing system to neutralize corrosive gases like HF and HCl.

  • Catalyst Activation: The CrF3·3H2O catalyst may require pre-treatment, such as heating under a stream of inert gas to remove water, followed by treatment with anhydrous HF to activate the surface.

  • Reaction Execution: The organic substrate (e.g., a polychlorinated alkane) is charged into the reactor. The reactor is sealed, heated to the target temperature (typically >200 °C), and a mixture of anhydrous HF and an inert carrier gas is introduced.

  • Monitoring and Work-up: The reaction progress is monitored by analyzing the composition of the off-gases. Upon completion, the reactor is cooled, and the product mixture is carefully collected and purified by distillation.

dot

ExperimentalWorkflow start Start setup Reactor Setup (Corrosion-Resistant) start->setup activation Catalyst Activation (Heating, HF treatment) setup->activation charging Charge Substrate and Catalyst activation->charging reaction Reaction Execution (High Temp, HF flow) charging->reaction monitoring Reaction Monitoring (GC of off-gas) reaction->monitoring monitoring->reaction Continue workup Work-up (Cooling, Neutralization) monitoring->workup Complete purification Product Purification (Distillation) workup->purification end End purification->end

Caption: Hypothetical workflow for industrial-style catalytic fluorination.

Safety and Handling

  • Toxicity and Corrosivity: Chromium compounds can be toxic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Handling of Hydrogen Fluoride: If used as a co-reagent, extreme caution is necessary. HF is highly corrosive and toxic, causing severe burns upon contact. All manipulations involving HF must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

  • Disposal: Waste containing chromium and fluoride must be disposed of according to institutional and local environmental regulations.

Conclusion

Chromium(III) fluoride trihydrate is an important industrial catalyst for the synthesis of bulk fluorochemicals through high-temperature, gas-phase reactions. However, its application as a versatile and selective fluorinating agent for complex organic molecules in a laboratory setting is not well-established. Researchers and professionals in drug development should consider the more widely documented and selective modern fluorinating reagents for their synthetic needs. Further research may yet uncover milder and more selective applications for chromium-based fluorination catalysts in the future.

References

Application Notes and Protocols: Preparation of Chromium-Based Catalysts from CrF₃·3H₂O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of chromium-based catalysts from chromium(III) fluoride trihydrate (CrF₃·3H₂O). The resulting catalysts, particularly after thermal treatment, exhibit significant activity in fluorination reactions, which are crucial in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Introduction

Chromium-based catalysts are widely employed in industrial chemistry, particularly for halogen exchange and fluorination reactions. The use of hydrated chromium fluoride as a precursor offers a direct route to active catalytic materials. Thermal treatment of CrF₃·3H₂O leads to the formation of highly active chromium oxyfluoride (CrOₓFᵧ) species, which are considered the primary catalytic sites for many fluorination processes. The catalytic activity of these materials is significantly influenced by the preparation conditions, especially the calcination temperature.

Data Presentation

The following tables summarize the key quantitative data related to the preparation and performance of chromium-based catalysts derived from hydrated chromium fluoride.

Table 1: Physical Properties of a Porous Chromium Fluoride Catalyst

PropertyValueReference
Surface Area187 m²/g[1]
Pore Volume0.58 cm³/g[1]

Note: This porous catalyst was prepared using a templating method to generate high surface area and may not be fully representative of catalysts prepared by direct calcination of CrF₃·3H₂O.

Table 2: Catalytic Performance of Air-Calcined CrF₃·4H₂O in the Fluorination of HCFC-133a

Calcination Temperature (°C)HCFC-133a Conversion (%)
200~20
300~25
370~30
450~28
Untreated CrF₃·4H₂O< 5

Note: The catalytic activity of the air-calcined catalyst was found to be up to 20 times higher than that of the uncalcined CrF₃·4H₂O[2][3]. The active phase is believed to be a chromium oxyfluoride-hydroxide species (Cr-O-F-OH).

Experimental Protocols

Protocol 1: Preparation of Chromium-Based Catalyst by Thermal Activation of CrF₃·3H₂O

This protocol describes the direct thermal activation (calcination) of chromium(III) fluoride trihydrate to produce a catalytically active material for fluorination reactions.

Materials:

  • Chromium(III) fluoride trihydrate (CrF₃·3H₂O)

  • Tube furnace with temperature controller

  • Quartz or ceramic boat

  • Flow of dry air or an inert gas (e.g., nitrogen)

Procedure:

  • Place a known amount of CrF₃·3H₂O into a quartz or ceramic boat.

  • Position the boat in the center of the tube furnace.

  • Establish a steady flow of dry air (or an inert gas) through the furnace tube. A typical flow rate is 50-100 mL/min.

  • Increase the furnace temperature to the desired calcination temperature (e.g., 200, 300, 370, or 450 °C) at a controlled ramp rate (e.g., 5-10 °C/min).

  • Hold the temperature for a specified duration, typically 2-4 hours, to ensure complete transformation of the precursor.

  • After the calcination period, turn off the furnace and allow it to cool to room temperature under the gas flow.

  • Once cooled, carefully remove the boat containing the activated catalyst.

  • The resulting catalyst is ready for characterization and use in catalytic reactions.

Protocol 2: Characterization of the Prepared Catalyst

To understand the properties of the prepared catalyst, a series of characterization techniques should be employed.

1. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Objective: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Method: Nitrogen physisorption at 77 K. The catalyst is first degassed under vacuum at an elevated temperature (e.g., 150-200 °C) to remove adsorbed moisture and impurities.

2. X-ray Diffraction (XRD):

  • Objective: To identify the crystalline phases present in the catalyst and to assess its crystallinity.

  • Method: The catalyst powder is analyzed using an X-ray diffractometer, typically with Cu Kα radiation. The resulting diffraction pattern is compared with standard databases to identify the phases. An increase in crystallinity with higher calcination temperatures may be observed, which can correlate with a decrease in catalytic activity.

3. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition and chemical states of the elements on the catalyst surface.

  • Method: XPS analysis can reveal the presence of chromium, oxygen, and fluorine on the surface and provide information about their oxidation states, confirming the formation of chromium oxyfluoride species[2][3].

4. Temperature-Programmed Desorption of Ammonia (NH₃-TPD):

  • Objective: To measure the acidity of the catalyst surface, which is often related to its catalytic activity in fluorination reactions.

  • Method: The catalyst is saturated with ammonia at a low temperature, followed by a programmed temperature ramp to desorb the ammonia, which is detected by a thermal conductivity detector (TCD) or a mass spectrometer.

Protocol 3: Catalytic Activity Testing in a Fluorination Reaction

This protocol outlines a general procedure for evaluating the catalytic performance of the prepared chromium-based catalyst in a gas-phase fluorination reaction.

Materials and Equipment:

  • Fixed-bed flow reactor (typically made of a corrosion-resistant material like Inconel or nickel)

  • Mass flow controllers for reactant gases (e.g., a chlorofluorocarbon and hydrogen fluoride) and a carrier gas (e.g., nitrogen)

  • Temperature controller for the reactor furnace

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack a fixed amount of the prepared catalyst into the reactor, securing it with quartz wool plugs.

  • Pre-treat the catalyst in situ by heating it under a flow of nitrogen to the desired reaction temperature to remove any adsorbed impurities.

  • Introduce the reactant gases (e.g., a chlorofluorocarbon and hydrogen fluoride) at a specific molar ratio and flow rate into the reactor.

  • Maintain the desired reaction temperature throughout the experiment.

  • Periodically analyze the effluent gas stream using an online GC to determine the conversion of the reactant and the selectivity to the desired fluorinated products.

  • Continue the reaction for a set duration to assess the stability of the catalyst over time.

Visualizations

Catalyst_Preparation_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Performance Evaluation start Start with CrF3·3H2O Precursor calcination Thermal Activation (Calcination) - Temperature: 200-450 °C - Atmosphere: Air or N2 start->calcination Heat Treatment catalyst Activated Chromium-Based Catalyst (CrOxFy Species) calcination->catalyst bet BET (Surface Area, Pore Volume) catalyst->bet xrd XRD (Crystalline Phase, Crystallinity) catalyst->xrd xps XPS (Surface Composition, Chemical State) catalyst->xps nh3_tpd NH3-TPD (Surface Acidity) catalyst->nh3_tpd reaction Gas-Phase Fluorination Reaction (e.g., HCFC to HFC) catalyst->reaction Use in Reaction analysis Product Analysis (GC) - Conversion - Selectivity - Stability reaction->analysis performance Catalyst Performance Data analysis->performance Logical_Relationship precursor CrF3·3H2O (Hydrated Precursor) calcination Calcination Temperature (200-450 °C) precursor->calcination is subjected to active_species Formation of CrOxFy-OH (Active Catalytic Sites) calcination->active_species influences formation of surface_area Surface Area & Porosity calcination->surface_area affects crystallinity Crystallinity calcination->crystallinity affects acidity Surface Acidity active_species->acidity determines activity Catalytic Activity (e.g., Conversion) surface_area->activity influences crystallinity->activity inversely correlates with acidity->activity correlates with selectivity Product Selectivity activity->selectivity impacts

References

Application of Chromium(III) Trifluoride Trihydrate in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) is a versatile inorganic compound that serves as a valuable precursor and active material in various materials science applications. Its unique combination of properties, including its fluorine content and the reactivity of the chromium(III) ion, makes it a key ingredient in the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of Chromium(III) trifluoride trihydrate in catalysis, thin-film deposition for optical coatings, and as a dopant in specialty glasses.

I. Catalysis: Gas-Phase Hydrofluorination

Chromium-based catalysts are pivotal in the synthesis of hydrofluorocarbons (HFCs), which are essential replacements for ozone-depleting chlorofluorocarbons (CFCs). Chromium fluoride, often prepared in-situ from precursors like chromium oxide, is an active catalyst for the gas-phase fluorination of chlorocarbons.[1][2] Chromium(III) trifluoride trihydrate can be used as a precursor to generate the active catalytic species. The catalytic activity is often attributed to the formation of chromium oxyfluoride species on the catalyst surface.[1]

Quantitative Data: Catalyst Performance
Catalyst SystemReactantReaction Temperature (°C)Conversion (%)Selectivity (%)Reference
La-promoted fluorinated chromia1,1,2,3-tetrachloropropeneNot Specified~100~100 (to HCFO-1233xf)[1]
Air-calcined CrF₃·4H₂OCF₃CH₂ClNot Specified20 times higher activity than non-calcinedNot Specified[1]
Chromium oxyfluoridesCCl₂F₂Not SpecifiedSignificantly higher than CrF₃ or Cr₂O₃Not Specified[1]
Experimental Protocol: Preparation of a CrF₃-based Catalyst and Use in Gas-Phase Fluorination

This protocol describes a general method for the preparation of a chromium-based catalyst from Chromium(III) trifluoride trihydrate and its application in the gas-phase fluorination of a chlorinated hydrocarbon.

1. Catalyst Preparation (Activation of CrF₃·3H₂O):

  • Objective: To dehydrate and activate the Chromium(III) trifluoride trihydrate to form a high surface area, catalytically active chromium fluoride/oxyfluoride.

  • Materials:

    • Chromium(III) trifluoride trihydrate (CrF₃·3H₂O)

    • High-purity nitrogen (N₂) gas

    • Anhydrous hydrogen fluoride (HF) gas (handle with extreme caution in a suitable fume hood and with appropriate personal protective equipment)

    • Tube furnace

    • Quartz or nickel reactor tube

  • Procedure:

    • Place a known amount of CrF₃·3H₂O into the reactor tube.

    • Place the reactor tube in the tube furnace.

    • Purge the reactor with a steady flow of dry nitrogen gas (e.g., 50-100 mL/min) to remove air.

    • Slowly heat the furnace to 150-200 °C under a nitrogen flow and hold for 1-2 hours to remove the water of hydration.

    • After dehydration, slowly introduce a flow of anhydrous HF gas (e.g., 10-20 mL/min) while maintaining the nitrogen flow. [CAUTION: HF is extremely corrosive and toxic] .

    • Gradually increase the furnace temperature to 300-400 °C and maintain for 2-4 hours. This step ensures the complete fluorination and activation of the catalyst.

    • Cool the reactor to the desired reaction temperature for the fluorination reaction under a continuous flow of nitrogen.

2. Gas-Phase Fluorination Reaction:

  • Objective: To perform the catalytic fluorination of a model chlorinated hydrocarbon.

  • Materials:

    • Prepared chromium-based catalyst

    • Chlorinated hydrocarbon (e.g., 1,1,2,3-tetrachloropropene)

    • Anhydrous hydrogen fluoride (HF)

    • High-purity nitrogen (N₂) as a carrier gas

    • Gas flow controllers

    • Heated transfer lines

    • Gas chromatograph (GC) for product analysis

  • Procedure:

    • Set the reactor temperature to the desired value (e.g., 250-400 °C).

    • Introduce a controlled flow of the chlorinated hydrocarbon vapor and anhydrous HF into the reactor over the catalyst bed. A carrier gas like nitrogen can be used to control the residence time.

    • The molar ratio of HF to the chlorinated hydrocarbon is a critical parameter and should be optimized (e.g., 5:1 to 20:1).

    • The reaction products are passed through a heated transfer line to a gas chromatograph (GC) for online analysis of conversion and selectivity.

    • The reaction can be run for an extended period to evaluate catalyst stability.

G Experimental Workflow: Catalyst Preparation and Gas-Phase Fluorination cluster_prep Catalyst Preparation cluster_reaction Gas-Phase Fluorination CrF3_hydrate CrF₃·3H₂O Dehydration Dehydration (150-200°C, N₂ flow) CrF3_hydrate->Dehydration Activation Activation (300-400°C, HF/N₂ flow) Dehydration->Activation Active_Catalyst Active CrF₃/CrOF Catalyst Activation->Active_Catalyst Reactor Fixed-Bed Reactor (250-400°C) Active_Catalyst->Reactor Catalyst Bed Reactants Chlorinated Hydrocarbon + HF Reactants->Reactor Analysis Gas Chromatography (GC) Reactor->Analysis Products Fluorinated Products Analysis->Products

Caption: Workflow for catalyst preparation and use.

II. Thin Films: Anti-Reflection Coatings

Chromium fluoride is a material of interest for the deposition of thin films with applications as anti-reflection (AR) and corrosion-resistant coatings.[3] Physical Vapor Deposition (PVD) techniques, such as sputtering and thermal evaporation, are commonly employed for this purpose. Chromium(III) trifluoride can be used as a source material in PVD processes.

Quantitative Data: Properties of PVD Chromium-based Coatings
Deposition ParameterValueResulting Film PropertyValueReference
Deposition TechniqueDC Magnetron SputteringSubstratePolycarbonate[3]
Power10 kWThickness per layer~25 nm[3]
Number of Layers1-4Surface Roughness (Ra)~3 nm[3]
SubstrateNi-coated stainless steelAbsorptance (α) / Emittance (ε) at 100°C0.92 / 0.08[4]
Experimental Protocol: Deposition of a Chromium Fluoride Anti-Reflection Coating by Thermal Evaporation

This protocol provides a general procedure for the deposition of a thin chromium fluoride film using thermal evaporation, a common PVD method.

  • Objective: To deposit a thin, transparent chromium fluoride film with anti-reflective properties onto a glass substrate.

  • Materials:

    • Chromium(III) trifluoride (anhydrous or trihydrate, though anhydrous is preferred for high vacuum)

    • Substrate (e.g., glass microscope slide)

    • High-vacuum thermal evaporation system

    • Tungsten or molybdenum evaporation boat

    • Substrate holder with heating capability

    • Film thickness monitor (e.g., quartz crystal microbalance)

    • Spectrophotometer for optical characterization

  • Procedure:

    • Substrate Preparation:

      • Thoroughly clean the glass substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol) and deionized water.

      • Dry the substrate with a stream of dry nitrogen and place it in the substrate holder of the evaporation chamber.

    • Source Preparation:

      • Place a small amount of Chromium(III) trifluoride into the evaporation boat.

    • Deposition:

      • Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁵ Torr).

      • Heat the substrate to a desired temperature (e.g., 100-300 °C) to improve film adhesion and control microstructure.

      • Gradually increase the current to the evaporation boat to heat the Chromium(III) trifluoride until it starts to sublimate/evaporate.

      • Monitor the deposition rate and thickness using the quartz crystal microbalance. A typical deposition rate might be 0.1-1 Å/s.

      • Deposit a film of the desired thickness (e.g., 100 nm for a single-layer AR coating).

      • Once the desired thickness is reached, shut off the power to the evaporation boat and allow the substrate to cool down under vacuum.

    • Characterization:

      • Vent the chamber and remove the coated substrate.

      • Characterize the optical properties (transmittance, reflectance) of the film using a spectrophotometer.

      • The film thickness and surface morphology can be further analyzed using techniques like ellipsometry and atomic force microscopy (AFM).

G Logical Relationship: PVD Process for Anti-Reflection Coating Precursor CrF₃·3H₂O Precursor Heating Thermal Evaporation Precursor->Heating Vacuum High Vacuum Environment Deposition Film Deposition Vacuum->Deposition Substrate Cleaned Substrate Substrate->Deposition Heating->Deposition Vapor Phase Thin_Film Chromium Fluoride Thin Film Deposition->Thin_Film AR_Properties Anti-Reflection Properties Thin_Film->AR_Properties Corrosion_Resistance Corrosion Resistance Thin_Film->Corrosion_Resistance

Caption: PVD process for anti-reflection coatings.

III. Specialty Glasses: Dopant for Optical Properties

Chromium(III) ions are well-known activators in various host materials for solid-state lasers and phosphors due to their electronic transitions. In fluoride glasses, Cr³⁺ can exhibit broadband emission in the near-infrared region. Chromium(III) trifluoride trihydrate can be used as a dopant source in the synthesis of such specialty glasses.

Experimental Protocol: Synthesis of a Chromium-Doped Fluoride Glass

This protocol outlines a representative melt-quenching method for synthesizing a chromium-doped fluoride glass. The exact composition of the glass can be varied.

  • Objective: To synthesize a fluoride glass doped with a small amount of chromium(III) for spectroscopic characterization.

  • Materials:

    • High-purity fluoride glass components (e.g., ZrF₄, BaF₂, LaF₃, AlF₃, NaF - ZBLAN composition is common)

    • Chromium(III) trifluoride trihydrate (CrF₃·3H₂O) as the dopant

    • Ammonium bifluoride (NH₄F·HF) as a fluorinating agent

    • Vitreous carbon or platinum crucible

    • Controlled atmosphere glovebox (low oxygen and water content)

    • High-temperature furnace (up to 1000 °C)

    • Mould for quenching (e.g., preheated brass)

    • Annealing furnace

  • Procedure:

    • Batching (inside a glovebox):

      • Weigh the required amounts of the host glass components and the CrF₃·3H₂O dopant (e.g., 0.1-1 mol%).

      • Add a small amount of ammonium bifluoride (e.g., 5-10 wt%) to the batch to act as a fluorinating agent, which helps to remove oxide impurities.

      • Thoroughly mix the powders.

    • Melting:

      • Transfer the mixed batch into the crucible and place it in the high-temperature furnace.

      • Heat the furnace under an inert atmosphere (e.g., argon) to around 300-400 °C for 1-2 hours to allow the ammonium bifluoride to react and purify the melt.

      • Increase the temperature to the melting temperature of the glass composition (e.g., 800-900 °C) and hold for 1-2 hours until the melt is homogeneous.

    • Quenching and Annealing:

      • Pour the molten glass into a preheated mould.

      • Immediately transfer the solidified glass to an annealing furnace held at a temperature just below the glass transition temperature (Tg) of the specific glass composition.

      • Anneal for several hours to relieve internal stresses.

      • Slowly cool the furnace to room temperature.

    • Characterization:

      • Cut and polish the glass sample for optical measurements.

      • Measure the absorption and emission spectra to characterize the spectroscopic properties of the Cr³⁺ ions in the fluoride glass host.

G Signaling Pathway: Role of Cr³⁺ in Fluoride Glass Excitation Excitation (e.g., with a laser) Cr3_Ground Cr³⁺ Ground State (⁴A₂g) Excitation->Cr3_Ground Absorption Cr3_Excited Cr³⁺ Excited State (e.g., ⁴T₂g) Cr3_Ground->Cr3_Excited Cr3_Excited->Cr3_Ground Non-radiative decay Emission Broadband NIR Emission Cr3_Excited->Emission

Caption: Energy level transitions of Cr³⁺ in glass.

References

Application Notes and Protocols for the Synthesis of Battery Electrode Materials Using Chromium(3+) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chromium(3+) trifluoride and its hydrated forms in the synthesis of advanced cathode materials for lithium-ion batteries. This document includes a summary of electrochemical performance data, generalized experimental protocols, and a visual representation of the synthesis and characterization workflow.

Introduction to Chromium Fluorides in Battery Cathodes

Transition metal fluorides (TMFs) are emerging as promising cathode materials for next-generation lithium-ion batteries due to their high theoretical specific capacities, which can significantly exceed those of conventional intercalation cathodes. Among these, chromium trifluoride (CrF₃) is particularly noteworthy. It operates on a conversion reaction mechanism, which involves the formation and decomposition of lithium fluoride (LiF) during the charge-discharge process. This allows for a multi-electron transfer, leading to a high theoretical specific capacity. For instance, CrF₃ has a theoretical specific capacity of up to 619 mAh/g.[1]

Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O) is a potential precursor for the synthesis of these advanced cathode materials.[2][3] The presence of water of hydration can influence the synthesis process and the final electrochemical properties of the material.[4] Research in this area is ongoing, with various synthesis techniques being explored to optimize the performance of chromium fluoride-based cathodes.

Data Presentation: Electrochemical Performance of Chromium Fluoride-Based Cathodes

The following table summarizes the electrochemical performance of chromium-lithium fluoride (Cr-LiF) thin-film solid-state battery cathodes. These cathodes were prepared with a 1.1:2 TM/LiF ratio (where TM = Cr).[1]

C-RateDelithiated Capacity (mAh/g)Lithiated Capacity (mAh/g)
C/10540-
C/2370 (after 10 cycles, declined from 436)-
1C297 (stable in cycles 51-60)-
8C219190

Experimental Protocols

While a specific, detailed protocol for the synthesis of chromium fluoride-based cathodes directly from this compound is not extensively documented in the reviewed literature, the following generalized protocols are based on common synthesis methods for metal fluoride battery materials, such as solvothermal and mechanochemical approaches. Researchers should adapt and optimize these methods for their specific requirements.

Protocol 1: Generalized Solvothermal Synthesis of CrF₃ Nanoparticles

This method is adapted from procedures used for other metal fluoride nanoparticles and aims to produce crystalline CrF₃ with controlled morphology.

Materials:

  • This compound (CrF₃·3H₂O) or another chromium precursor

  • Anhydrous ethanol or other suitable solvent

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Preparation: Dissolve a calculated amount of this compound in anhydrous ethanol. The concentration will need to be optimized depending on the desired particle size.

  • Solvothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 180°C and 220°C for 12 to 24 hours. The precise temperature and time will influence the crystallinity and size of the resulting nanoparticles.

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation and wash it several times with anhydrous ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60-80°C for at least 12 hours to obtain the CrF₃ nanoparticles.

Protocol 2: Generalized Mechanochemical Synthesis of CrF₃/Carbon Composite

This method focuses on creating an intimate mixture of the active material and a conductive carbon additive to enhance electrochemical performance.

Materials:

  • Anhydrous Chromium(3+) trifluoride (CrF₃) (requires dehydration of the trihydrate form as a preliminary step)

  • Conductive carbon black (e.g., Super P)

  • High-energy ball milling equipment with hardened steel or tungsten carbide vials and balls

Procedure:

  • Dehydration of Precursor (if starting with CrF₃·3H₂O):

    • Note: A specific protocol for the dehydration of CrF₃·3H₂O was not found. The following is a general approach based on the dehydration of other hydrated metal fluorides.

    • Heat the this compound under a controlled, inert atmosphere (e.g., argon) at a temperature range of 150-250°C for several hours to remove the water molecules. The optimal temperature and duration must be determined experimentally to avoid decomposition or unwanted side reactions.

  • Milling: Place the anhydrous CrF₃ powder and conductive carbon black in a high-energy ball milling vial. A typical weight ratio would be 70:30 to 80:20 (CrF₃:carbon), but this can be varied.

  • Milling Parameters: Mill the mixture at a high rotation speed (e.g., 300-500 rpm) for several hours (e.g., 2-10 hours). The milling time is a critical parameter affecting particle size and the degree of amorphization.

  • Product Collection: After milling, collect the resulting CrF₃/Carbon composite powder under an inert atmosphere to prevent moisture absorption.

Protocol 3: Electrode Slurry Preparation and Coin Cell Assembly

Materials:

  • Synthesized CrF₃ or CrF₃/Carbon composite (active material)

  • Conductive carbon black (if not already incorporated)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • Coin cell components (casings, spacers, springs)

Procedure:

  • Slurry Preparation:

    • Mix the active material, conductive carbon, and PVDF binder in a weight ratio of approximately 80:10:10.

    • Add NMP solvent to the mixture and stir until a homogeneous slurry is formed.

  • Coating: Cast the slurry onto an aluminum foil current collector using a doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter from the dried sheet.

  • Coin Cell Assembly:

    • Assemble the coin cells in an argon-filled glovebox.

    • The cell consists of the prepared cathode, a separator, a lithium metal anode, and the electrolyte.

    • Properly crimp the coin cell to ensure it is hermetically sealed.

Mandatory Visualization

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly & Testing start Start: this compound (CrF3·3H2O) dehydration Dehydration (Optional, for Mechanochemical Synthesis) Heat under inert atmosphere start->dehydration If anhydrous form is needed solvothermal Solvothermal Synthesis - Dissolve in solvent - Heat in autoclave start->solvothermal mechanochemical Mechanochemical Synthesis - Mix with conductive carbon - High-energy ball milling dehydration->mechanochemical product Synthesized CrF3 or CrF3/Carbon Composite solvothermal->product mechanochemical->product slurry Slurry Preparation - Mix active material, carbon, binder (PVDF) in NMP product->slurry coating Doctor Blade Coating - Cast slurry on Al foil slurry->coating drying Vacuum Drying - Remove NMP solvent coating->drying punching Electrode Punching - Create circular cathodes drying->punching assembly Coin Cell Assembly (in Glovebox) - Cathode, separator, Li anode, electrolyte punching->assembly testing Electrochemical Characterization - Galvanostatic cycling (capacity, stability) - Cyclic voltammetry (redox behavior) - Electrochemical impedance spectroscopy (kinetics) assembly->testing analysis Data Analysis - Specific capacity - Coulombic efficiency - Rate capability - Cycle life testing->analysis

Caption: Experimental workflow for the synthesis and characterization of chromium fluoride-based battery cathodes.

logical_relationship cluster_precursor Precursor cluster_synthesis_method Synthesis Method cluster_material_properties Material Properties cluster_electrode_design Electrode Design cluster_performance Electrochemical Performance precursor This compound (CrF3·3H2O) synthesis Solvothermal / Mechanochemical precursor->synthesis properties Nanostructure & High Surface Area synthesis->properties design Composite with Conductive Carbon properties->design performance High Specific Capacity & Improved Cycling Stability design->performance

Caption: Logical relationship from precursor to enhanced battery performance.

References

"handling and storage procedures for hydrated chromium fluoride"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of hydrated chromium fluoride (CrF₃·xH₂O). The information is intended to ensure laboratory safety and the integrity of the compound for research and development applications.

Chemical and Physical Properties

Hydrated chromium fluoride is a term that encompasses several crystalline solids with varying degrees of hydration. The most common forms are the trihydrate and tetrahydrate. These compounds are typically green crystalline solids.[1][2] Unlike the anhydrous form, which is insoluble in water, the hydrated forms are soluble or sparingly soluble.[1][2]

Table 1: Physical and Chemical Properties of Chromium (III) Fluoride and its Hydrates

PropertyAnhydrous Chromium (III) FluorideChromium (III) Fluoride TrihydrateChromium (III) Fluoride Tetrahydrate
CAS Number 7788-97-8[1]16671-27-5[1]123333-98-2[1]
Molecular Formula CrF₃CrF₃·3H₂OCrF₃·4H₂O
Molecular Weight 108.99 g/mol [1]163.04 g/mol [1]181.05 g/mol [1]
Appearance Green crystalline solid[1]Green crystalline solid[2]Dark green powder[3]
Solubility in Water Insoluble[1]Sparingly soluble[1][2]Slightly soluble[4][5]
Melting Point >1000 °C (sublimes)[1][2]Decomposes before melting[5]Decomposes before melting[5]
Decomposition Not applicableDecomposes upon heatingDecomposes upon heating to release water and toxic fumes[6]

Safety and Handling

Hydrated chromium fluoride is a hazardous substance that requires careful handling to avoid exposure. It is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

2.1 Personal Protective Equipment (PPE)

When handling hydrated chromium fluoride, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood.[7]

2.2 Handling Procedures

  • All handling of hydrated chromium fluoride powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[7]

  • Avoid generating dust.

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Wash hands thoroughly after handling.[7]

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of hydrated chromium fluoride.

  • Container: Store in a tightly sealed, original container.[8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Store away from strong acids and oxidizing agents.[6] The material is hygroscopic and sensitive to moisture.[6]

Experimental Protocols

4.1 Protocol for Preparing an Aqueous Solution of Hydrated Chromium Fluoride

This protocol outlines the steps for preparing a standard aqueous solution for experimental use.

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Weighing: Accurately weigh the desired amount of hydrated chromium fluoride using a clean, dry spatula and weighing boat.

  • Dissolution: Slowly add the weighed powder to a beaker containing the desired volume of deionized water while stirring gently with a magnetic stirrer. Note that dissolution may be slow.[1][2]

  • Heating (Optional): Gentle heating may aid dissolution, but avoid high temperatures which could lead to decomposition.

  • Storage of Solution: Store the resulting solution in a clearly labeled, sealed container.

4.2 General Protocol for Use in a Chemical Synthesis

Hydrated chromium fluoride can be used as a precursor in various chemical syntheses.[3]

  • Reaction Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all glassware is clean and dry.

  • Addition of Reagents: Add the hydrated chromium fluoride to the reaction vessel as specified in the particular synthesis protocol. If the reaction is sensitive to water, consider using the anhydrous form or drying the hydrated form if the protocol allows.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up and Purification: Follow the specific work-up and purification procedures for the desired product, keeping in mind the potential for chromium and fluoride contamination in waste streams.

Waste Disposal

All waste containing chromium fluoride must be disposed of as hazardous waste.

  • Solid Waste: Collect any spilled solid or contaminated materials (e.g., weighing boats, gloves) in a designated, sealed hazardous waste container.

  • Aqueous Waste: Collect all aqueous solutions containing chromium fluoride in a designated hazardous waste container for corrosive and toxic materials. Do not pour down the drain.

  • Consult your institution's environmental health and safety office for specific disposal guidelines.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (Read SDS) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Proceed with caution Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Hydrated Chromium Fluoride Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Aqueous Solution or use in Synthesis Weigh_Solid->Prepare_Solution Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Dispose_Waste Dispose of Hazardous Waste (Solid and Liquid) Clean_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Storage_Protocol Start Receiving Hydrated Chromium Fluoride Inspect Inspect Container for Damage Start->Inspect Store Store in a Tightly Sealed Original Container Inspect->Store Location Place in a Cool, Dry, Well-Ventilated Area Store->Location Segregate Segregate from Incompatible Materials (Acids, Oxidizers) Location->Segregate Label Ensure Container is Clearly Labeled Segregate->Label End Properly Stored Label->End

References

Application Notes and Protocols: Chromium(3+) Trifluoride Trihydrate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium compounds have long been recognized for their excellent corrosion-inhibiting properties. While hexavalent chromium compounds have been highly effective, their toxicity and environmental concerns have led to increased research into safer alternatives. Trivalent chromium compounds, such as Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O), are considered less toxic and have shown promise as effective corrosion inhibitors.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor for various metal substrates, particularly steel and aluminum alloys.

The primary mechanism of corrosion inhibition by chromium(III) compounds involves the formation of a passive, protective film of chromium(III) oxide or hydroxide on the metal surface. This film acts as a barrier, preventing the diffusion of corrosive species to the metal substrate and hindering both anodic and cathodic corrosion reactions.

Potential Applications

This compound can be considered for the following applications:

  • Protective Coatings: As an additive in paints and primers to enhance the corrosion resistance of the coating system.

  • Conversion Coatings: As a key component in the formulation of chromate-free conversion coatings for aluminum, zinc, and their alloys.

  • Cooling Water Systems: As a corrosion inhibitor in closed-loop cooling water systems to protect metallic components.

Data Presentation: Illustrative Corrosion Inhibition Efficiency

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide an illustrative representation of expected results based on the performance of similar trivalent chromium compounds. Researchers are encouraged to generate specific data for their systems using the protocols outlined below.

Table 1: Illustrative Corrosion Inhibition Efficiency of this compound on Mild Steel in 0.5 M HCl (Weight Loss Method)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.25.89-
5060.12.3660.0
10045.31.7869.8
20030.51.2079.7
50018.10.7187.9

Table 2: Illustrative Electrochemical Parameters for Mild Steel in 0.5 M H₂SO₄ with and without this compound

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank-450250150200-
200-4255575012078.0

Experimental Protocols

Weight Loss Method

This protocol details the procedure for determining the corrosion inhibition efficiency of this compound using the weight loss method.

4.1.1. Materials and Equipment

  • Metal coupons (e.g., mild steel, aluminum alloy) of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1200 grit)

  • Acetone or ethanol for degreasing

  • Distilled or deionized water

  • Corrosive medium (e.g., 0.5 M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

4.1.2. Procedure

  • Coupon Preparation:

    • Mechanically polish the metal coupons using successively finer grades of abrasive paper.

    • Degrease the coupons by sonicating in acetone or ethanol for 5-10 minutes.

    • Rinse with distilled water and dry thoroughly.

    • Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the chosen corrosive medium.

    • Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution.

    • Prepare a blank solution containing only the corrosive medium.

  • Immersion Test:

    • Suspend one prepared coupon in each test solution, including the blank, using glass hooks. Ensure the coupons are fully immersed.

    • Maintain the temperature of the solutions at a constant value (e.g., 25 °C or 50 °C) using a water bath.

    • Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove corrosion products.

    • Rinse with distilled water, then with acetone, and dry thoroughly.

    • Weigh each coupon accurately and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the inhibitor solution.

Electrochemical Methods

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide faster results and insights into the inhibition mechanism.

4.2.1. Materials and Equipment

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum wire or graphite rod; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode)

  • Metal specimen for the working electrode

  • Corrosive medium

  • This compound

  • Computer with data acquisition and analysis software

4.2.2. Procedure for Potentiodynamic Polarization

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Polarization Scan:

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Record the resulting current density.

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

4.2.3. Procedure for Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup and Stabilization: Follow steps 1-3 of the potentiodynamic polarization procedure.

  • EIS Measurement:

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Visualizations

Corrosion Inhibition Mechanism

CorrosionInhibitionMechanism Cr3 Cr(3+) ions Film Protective Cr(OH)₃ / Cr₂O₃ Film Cr3->Film Adsorption & Precipitation H2O H₂O H2O->Film Hydration O2 O₂ Metal Metal Substrate (e.g., Steel, Aluminum) O2->Metal Cathodic Reaction (Inhibited) Metal->Film Anodic Dissolution (Inhibited)

Caption: Mechanism of corrosion inhibition by Cr(3+) ions.

Experimental Workflow for Inhibitor Evaluation

ExperimentalWorkflow cluster_tests Corrosion Tests start Start: Select Metal & Corrosive Medium prep Prepare Metal Coupons (Polishing, Degreasing) start->prep weigh_initial Initial Weighing (Weight Loss Method) prep->weigh_initial prepare_solutions Prepare Inhibitor Solutions (Varying Concentrations) weigh_initial->prepare_solutions immersion Immersion Test / Electrochemical Cell Setup prepare_solutions->immersion weight_loss Weight Loss Measurement immersion->weight_loss electrochemical Electrochemical Tests (Polarization, EIS) immersion->electrochemical weigh_final Final Weighing & Cleaning (Weight Loss Method) weight_loss->weigh_final analysis Data Analysis & Calculation (CR, IE%) electrochemical->analysis weigh_final->analysis report Report Results analysis->report

Caption: Workflow for evaluating corrosion inhibitors.

References

Application Note and Protocol: Characterization of Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O) using X-ray Photoelectron Spectroscopy (XPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. This application note provides a detailed protocol for the characterization of chromium(III) fluoride trihydrate (CrF₃·3H₂O) powder using XPS. The data presented herein is crucial for understanding the surface chemistry of this compound, which is relevant in fields such as catalysis and materials science. The complex nature of the chromium (Cr 2p) photoelectron spectra, which exhibit significant multiplet splitting, is a key consideration in the analysis.

Data Presentation

The following table summarizes the quantitative data obtained from the XPS analysis of chromium fluoride. It is important to note that detailed peak fitting of the Cr 2p spectrum for Cr(III) compounds is often avoided due to the complex multiplet structure.[1]

Table 1: Summary of XPS Data for Chromium Fluoride

Element / TransitionBinding Energy (eV)Notes
Cr 2p₃/₂~580.1Value for anhydrous CrF₃. The spectrum for Cr(III) compounds is complex due to multiplet splitting.[2]
F 1s~685.7Value for anhydrous CrF₃.[2]
O 1sNot explicitly reported for CrF₃·3H₂OExpected to be present due to the waters of hydration.
C 1s284.8Adventitious carbon used for charge correction.[1]

Note: The binding energies for Cr 2p₃/₂ and F 1s are based on data for anhydrous CrF₃ and serve as a reference.[2] The analysis of CrF₃·3H₂O did not involve fitting the complex Cr 2p multiplet structure.[1]

Experimental Protocols

The following protocols are based on established methodologies for the XPS analysis of chromium compounds.[1]

3.1. Sample Preparation

  • Synthesis of CrF₃·3H₂O: The compound was prepared by the dropwise addition of a chromium(III) nitrate solution in ethanol to a stirred 40 wt% hydrofluoric acid solution. After one hour, the precipitate was separated, washed with water and ethanol, and subsequently dried in air.[1]

  • Mounting: The powdered CrF₃·3H₂O sample is pressed into a sample holder suitable for XPS analysis. For non-conductive powders, careful mounting is crucial to minimize charging effects. The non-dried state of the sample was analyzed to preserve its chemical integrity.[3]

3.2. Instrumentation and Data Acquisition

  • XPS Instrument: A Kratos Analytical AXIS ULTRA spectrometer or a similar instrument is used for analysis.[1]

  • X-ray Source: A monochromatic Al Kα X-ray source with an energy of 1486.69 eV is utilized.[1]

  • Source Power: The X-ray source is operated at 225 W.[1]

  • Analysis Area: A typical analysis area is in the range of 300 x 700 µm.[2]

  • Charge Neutralization: A charge neutralization system is employed for the analysis of this non-conductive powder. The system parameters (e.g., filament current, charge balance, and filament bias) are optimized to minimize spectral broadening due to charging.[1]

  • Survey Scan: A wide-energy survey scan is acquired to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are acquired for the Cr 2p, F 1s, O 1s, and C 1s regions to determine chemical states and for quantification. A pass energy of 10 or 20 eV is typically used for high-resolution scans.[2]

3.3. Data Analysis

  • Energy Scale Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.[1]

  • Background Subtraction: A Shirley background is applied to the high-resolution spectra before peak fitting.[1]

  • Peak Fitting:

    • For F 1s, O 1s, and C 1s spectra, peaks are fitted using a product function of Gaussian and Lorentzian shapes.

    • The Cr 2p spectra of Cr(III) compounds, including CrF₃·3H₂O, exhibit a complex multiplet structure and are typically not fitted with simple Gaussian-Lorentzian peaks.[1] The analysis focuses on the overall shape and peak positions.

  • Quantification: Atomic concentrations of the elements are determined from the peak areas of the high-resolution spectra using transmission-corrected sensitivity factors, for instance, those provided by Scofield. The software used for this purpose can be CasaXPS or a similar package.[1]

Visualization

Experimental Workflow for XPS Analysis of CrF₃·3H₂O

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing synthesis Synthesis of CrF3·3H2O mounting Mounting of Powder Sample synthesis->mounting introduction Introduction into UHV mounting->introduction survey_scan Survey Scan Acquisition introduction->survey_scan high_res_scan High-Resolution Scans (Cr 2p, F 1s, O 1s, C 1s) survey_scan->high_res_scan charge_correction Charge Correction (C 1s = 284.8 eV) high_res_scan->charge_correction background_sub Background Subtraction (Shirley) charge_correction->background_sub quantification Quantification (Atomic %) background_sub->quantification interpretation Spectral Interpretation (Multiplet Structure) quantification->interpretation

Caption: Experimental workflow for the XPS characterization of CrF₃·3H₂O.

References

Application Notes and Protocols: Catalytic Activity of Chromium Compounds in Ethylene Oligomerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic activity of chromium compounds in ethylene oligomerization, a cornerstone of industrial chemistry for the production of linear alpha-olefins (LAOs) like 1-hexene and 1-octene. These LAOs are crucial co-monomers in the production of linear low-density polyethylene (LLDPE) and serve as precursors for a variety of other chemical products. This guide covers prominent chromium-based catalyst systems, their performance metrics, detailed experimental protocols, and the underlying catalytic mechanisms.

Introduction to Chromium-Based Ethylene Oligomerization Catalysts

Chromium-based catalysts are highly versatile and efficient for the selective oligomerization of ethylene.[1][2][3] The two major classes of these catalysts are heterogeneous systems, such as the Phillips catalyst, and homogeneous systems, which offer a wide range of tunability through ligand design.

  • Phillips Catalyst: This heterogeneous catalyst, composed of chromium oxide supported on silica gel, is a workhorse in the production of high-density polyethylene (HDPE).[4][5] While primarily a polymerization catalyst, it can also produce oligomers.[6]

  • Chevron-Phillips Catalyst: This system, a significant advancement for selective trimerization, typically consists of a chromium source, a pyrrole-based ligand, and an aluminum co-catalyst.[7][8] It is renowned for its high selectivity to 1-hexene.[1]

  • Homogeneous Catalysts with Chelating Ligands: A vast array of homogeneous chromium catalysts have been developed utilizing ligands containing phosphorus, nitrogen, and sulfur donor atoms, such as PNP (diphosphinoamine) and SNS ligands.[9][10][11] These systems are highly tunable for selective ethylene trimerization and tetramerization.

The catalytic cycle for selective oligomerization is generally understood to proceed via a metallacycle mechanism.[7][9] This involves the oxidative coupling of two ethylene molecules to form a chromacyclopentane intermediate. Subsequent ethylene insertion leads to a chromacycloheptane, which can then undergo β-hydride elimination to release 1-hexene. The selective formation of 1-octene is believed to occur through a bis(ethylene) chromacyclopentane intermediate.[9] The oxidation state of the active chromium species is a subject of ongoing research, with Cr(I)/Cr(III) and Cr(II)/Cr(IV) redox couples being proposed.[10][12]

Data Presentation: Performance of Selected Chromium Catalysts

The following tables summarize the quantitative performance data for various chromium-based catalyst systems in ethylene oligomerization, providing a comparative overview of their activity and selectivity under different conditions.

Table 1: Performance of Homogeneous Cr-PNP and Cr-SNS Catalyst Systems

Catalyst SystemCo-catalystTemp. (°C)Pressure (bar)Activity ( kg/g Cr·h)1-Hexene (wt%)1-Octene (wt%)Total C6/C8 Selectivity (wt%)Reference
Cr(acac)₃ / Alkenylphosphanyl PNPMMAO-3A6040203643.038.181.1[11]
Cr(acac)₃ / Alkenylphosphanyl PNPMMAO-3A--1256-65.591.5[11]
Cr(acac)₃ / Binuclear PNPMAO40503887.7--84.5[13][14]
CrCl₃(THF)₃ / PNP (Ph, iPr)MAO30--~First-order in C₂H₄~1.4-order in C₂H₄-[9]
Cr(III) / Unsymmetrical PNP (L4)MMAO-3A501043.3-59-[15]

Table 2: Performance of Homogeneous Cr-Pyrrole and Other Ligand Systems

Catalyst SystemCo-catalystTemp. (°C)Pressure (bar)Activity (TOF x 10³)aOligomers (wt%)Polymer (wt%)Predominant Oligomer(s)Reference
[CrCl₂(L)(THF)] / Pyrrolide-imine-amineMAO80-47.0-57.093.0-95.64.4-7.0α-olefins[16]
Cr(III) / Thiophene-imineMAO80-22.0-52.7-2.9-22.3Schulz-Flory distribution[17]
Cr(acac)₃ / N-pyrrolyldiphenylphosphineMAO6030---1-Hexene & 1-Octene[18]
Cr(III) / [NNN]-1,3,5-triazacyclohexaneMAO5081.57 x 10⁶ g/mol Cr·h--1-Hexene & 1-Octene (91.02% sel.)[19]
Cr(III) / [NNN]-1,3,5-triazacyclohexaneMAO5081.15 x 10⁶ g/mol Cr·h--1-Hexene & 1-Octene (93.05% sel.)[19]

aTOF = Turnover Frequency in (mol ethylene)·(mol Cr)⁻¹·h⁻¹

Experimental Protocols

The following are generalized protocols for the synthesis, activation, and use of chromium-based catalysts for ethylene oligomerization. These should be adapted based on the specific catalyst system and desired outcomes.

Protocol for In-Situ Preparation and Activation of a Homogeneous Cr/PNP Catalyst

This protocol is based on methodologies described for Cr-PNP systems.[9][11]

Materials:

  • Chromium(III) acetylacetonate (Cr(acac)₃) or Chromium(III) chloride tris(tetrahydrofuran) complex ([CrCl₃(thf)₃])

  • Diphosphinoamine (PNP) ligand (e.g., (Ph₂P)₂N(iPr))

  • Modified methylaluminoxane (MMAO-3A) or Methylaluminoxane (MAO) (as a solution in toluene)

  • Anhydrous toluene or methylcyclohexane (reaction solvent)

  • High-purity ethylene

  • Schlenk line and glassware

  • High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an ethylene supply line.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the high-pressure reactor with nitrogen or argon to remove all traces of oxygen and moisture.

  • Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chromium source (e.g., 10 µmol of [CrCl₃(thf)₃]) and the PNP ligand (e.g., 10 µmol) in 50 mL of anhydrous toluene. Stir the solution for a predetermined time to ensure complex formation.

  • Catalyst Activation and Oligomerization: a. Transfer the catalyst precursor solution to the reactor via cannula under an inert atmosphere. b. Add an additional 50 mL of anhydrous toluene to achieve the desired total volume (e.g., 100 mL). c. Pressurize the reactor with ethylene to a low pressure (e.g., 1-2 bar) and stir the solution while bringing it to the desired reaction temperature (e.g., 30 °C). d. Inject the co-catalyst (e.g., MAO, 300 equivalents relative to Cr) into the reactor to initiate the reaction. e. Immediately pressurize the reactor with ethylene to the desired reaction pressure (e.g., 10-50 bar) and maintain a constant pressure throughout the experiment. f. Monitor the reaction for the desired time (e.g., 10-60 minutes).

  • Reaction Quenching and Product Analysis: a. Stop the ethylene feed and vent the reactor. b. Quench the reaction by adding a small amount of acidic ethanol. c. Collect the liquid and solid (if any) products. d. Analyze the liquid phase by gas chromatography (GC) to determine the distribution of oligomers. e. Collect, dry, and weigh any polyethylene formed.

Protocol for Preparation and Activation of a Phillips-type (Cr/SiO₂) Catalyst

This protocol is a generalized procedure based on the preparation of silica-supported chromium catalysts.[4][5][6]

Materials:

  • High surface area silica gel

  • Chromium(III) nitrate or Chromium trioxide

  • Deionized water

  • Tube furnace with temperature programming

  • Fluidized bed reactor for polymerization

  • Carbon monoxide (for reduction) or ethylene

  • High-purity ethylene

Procedure:

  • Impregnation: a. Prepare a solution of the chromium compound in deionized water. b. Impregnate the silica gel with the chromium solution to achieve the desired chromium loading (typically around 1 wt%). c. Dry the impregnated silica in an oven at 100-120 °C overnight.

  • Calcination: a. Place the dried catalyst in the tube furnace. b. Calcine the catalyst in a stream of dry air by ramping the temperature to 500-800 °C and holding for several hours. This step converts the chromium to Cr(VI) species.[6] c. Cool the catalyst to room temperature under a stream of dry nitrogen.

  • Reduction and Activation: a. Transfer the calcined catalyst to the fluidized bed reactor. b. Reduce the Cr(VI) species to the active Cr(II) state by treating with carbon monoxide at 300-400 °C.[5] Alternatively, ethylene can be used as a reducing agent.[6] c. Purge the reactor with nitrogen to remove the reducing agent.

  • Oligomerization/Polymerization: a. Introduce ethylene into the reactor at the desired temperature and pressure to begin the reaction. b. The reaction is typically highly exothermic and requires careful temperature control. c. After the desired reaction time, stop the ethylene flow and cool the reactor. d. Collect the polymer and any liquid oligomers for analysis.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in chromium-catalyzed ethylene oligomerization.

Metallacycle Mechanism for Ethylene Trimerization

G Cr_I [L]Cr(I) Cr_I_2C2H4 [L]Cr(I)(C₂H₄)₂ Cr_I->Cr_I_2C2H4 + 2 C₂H₄ Chromacyclopentane [L]Cr(III)-metallacyclopentane Cr_I_2C2H4->Chromacyclopentane Oxidative Coupling Chromacyclopentane_C2H4 [L]Cr(III)-metallacyclopentane(C₂H₄) Chromacyclopentane->Chromacyclopentane_C2H4 + C₂H₄ Chromacycloheptane [L]Cr(III)-metallacycloheptane Chromacyclopentane_C2H4->Chromacycloheptane Insertion Product_Release 1-Hexene Release Chromacycloheptane->Product_Release β-H Elimination Product_Release->Cr_I Reductive Elimination

Caption: Proposed metallacycle mechanism for selective ethylene trimerization to 1-hexene.

Pathway to 1-Octene via a Bis(ethylene) Intermediate

G Chromacyclopentane [L]Cr(III)-metallacyclopentane Bis_ethylene [L]Cr(III)-bis(ethylene) metallacyclopentane Chromacyclopentane->Bis_ethylene + 2 C₂H₄ Chromacyclononane [L]Cr(III)-metallacyclononane Bis_ethylene->Chromacyclononane Double Insertion Octene_Release 1-Octene Release Chromacyclononane->Octene_Release β-H Elimination Cr_I [L]Cr(I) Octene_Release->Cr_I Reductive Elimination

Caption: Key steps in the proposed mechanism for selective ethylene tetramerization to 1-octene.

General Experimental Workflow for Homogeneous Catalysis

G cluster_prep Catalyst Preparation cluster_reaction Oligomerization Reaction cluster_analysis Product Analysis Prep_Cr Cr Precursor Mixing In-situ Mixing in Solvent Prep_Cr->Mixing Prep_Ligand Ligand Prep_Ligand->Mixing Reactor Transfer to Reactor Mixing->Reactor Pressurize Pressurize with C₂H₄ Reactor->Pressurize Activate Inject Co-catalyst (MAO) Pressurize->Activate Run Run at constant T & P Activate->Run Quench Quench Reaction Run->Quench Separate Separate Liquid/Solid Quench->Separate GC GC Analysis (Oligomers) Separate->GC Weigh Weigh Polymer Separate->Weigh

References

Application Notes and Protocols: Chromium(3+) Trifluororide Trihydrate in Ionic Liquids for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O) in ionic liquids as a catalytic system. The primary application detailed is the conversion of biomass-derived carbohydrates into 5-hydroxymethylfurfural (HMF), a valuable platform chemical for the synthesis of biofuels and various chemical intermediates.

Introduction

Chromium(III) fluoride, in its hydrated form, serves as a Lewis acidic catalyst.[1] When combined with ionic liquids, it forms a highly effective catalytic system for various organic transformations. Ionic liquids, with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, provide an excellent medium for catalytic reactions, often enhancing catalyst activity and selectivity.[2][3] The combination of CrF₃·3H₂O and an appropriate ionic liquid creates a robust system for processes such as the dehydration of carbohydrates to produce HMF.

Catalytic Application: Synthesis of 5-Hydroxymethylfurfural (HMF) from Biomass

The conversion of carbohydrates into HMF is a key reaction in biorefinery processes. Chromium-based catalysts in ionic liquids have shown significant efficacy in this transformation. While chromium chloride is more commonly cited, chromium fluoride also demonstrates catalytic activity.[1]

General Reaction Scheme

The reaction involves the dehydration of hexoses, such as fructose and glucose, to yield HMF. In the case of disaccharides like sucrose or polysaccharides like starch, the reaction first involves hydrolysis to monosaccharides, followed by dehydration.

Diagram: Experimental Workflow for HMF Synthesis

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Analysis A Weigh CrF3·3H2O C Add Ionic Liquid A->C B Weigh Carbohydrate Substrate B->C D Heat Reaction Mixture (e.g., 100-140°C) C->D E Stir for Specified Time (e.g., 10 min - 4 h) D->E F Cool Reaction Mixture E->F G Extract HMF with Organic Solvent F->G H Analyze HMF Yield (e.g., HPLC) G->H

Caption: Workflow for the catalytic conversion of carbohydrates to HMF.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of HMF using chromium catalysts in ionic liquids. Note that while the focus is on CrF₃·3H₂O, comparative data with other chromium salts are included for context.

CatalystSubstrateIonic LiquidTemp. (°C)TimeYield of HMF (%)Reference
CrF₃Tapioca Root Biomass1-octyl-3-methylimidazolium chloride--52.6 ± 4.8[1]
CrCl₃·6H₂OGlucoseTetraethylammonium chloride13010 min71.3[4]
Cr(salen)-IM-HSO₄-MCM-41GlucoseDMSO (as solvent)1404 h43.5[5]
Cr(salen)-IM-HSO₄-MCM-41FructoseDMSO (as solvent)140-83.5[5]
[HO₃S-(CH₂)₃-mim]Cl-CrCl₃Sucrose---78.8[6]

Note: The study on CrF₃ did not specify the exact temperature and time in the abstract, but highlighted a significant yield.

Experimental Protocols

Protocol 1: Synthesis of HMF from Tapioca Root Biomass using CrF₃

This protocol is adapted from the study by Lee et al. (2011).[1]

Materials:

  • Chromium(III) trifluoride (CrF₃)

  • 1-octyl-3-methylimidazolium chloride ([OMIM]Cl)

  • Raw tapioca root biomass

  • Deionized water

  • Sulfuric acid (for biomass hydrolysis)

  • Ethyl acetate (for extraction)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Biomass Hydrolysis:

    • Prepare an acidic extract of the raw tapioca root biomass. The original study mentions an acidic biomass extract, implying a prior hydrolysis step to release fermentable sugars. A general procedure would involve treating the biomass with dilute acid (e.g., dilute H₂SO₄) at elevated temperatures.

  • Catalytic Reaction:

    • In a reaction vessel, combine the hydrolyzed biomass extract with the ionic liquid, 1-octyl-3-methylimidazolium chloride.

    • Add Chromium(III) trifluoride to the mixture. The study found that a 1% concentration of CrF₃ relative to the biomass yielded the highest HMF concentration.

    • Heat the reaction mixture with stirring. While the exact temperature is not specified in the abstract, typical temperatures for this reaction range from 100 to 140°C.

    • Allow the reaction to proceed for a set amount of time. The reaction rate is influenced by the stoichiometry of CrF₃ to biomass.

  • Product Isolation and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the HMF from the ionic liquid phase using an organic solvent such as ethyl acetate.

    • Analyze the organic extract using HPLC to determine the concentration and yield of HMF.

Diagram: Proposed Catalytic Role of Chromium

G cluster_catalysis Catalytic Cycle Cr Cr(III) in Ionic Liquid Intermediate Cr(III)-Glucose Complex Cr->Intermediate Substrate Glucose Substrate->Intermediate Coordination HMF HMF Intermediate->HMF Dehydration Water 3 H2O Intermediate->Water HMF->Cr Release

Caption: Proposed mechanism of chromium-catalyzed glucose dehydration.

Safety and Handling

  • This compound: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Harmful if inhaled.[2] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ionic Liquids: While having low volatility, some ionic liquids can be skin irritants or toxic. Consult the Safety Data Sheet (SDS) for the specific ionic liquid being used.

  • Reaction Conditions: The reactions are typically carried out at elevated temperatures. Use appropriate heating equipment and take precautions against thermal burns.

Conclusion

The use of this compound in ionic liquids presents a promising catalytic system, particularly for the conversion of biomass to valuable platform chemicals like HMF. The ionic liquid medium facilitates the catalytic activity of the chromium salt, leading to efficient conversion under relatively mild conditions. Further research may explore the application of this system in other organic transformations.

References

Application Notes and Protocols for Thin Film Deposition Using Chromium Fluoride Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium fluoride (CrF₃) thin films are gaining significant interest across various fields, including optics, electronics, and protective coatings, due to their desirable properties such as high hardness, chemical stability, and unique optical characteristics.[1] These films are commonly employed as wear-resistant and corrosion-resistant layers, as well as in optical coatings like anti-reflective and reflective layers.[1][2] This document provides detailed application notes and experimental protocols for the deposition of chromium fluoride thin films using Physical Vapor Deposition (PVD) techniques, specifically thermal evaporation and sputtering. While Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are viable methods for thin film deposition, specific process parameters for chromium fluoride precursors are not as readily available in current literature.

Precursor Information: Chromium (III) Fluoride

Chromium (III) fluoride (CrF₃) is the primary precursor for the deposition methods described herein. It is a green crystalline solid with a high melting point and thermal stability, making it suitable for high-temperature deposition processes.[2][3][4] Key properties of anhydrous CrF₃ are summarized in Table 1.

Table 1: Physical and Chemical Properties of Chromium (III) Fluoride Precursor [3][4][5]

PropertyValue
Chemical FormulaCrF₃
Molar Mass108.99 g/mol
AppearanceGreen crystalline solid
Density3.8 g/cm³
Melting Point>1000 °C
Sublimation Temperature1100-1200 °C
SolubilityInsoluble in water and alcohols

Thin Film Deposition Techniques

Physical Vapor Deposition (PVD) is a widely used method for depositing thin films, which involves the vaporization of a solid material in a vacuum environment, followed by its condensation onto a substrate.[6] The two primary PVD techniques for chromium fluoride thin films are thermal evaporation and sputtering.

Physical Vapor Deposition (PVD) by Thermal Evaporation

Thermal evaporation is a straightforward PVD method where the source material is heated in a vacuum chamber until it evaporates and deposits onto a substrate.[7][8]

Objective: To deposit a uniform chromium fluoride thin film onto a substrate using thermal evaporation.

Materials and Equipment:

  • Chromium (III) Fluoride (CrF₃) evaporation material (granules or powder)[2]

  • Substrates (e.g., silicon wafers, glass slides, or optical components)

  • High-vacuum thermal evaporation system

  • Refractory metal boat (e.g., tungsten) or a crucible with a heating element

  • Substrate holder with heating capabilities

  • Thickness monitor (e.g., quartz crystal microbalance)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Substrate Preparation:

    • Clean the substrates thoroughly using a multi-step solvent cleaning process (e.g., sonication in acetone, isopropanol, and deionized water) to remove any organic and particulate contamination.

    • Dry the substrates using a nitrogen gun.

    • Load the cleaned substrates into the substrate holder in the vacuum chamber.

  • Source Preparation:

    • Place the CrF₃ evaporation material into the refractory boat or crucible. Ensure the boat is clean and has not been previously used with incompatible materials.

  • Deposition Process:

    • Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr.

    • Heat the substrates to the desired deposition temperature (e.g., 250 °C).[9]

    • Gradually increase the current to the heating element to raise the temperature of the CrF₃ source material until it begins to evaporate.

    • Monitor the deposition rate and thickness using the quartz crystal microbalance. A typical deposition rate for fluoride materials is in the range of 0.1-1.0 nm/s.

    • Once the desired film thickness is achieved, shut off the power to the heating element.

    • Allow the chamber and substrates to cool down to near room temperature before venting the chamber with an inert gas like nitrogen.

    • Remove the coated substrates for characterization.

Expected Results: This process should yield a chromium fluoride thin film with good adhesion and uniformity. The film's optical and mechanical properties will be dependent on the deposition parameters.

Physical Vapor Deposition (PVD) by Sputtering

Sputtering is another PVD technique where a target of the desired material is bombarded with energetic ions, causing atoms to be ejected and deposited onto a substrate.[6] RF (Radio Frequency) magnetron sputtering is commonly used for depositing dielectric materials like chromium fluoride.

Objective: To deposit a dense and adherent chromium fluoride thin film using RF magnetron sputtering.

Materials and Equipment:

  • Chromium (III) Fluoride (CrF₃) sputtering target[2]

  • Substrates (e.g., silicon wafers, quartz, or polymers)

  • Sputtering deposition system with an RF power supply and magnetron source

  • High-purity argon (Ar) gas

  • Substrate holder with heating and biasing capabilities

  • Thickness monitor

  • Appropriate PPE

Procedure:

  • Substrate and Target Installation:

    • Clean the substrates as described in the thermal evaporation protocol.

    • Mount the CrF₃ sputtering target onto the magnetron source.

    • Load the cleaned substrates into the substrate holder.

  • Deposition Process:

    • Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ Torr).

    • Introduce high-purity argon gas into the chamber, maintaining a working pressure typically in the range of 1-20 mTorr.

    • If desired, heat the substrate to a specific temperature.

    • Apply RF power to the magnetron to ignite the argon plasma.

    • Initiate a pre-sputtering step with the shutter closed for several minutes to clean the target surface.

    • Open the shutter to begin the deposition of the chromium fluoride film onto the substrates.

    • Control the film thickness by adjusting the deposition time and power.

    • After reaching the desired thickness, turn off the RF power and the argon gas flow.

    • Allow the substrates to cool before venting the chamber.

    • Remove the coated substrates for analysis.

Data Presentation: Sputtering Parameters and Resulting Film Properties

The properties of sputtered chromium fluoride films are highly dependent on the deposition parameters. While specific data for CrF₃ is limited in the literature, Table 2 provides a general overview of key parameters and their expected influence on film characteristics, based on sputtering of similar materials.[10][11][12]

Table 2: Influence of Sputtering Parameters on Chromium Fluoride Thin Film Properties

ParameterTypical RangeInfluence on Film Properties
RF Power (W) 50 - 500Higher power generally increases the deposition rate and can affect film density and stress.
Argon Pressure (mTorr) 1 - 20Affects the energy of sputtered atoms and the film's microstructure. Lower pressure can lead to denser films.
Substrate Temperature (°C) Ambient - 300Higher temperatures can improve film crystallinity, adhesion, and density, but may also increase stress.
Substrate Bias (V) 0 to -100A negative bias can increase ion bombardment of the growing film, leading to densification and modification of film stress.
Target-to-Substrate Distance (cm) 5 - 15Influences deposition rate and uniformity.

Visualization of Experimental Workflows

To illustrate the logical flow of the deposition processes, the following diagrams are provided in the DOT language.

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Prep_Substrate Substrate Cleaning Evacuate Evacuate Chamber (<10^-5 Torr) Prep_Substrate->Evacuate Prep_Source Load CrF3 Source Prep_Source->Evacuate Heat_Substrate Heat Substrate Evacuate->Heat_Substrate Evaporate Evaporate CrF3 Heat_Substrate->Evaporate Monitor Monitor Thickness Evaporate->Monitor Cooldown Cool Down Monitor->Cooldown Desired thickness reached Vent Vent Chamber Cooldown->Vent Remove Remove Samples Vent->Remove Characterize Characterization Remove->Characterize

Caption: Workflow for Thermal Evaporation of CrF₃.

Sputtering_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition Prep_Substrate Substrate Cleaning Evacuate Evacuate Chamber (<10^-6 Torr) Prep_Substrate->Evacuate Mount_Target Mount CrF3 Target Mount_Target->Evacuate Gas_Inlet Introduce Argon Gas Evacuate->Gas_Inlet Plasma Ignite Plasma (RF Power) Gas_Inlet->Plasma Pre_Sputter Pre-sputter Target Plasma->Pre_Sputter Sputter Sputter Deposit CrF3 Pre_Sputter->Sputter Shutter open Cooldown Cool Down Sputter->Cooldown Deposition time elapsed Vent Vent Chamber Cooldown->Vent Remove Remove Samples Vent->Remove Characterize Characterization Remove->Characterize

Caption: Workflow for RF Magnetron Sputtering of CrF₃.

Applications of Chromium Fluoride Thin Films

Chromium fluoride thin films find applications in several areas due to their beneficial properties:

  • Optical Coatings: They are used to create anti-reflective coatings for lenses and other optical components, as well as reflective coatings for mirrors.[1]

  • Wear-Resistant Coatings: The hardness and durability of CrF₃ films make them suitable for protecting industrial tools and machinery components from wear and abrasion.[1][2]

  • Corrosion-Resistant Coatings: These films provide a protective barrier against corrosion, extending the lifespan of components in harsh environments, such as in aerospace and automotive applications.[1][2]

  • Electronics and Sensors: Their specific optical and chemical properties are utilized in the fabrication of certain electronic components and sensors.[1]

Concluding Remarks

The deposition of thin films using chromium fluoride precursors, particularly via PVD techniques, offers a reliable method for producing high-quality coatings for a variety of applications. The protocols provided here serve as a foundational guide for researchers. It is important to note that the optimal deposition parameters can vary depending on the specific equipment used and the desired film properties. Therefore, systematic optimization of the process parameters is recommended to achieve the desired results for your specific application. Further research into ALD and CVD processes for chromium fluoride is encouraged to expand the available deposition techniques for this versatile material.

References

Troubleshooting & Optimization

"improving solubility of Chromium(3+) trifluoride trihydrate for reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromium(III) Trifluoride Trihydrate (CrF₃·3H₂O). The following information is intended to assist in overcoming challenges related to its limited solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Chromium(III) Trifluoride Trihydrate?

Q2: Why is my Chromium(III) Trifluoride Trihydrate not dissolving in water?

Several factors can contribute to the poor dissolution of Chromium(III) Trifluoride Trihydrate in water:

  • Inherent Low Solubility: The compound naturally has limited solubility in neutral water.

  • pH of the Solution: The pH of the aqueous medium significantly impacts the solubility of Cr(III) compounds. As the pH increases (typically above 4-6), Cr(III) tends to form insoluble hydrolysis products, such as chromium hydroxides.

  • Temperature: While specific data for this compound is limited, the solubility of many salts is temperature-dependent. For some related fluoride compounds, solubility decreases as the temperature is lowered.

  • Particle Size: Larger crystals will dissolve more slowly than a fine powder due to a smaller surface area.

Q3: In which solvents is Chromium(III) Trifluoride Trihydrate soluble or insoluble?

The solubility of Chromium(III) Trifluoride Trihydrate is summarized in the table below.

SolventSolubility
WaterSparingly soluble[2][5]
AlcoholsInsoluble[2]
Other Common Organic SolventsGenerally considered insoluble[2][6]
Hydrochloric Acid (HCl)Soluble (forms a violet solution)[5]
Hydrofluoric Acid (HF)Soluble[2]

Q4: Can I increase the solubility of Chromium(III) Trifluoride Trihydrate in my aqueous reaction mixture?

Yes, several methods can be employed to enhance its solubility:

  • Acidification: Lowering the pH of the solution with acids like HCl can significantly improve solubility.

  • Complexation: The addition of complexing agents can increase the concentration of soluble chromium in the solution.

  • Heating: Gently heating the solvent while attempting to dissolve the compound may improve solubility, although this should be done with caution, considering the stability of other reactants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving Chromium(III) Trifluoride Trihydrate.

Issue 1: Precipitate forms when adding Chromium(III) Trifluoride Trihydrate to a buffered solution.

  • Probable Cause: The pH of your buffer is likely too high (typically > 6), causing the precipitation of chromium hydroxides.

  • Solution:

    • Measure the pH of your final solution after the addition of the chromium salt.

    • If the pH is in the neutral or basic range, consider using a more acidic buffer system if your reaction conditions permit.

    • Alternatively, dissolve the Chromium(III) Trifluoride Trihydrate in a small amount of acidic water (e.g., pH 2-3 with HCl) before adding it to your reaction mixture. Ensure the final pH of your reaction is compatible with your experimental goals.

Issue 2: The dissolution rate is extremely slow.

  • Probable Cause: The particle size of the crystals may be too large, or the solvent is not sufficiently agitated.

  • Solution:

    • If possible, gently grind the crystals to a fine powder using a mortar and pestle to increase the surface area.

    • Increase the rate of stirring or agitation.

    • Gently warm the solvent while stirring. Monitor the temperature to ensure it does not negatively affect other components of your reaction.

Issue 3: I need to use an organic solvent for my reaction, but Chromium(III) Trifluoride Trihydrate is insoluble.

  • Probable Cause: As an inorganic salt hydrate, it is not expected to be soluble in most non-polar or moderately polar organic solvents.

  • Solution:

    • Consider a phase-transfer catalyst if your reaction involves an aqueous phase and an organic phase.

    • Investigate the possibility of forming a soluble Cr(III) complex in situ or in a separate step that is compatible with your organic solvent. For instance, complexation with certain organic ligands can enhance organosolubility.

    • If feasible, explore alternative chromium sources that have better solubility in your chosen organic solvent.

Experimental Protocols

Protocol 1: Dissolution in Acidic Aqueous Media

This protocol is suitable for reactions that can be performed under acidic conditions.

  • Preparation: To a beaker with a magnetic stir bar, add the desired volume of deionized water.

  • Acidification: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise until the desired pH (typically between 2 and 4) is reached.

  • Dissolution: Slowly add the powdered Chromium(III) Trifluoride Trihydrate to the acidic solution while continuing to stir.

  • Heating (Optional): If dissolution is slow, gently warm the solution to 40-50°C. Do not boil.

  • Completion: Continue stirring until the solid is fully dissolved, resulting in a clear green or violet solution.

Protocol 2: Enhancing Solubility with a Complexing Agent (Citric Acid Example)

This protocol can be adapted for other organic acid complexing agents.

  • Preparation: Prepare a stock solution of the complexing agent (e.g., 0.5 M citric acid in deionized water).

  • Dissolution: In a beaker with a magnetic stir bar, add the desired amount of powdered Chromium(III) Trifluoride Trihydrate to a volume of deionized water.

  • Complexation: While stirring the suspension, add the citric acid stock solution dropwise. The formation of a soluble chromium-citrate complex should be observed as the solid dissolves.

  • pH Adjustment: Monitor the pH of the solution. The final pH will be acidic due to the citric acid. If necessary, adjust the pH carefully with a suitable base, keeping in mind the potential for precipitation if the pH is raised too high.

  • Integration: Use the resulting solution of the chromium complex in your reaction.

Visualizations

logical_relationship_solubility A Chromium(III) Trifluoride Trihydrate (CrF3·3H2O) B Poor Aqueous Solubility A->B C Increase Solubility B->C H Insoluble Hydroxide Formation B->H D Acidification (e.g., HCl) C->D E Complexation (e.g., Citric Acid) C->E F Heating C->F G Increased Agitation / Reduced Particle Size C->G I High pH (>6) I->H experimental_workflow_dissolution cluster_start Starting Material cluster_methods Dissolution Methods cluster_outcome Outcome A CrF3·3H2O Powder B Add to Deionized Water A->B C Add to Acidified Water (pH 2-4) A->C D Add to Complexing Agent Solution A->D E Suspension (Incomplete Dissolution) B->E F Clear Solution (Ready for Reaction) C->F D->F E->C Acidify to Dissolve E->D Add Complexing Agent

References

Technical Support Center: Troubleshooting Byproduct Formation in Fluorination Reactions with CrF3·3H2O

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fluorination reactions using Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in their experiments.

Troubleshooting Guides

This section provides answers to common issues encountered during fluorination reactions with CrF₃·3H₂O, focusing on the formation of unwanted byproducts.

1. Issue: Incomplete conversion of the starting material.

  • Question: My fluorination reaction is not going to completion, and I'm isolating a significant amount of unreacted starting material. What are the possible causes and solutions?

  • Answer: Incomplete conversion is a common issue that can be attributed to several factors:

    • Insufficient Catalyst Activity: The CrF₃·3H₂O catalyst may not be sufficiently activated. The active catalytic species is often a chromium oxyfluoride (CrOₓFᵧ) formed in-situ. The water of hydration in CrF₃·3H₂O plays a crucial role in the formation of these active sites.

    • Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

    • Inadequate Mixing: Poor mixing can lead to localized depletion of the fluorinating agent or catalyst, resulting in incomplete reaction.

    • Catalyst Deactivation: The catalyst can be deactivated by coking (carbon deposition) or poisoning by impurities in the reactants or feed stream.

    Troubleshooting Steps:

    • Catalyst Activation: Consider a pre-treatment step by heating the CrF₃·3H₂O under a flow of inert gas (like nitrogen) to initiate the formation of the active oxyfluoride species.

    • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the conversion. Be aware that excessively high temperatures can lead to increased byproduct formation.

    • Ensure Efficient Mixing: For liquid-phase reactions, ensure vigorous stirring. For gas-phase reactions, optimize the flow rate and reactor design to ensure good contact between the reactants and the catalyst.

    • Catalyst Regeneration: If coking is suspected, the catalyst can often be regenerated. A common procedure involves carefully controlled oxidation to burn off the carbon deposits. This is typically done by passing a dilute stream of oxygen (mixed with an inert gas) over the catalyst bed at an elevated temperature.[1]

    • Check Reactant Purity: Ensure that the starting materials and the fluorinating agent (e.g., HF) are free from impurities that could poison the catalyst.

2. Issue: Formation of over-fluorinated byproducts.

  • Question: My reaction is producing significant amounts of products where more fluorine atoms have been substituted than desired. How can I control the degree of fluorination?

  • Answer: Over-fluorination occurs when the reaction conditions are too harsh or the residence time is too long, leading to the substitution of additional atoms with fluorine.

    Troubleshooting Steps:

    • Reduce Reaction Temperature: Lowering the reaction temperature is often the most effective way to decrease the rate of over-fluorination.

    • Decrease Residence Time: For continuous flow reactions, increasing the flow rate of the reactants will reduce the contact time with the catalyst. For batch reactions, shortening the reaction time is necessary.

    • Adjust Reactant Stoichiometry: Using a lower molar ratio of the fluorinating agent to the substrate can help to limit the extent of fluorination.

    • Monitor Reaction Progress: Closely monitor the reaction progress using techniques like GC or NMR to stop the reaction once the desired product is formed in optimal yield.

3. Issue: Formation of isomers and rearrangement byproducts.

  • Question: I am observing the formation of unexpected isomers of my target molecule. What causes this and how can it be minimized?

  • Answer: Isomerization and rearrangement reactions can be catalyzed by the acidic sites on the chromium oxyfluoride catalyst.

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Isomerization is often temperature-dependent. Experimenting with lower reaction temperatures may favor the desired kinetic product over the thermodynamically more stable isomer.

    • Modify Catalyst Acidity: The acidity of the catalyst can sometimes be modified by adding a small amount of a basic modifier. However, this should be done with caution as it can also affect the catalyst's activity.

    • Use a Milder Fluorinating Agent: If possible, consider using a less reactive fluorinating agent in conjunction with the CrF₃·3H₂O catalyst.

4. Issue: Formation of elimination byproducts (olefins).

  • Question: My reaction is producing olefins through the elimination of HX (where X is a halogen or hydrogen). How can I suppress this side reaction?

  • Answer: Dehydrohalogenation or dehydrofluorination can be a significant side reaction, especially at higher temperatures.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to reduce the rate of elimination reactions.

    • Increase the Pressure: For gas-phase reactions, increasing the pressure can sometimes suppress elimination reactions.

    • Control the Acidity of the Catalyst: As with isomerization, catalyst acidity can play a role. Modifying the catalyst support or adding basic modifiers might be beneficial.

Logical Relationship between Problems and Solutions

Troubleshooting_Logic Incomplete_Conversion Incomplete Conversion Low_Activity Low Catalyst Activity Incomplete_Conversion->Low_Activity Low_Temp Low Temperature Incomplete_Conversion->Low_Temp Deactivation Catalyst Deactivation Incomplete_Conversion->Deactivation Over_Fluorination Over-Fluorination High_Temp High Temperature Over_Fluorination->High_Temp Long_Residence Long Residence Time Over_Fluorination->Long_Residence Isomerization Isomerization Isomerization->High_Temp High_Acidity High Catalyst Acidity Isomerization->High_Acidity Elimination Elimination (Olefins) Elimination->High_Temp Elimination->High_Acidity Activate_Catalyst Activate Catalyst Low_Activity->Activate_Catalyst Increase_Temp Increase Temperature Low_Temp->Increase_Temp Regenerate_Catalyst Regenerate Catalyst Deactivation->Regenerate_Catalyst Decrease_Temp Decrease Temperature High_Temp->Decrease_Temp Shorten_Residence Shorten Residence Time Long_Residence->Shorten_Residence Modify_Acidity Modify Catalyst Acidity High_Acidity->Modify_Acidity

Caption: Logical workflow for troubleshooting common issues in fluorination reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the active catalytic species when using CrF₃·3H₂O?

    • A1: The active catalyst is believed to be a chromium oxyfluoride (CrOₓFᵧ) species that forms in-situ. The water molecules in CrF₃·3H₂O are thought to facilitate the formation of these highly active catalytic sites on the chromium center.

  • Q2: How does the water of hydration in CrF₃·3H₂O affect the reaction?

    • A2: The water of hydration is crucial for the formation of the active chromium oxyfluoride species. It can also influence the acidity of the catalyst. However, excess water can lead to the formation of unwanted hydrolysis byproducts.

  • Q3: Can I use anhydrous CrF₃ instead of CrF₃·3H₂O?

    • A3: Yes, anhydrous CrF₃ can be used. However, its initial activity might be lower than the hydrated form because the formation of the active oxyfluoride species may be slower in the absence of the water of hydration. An activation step with a controlled amount of water vapor or a pre-fluorination treatment might be necessary to achieve optimal performance.

  • Q4: What are some typical byproducts in the fluorination of chlorocarbons?

    • A4: In the fluorination of chlorocarbons, a range of byproducts can be expected, including:

      • Partially fluorinated intermediates.

      • Over-fluorinated products.

      • Isomers of the desired product and intermediates.

      • Olefins resulting from dehydrochlorination or dehydrofluorination.

      • Hydrogen chloride (HCl) is a major byproduct of the chlorine-fluorine exchange.

  • Q5: How should I handle the HCl byproduct?

    • A5: The HCl gas generated should be scrubbed from the reactor effluent using a basic solution (e.g., aqueous sodium hydroxide or potassium hydroxide). For larger-scale reactions, the captured HCl can be neutralized or potentially recovered.

Data Presentation

ParameterImpact on Over-fluorinationImpact on IsomerizationImpact on Elimination (Olefins)
↑ Temperature IncreaseIncreaseIncrease
↓ Temperature DecreaseDecreaseDecrease
↑ Pressure MinimalMinimalDecrease
↑ Reactant Ratio (Fluorinating Agent/Substrate) IncreaseMinimalMinimal
↑ Residence Time IncreaseIncreaseIncrease

Experimental Protocols

General Protocol for Vapor-Phase Fluorination of a Chlorocarbon

This protocol provides a general guideline. Specific conditions must be optimized for each substrate.

  • Catalyst Loading: Load a fixed-bed reactor with an appropriate amount of CrF₃·3H₂O. The catalyst may be used as is or mixed with an inert support like AlF₃.

  • Catalyst Activation (Optional but Recommended): Heat the catalyst bed to 200-300 °C under a flow of dry nitrogen for 1-2 hours to remove physisorbed water and begin the formation of the active species.

  • Reaction Initiation: Introduce the vaporized chlorocarbon substrate and the fluorinating agent (e.g., anhydrous HF) into the reactor at the desired molar ratio and flow rate. The reaction is typically carried out at temperatures ranging from 200 °C to 450 °C.

  • Reaction Monitoring: The effluent gas stream is passed through a series of traps. An online gas chromatograph (GC) is highly recommended for real-time monitoring of the product distribution.

  • Product Collection: The product mixture is typically condensed in a cold trap. The non-condensable HCl gas is passed through a scrubber containing a basic solution.

  • Product Analysis: The condensed products are analyzed by GC, GC-MS, and NMR to determine the conversion, selectivity, and byproduct distribution.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Reaction Performing Poorly (Low Yield / High Byproducts) Analyze_Products Analyze Product Mixture (GC, NMR, GC-MS) Start->Analyze_Products Identify_Problem Identify Primary Issue: - Incomplete Conversion - Over-fluorination - Isomerization - Elimination Analyze_Products->Identify_Problem Troubleshoot_Conversion Troubleshoot Incomplete Conversion: - Increase Temperature - Activate/Regenerate Catalyst Identify_Problem->Troubleshoot_Conversion Incomplete Conversion Troubleshoot_Overfluorination Troubleshoot Over-fluorination: - Decrease Temperature - Decrease Residence Time Identify_Problem->Troubleshoot_Overfluorination Over-fluorination Troubleshoot_Isomerization Troubleshoot Isomerization: - Decrease Temperature - Modify Catalyst Identify_Problem->Troubleshoot_Isomerization Isomerization Troubleshoot_Elimination Troubleshoot Elimination: - Decrease Temperature - Increase Pressure Identify_Problem->Troubleshoot_Elimination Elimination Optimize Optimize Reaction Conditions Troubleshoot_Conversion->Optimize Troubleshoot_Overfluorination->Optimize Troubleshoot_Isomerization->Optimize Troubleshoot_Elimination->Optimize End Improved Reaction Performance Optimize->End

Caption: A systematic workflow for troubleshooting byproduct formation.

References

"optimization of reaction conditions for CrF3·3H2O catalysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chromium(III) Fluoride Trihydrate (CrF3·3H2O) as a catalyst in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions catalyzed by CrF3·3H2O.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity The catalyst may be old or improperly stored. CrF3·3H2O is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] Consider purchasing a fresh batch of the catalyst.
Insufficient Catalyst Loading The amount of catalyst may be too low to effectively promote the reaction. Gradually increase the catalyst loading in small increments to find the optimal concentration.
Presence of Inhibitors The reaction mixture may contain impurities that are poisoning the catalyst. Ensure all reactants and solvents are of high purity. Common poisons for Lewis acid catalysts include water, alcohols, and strongly coordinating species.
Sub-optimal Reaction Temperature The reaction may require a higher temperature to overcome the activation energy. Cautiously increase the reaction temperature in a controlled manner. However, be aware that excessively high temperatures can lead to catalyst deactivation through coke formation.[2][3]
Incorrect Solvent Choice The solvent can significantly impact the catalytic activity. If possible, screen a variety of aprotic solvents with different polarities.

Issue 2: Poor Product Selectivity

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions Unwanted side reactions may be occurring at the current reaction conditions. Try lowering the reaction temperature or reducing the reaction time.
Isomerization of Product The desired product may be isomerizing to a more stable, but undesired, compound under the reaction conditions. Analyze the reaction mixture at different time points to monitor product formation and degradation.
Non-optimal Catalyst Loading An excess of catalyst can sometimes lead to the formation of byproducts. Experiment with reducing the catalyst loading.

Issue 3: Catalyst Deactivation

Possible Causes and Solutions:

CauseRecommended Action
Coke Formation At elevated temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits (coke).[2][3] This can be mitigated by running the reaction at the lowest effective temperature.
Poisoning As mentioned earlier, impurities in the reaction mixture can bind to the active sites of the catalyst and deactivate it. Purification of starting materials is crucial.
Hydrolysis of the Catalyst Although a hydrate, excess water in the reaction can affect the catalytic activity of CrF3·3H2O. Ensure that anhydrous solvents are used if the reaction is sensitive to water.

Catalyst Regeneration

While specific protocols for the regeneration of CrF3·3H2O are not extensively documented in the literature, general methods for regenerating chromium-based catalysts can be attempted. These methods aim to remove poisons and coke from the catalyst surface.

Regeneration Procedures:

MethodDescription
Solvent Washing Washing the recovered catalyst with an appropriate solvent can remove adsorbed impurities. Start with non-polar solvents to remove organic residues and then consider a polar aprotic solvent.
Calcination This involves heating the catalyst to a high temperature in the presence of air or an inert gas to burn off carbonaceous deposits. The optimal temperature and atmosphere will need to be determined empirically, but temperatures should be carefully controlled to avoid sintering of the catalyst.
Acid Washing A dilute acid wash can sometimes remove metal impurities that have deposited on the catalyst surface. However, this should be approached with caution as it may also alter the structure of the CrF3·3H2O catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in reactions using CrF3·3H2O?

A1: In many reactions, the Cr(III) center acts as a Lewis acid. The water molecules in the hydrate can be displaced by the substrate, activating it towards nucleophilic attack. The Lewis acidity of the chromium center is a key factor in its catalytic activity.[2][3]

Q2: Is CrF3·3H2O sensitive to air and moisture?

A2: Yes, CrF3·3H2O is hygroscopic and should be handled in a controlled atmosphere (e.g., a glovebox) for sensitive reactions.[1] While it is a hydrate, excess moisture can interfere with its catalytic activity. It is stable under normal conditions but should be stored in a tightly sealed container.[4]

Q3: What are the safety precautions for handling CrF3·3H2O?

A3: CrF3·3H2O is an irritant to the eyes, skin, and respiratory system.[4] It is also corrosive.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Q4: In which solvents is CrF3·3H2O soluble?

A4: The trihydrate is sparingly soluble in water.[6] For catalytic reactions, it is often used as a suspension in aprotic organic solvents.

Q5: Can CrF3·3H2O be used in aqueous media?

A5: While it is a hydrate, its catalytic activity in purely aqueous media may be limited due to coordination of water to the chromium center, which can compete with substrate binding. However, its use in aqueous media for specific reactions is an area of ongoing research.

Experimental Protocols

Synthesis of Hydroxymethylfurfural (HMF) from Tapioca Root Biomass

This protocol is based on the findings of a study on the catalytic action of CrF3 for HMF synthesis.[3]

Materials:

  • Raw tapioca root biomass

  • Hydrochloric acid (HCl)

  • CrF3·3H2O

  • Ionic liquid (1-octyl-3-methylimidazolium chloride)

  • Deionized water

Procedure:

  • Biomass Hydrolysis:

    • Prepare an acidic solution for biomass hydrolysis.

    • Add the raw tapioca root biomass to the acidic solution.

    • The efficiency of hydrolysis is time-dependent and can be monitored by techniques such as FT-IR spectrometry.[3]

  • HMF Synthesis:

    • To the hydrolyzed biomass extract in the ionic liquid, add CrF3·3H2O.

    • The concentration of CrF3 significantly affects the HMF yield. A concentration of 1% CrF3 was found to give the highest yield.[3]

    • The reaction rate is influenced by the stoichiometric ratio of CrF3 to biomass, with the highest rate observed at a ratio of 0.2.[3]

    • Heat the reaction mixture. The optimal temperature and reaction time should be determined experimentally.

Data Presentation:

Effect of CrF3 Concentration on HMF Yield:

CrF3 Concentration (%)HMF Yield (dwt%)
152.6 ± 4.8
>1Decreased Yield

Data from a study on HMF synthesis from tapioca root biomass.[3]

Effect of CrF3 to Biomass Ratio on Reaction Rate:

CrF3 to Biomass RatioReaction Rate (g/g biomass/h)
0.20.41

Data from a study on HMF synthesis from tapioca root biomass.[3]

Visualizations

experimental_workflow Experimental Workflow for CrF3·3H2O Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis and Workup cluster_troubleshooting Troubleshooting reactant_prep Reactant and Solvent Purification catalyst_prep CrF3·3H2O Handling (Inert Atmosphere if needed) reaction_setup Reaction Setup (Add reactants, solvent, and catalyst) catalyst_prep->reaction_setup reaction_conditions Control Reaction Conditions (Temperature, Time) reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC, GC, etc.) reaction_conditions->monitoring workup Quenching and Extraction monitoring->workup purification Product Purification (Chromatography, etc.) workup->purification low_yield Low Yield? purification->low_yield low_selectivity Poor Selectivity? catalyst_deactivation Catalyst Deactivation?

Caption: General experimental workflow for a reaction catalyzed by CrF3·3H2O.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Reaction Yield check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_loading Optimize catalyst loading check_catalyst->optimize_loading No check_purity Are reactants and solvents pure? check_conditions->check_purity Yes optimize_temp Optimize temperature check_conditions->optimize_temp No purify_materials Purify starting materials check_purity->purify_materials No success Yield Improved check_purity->success Yes optimize_loading->success optimize_temp->success purify_materials->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

"deactivation and regeneration of chromium-based fluorination catalysts"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with chromium-based fluorination catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation in chromium-based fluorination catalysts?

A1: The deactivation of chromium-based fluorination catalysts is primarily attributed to two main factors:

  • Coke Formation: The deposition of carbonaceous materials, or "coke," on the catalyst surface is a major cause of deactivation. These deposits can block active sites and pores, hindering the catalytic reaction. Coke formation is more significant at higher reaction temperatures and can be produced by the decomposition of reactants.[1][2][3]

  • Loss of Acidity: These catalysts rely on Lewis acid sites for their activity. Over time and with use, the strength of these Lewis acid sites can diminish, leading to a decrease in catalytic performance.[1][2] This can be accompanied by a decrease in the amount of hydroxyl groups in the chromium phases.[1][2]

Q2: How does the oxidation state of chromium affect catalyst stability and activity?

A2: The oxidation state of chromium is crucial. Catalysts containing low-valent chromium species (Cr³⁺) tend to be more stable during fluorination reactions, maintaining steady conversion rates.[4] In contrast, catalysts with a mix of high-valent (Cr⁶⁺) and low-valent (Cr³⁺) species may show higher initial activity but deactivate more rapidly.[4][5]

Q3: Can the catalyst precursor preparation affect its final performance and longevity?

A3: Absolutely. The preparation method significantly influences the catalyst's properties. For instance, firing a chromium(III) hydroxide precursor in the presence of hydrogen at 350 to 500°C can produce a catalyst with superior activity and selectivity compared to conventional methods.[6] The activation atmosphere and temperature are critical parameters in forming the most active chromium (III) oxide from a hydroxide precursor.[4]

Q4: Are amorphous or crystalline chromium catalysts better?

A4: Both types are used, but they have different characteristics. Amorphous chromium oxide catalysts are common and can be promoted with metals like zinc or manganese.[7] Catalysts with a controlled degree of crystallinity, such as those with an α-chromium oxide structure, have been found to have greater chemical stability than their amorphous counterparts.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action / Troubleshooting Step
Rapid Drop in Conversion Coke Formation Lower the reaction temperature if possible.[1] Initiate a regeneration protocol involving oxidation to burn off carbon deposits.[3][6]
Loss of Active Sites The catalyst may require regeneration. Perform an oxidative and/or reductive heat treatment to restore activity.[6]
Decreased Selectivity Change in Acid Site Strength A decrease in the strength of Lewis acid sites can affect selectivity.[1][2] Consider a regeneration cycle.
Complete Catalyst Inactivity Irreversible Poisoning Contaminants in the feed stream (e.g., sulfur compounds) can irreversibly poison the catalyst.[9][10] Analyze the feed for impurities. The catalyst may need to be replaced.
Severe Sintering Operating at excessively high temperatures can cause thermal degradation (sintering), leading to a permanent loss of surface area and activity.[9] The catalyst cannot be regenerated and must be replaced.
Dull or Burned Deposits (in electroplating) Incorrect Bath Concentration Low concentrations of chromic acid can lead to dull or burned deposits. High concentrations can also cause dullness.[11] Adjust the concentration to the normal range (195–300 g/L).[11]
Incorrect Current Density If the current density is too high, it can cause deposit roughness and burning. If too low, it can also cause dull deposits.[11] Adjust the amperage based on the surface area of the part being plated.[11]

Quantitative Data Summary

The following table summarizes key quantitative data related to catalyst performance and regeneration.

ParameterCatalyst SystemValue / ObservationSource
Stable Conversion Rate Cr₂O₃ catalyst (low valent Cr³⁺)Maintained a steady-state conversion of 18.5% for the gas-phase fluorination of 2-chloro-1,1,1-trifluoroethane.[4][5]
Initial vs. Deactivated Activity CrO₃/Cr₂O₃ catalyst (mixed valent Cr⁶⁺/Cr³⁺)Initial activity was 30.6%, but it deactivated rapidly to the same level as the stable Cr₂O₃ catalyst (18.5%).[4][5]
Regeneration Temperature General amorphous chromium oxideCan be periodically reactivated by heating in air at a temperature of 300°C to 500°C.[7]
Precursor Firing Temperature Chromium(III) hydroxide precursorFiring in the presence of hydrogen at 350°C to 500°C yields a superior catalyst.[6]
Deactivation Rate Comparison 6% CrOₓ/alumina vs. 3.5% VOₓ/alumina (in butane dehydrogenation)The chromia catalyst deactivates three times faster than the vanadia system due to more deleterious coke formation.[3]

Experimental Protocols

Protocol 1: Catalyst Pre-treatment and Conditioning

This protocol is adapted from a procedure for evaluating perchloroethylene fluorination catalysts.[7]

  • Loading: Place a 2 g charge of catalyst particles (0.5 to 1.4 mm) into an Inconel reactor.

  • Drying: Purge the reactor with a nitrogen flow of 120 ml/min while heating to 250°C. Hold for 30 minutes to dry the catalyst.

  • Initial Fluorination: At 250°C, introduce a hydrogen fluoride (HF) flow of 15 ml/min into the nitrogen stream. Maintain these conditions for 90 minutes.

  • Temperature Ramp: Reduce the nitrogen flow to 2.5 ml/min and increase the temperature to 380°C at a rate of 40°C per hour.

  • Stabilization: Hold the catalyst at 380°C under the HF/N₂ flow for an additional 16 hours to ensure stabilization.

  • Reaction Introduction: Cool the reactor to the desired reaction temperature (e.g., 350°C). Introduce the reactant feed (e.g., 1 ml/min perchloroethylene in 5 ml/min nitrogen) into the HF stream.

Protocol 2: General Catalyst Regeneration

This is a general two-step process for regenerating a coked catalyst.[6]

  • Oxidative Treatment:

    • Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove adsorbed species.

    • Introduce an oxidizing gas stream, such as air or a mixture of O₂ in nitrogen (e.g., 2% O₂/Ar), into the reactor.[3]

    • Heat the catalyst in the oxidizing atmosphere (e.g., 300-500°C) to burn off carbon deposits.[7] The duration depends on the extent of coking.

  • Reductive Treatment (if necessary):

    • After the oxidative step, purge the reactor again with an inert gas.

    • Introduce a reducing gas, such as hydrogen (H₂), and heat the catalyst. This step can help restore the active chromium species.

    • Following reduction, the catalyst should be re-fluorinated with HF as per the conditioning protocol before re-introducing the reactant feed.

Visualizations

DeactivationPathway cluster_catalyst Catalyst State cluster_process Deactivation Process Active Active Catalyst (Cr-F, Lewis Acid Sites) Deactivated Deactivated Catalyst (Blocked Sites, Weak Acidity) Active->Deactivated Site Blocking & Acid Strength Loss Reactants Reactants & Byproducts Coke Coke Formation (Carbon Deposition) Reactants->Coke Decomposition Coke->Deactivated

Caption: Logical pathway of catalyst deactivation via coke formation.

RegenerationWorkflow start Deactivated Catalyst (Coked) step1 Purge with Inert Gas (e.g., N₂) start->step1 step2 Oxidative Treatment (Air or O₂/N₂) step1->step2 step3 Reductive Treatment (Optional, e.g., H₂) step2->step3 If required step4 Re-fluorination (HF Treatment) step2->step4 If no reduction step3->step4 end Regenerated Catalyst (Activity Restored) step4->end TroubleshootingTree A Low Catalyst Performance (Low Conversion/Selectivity) B Is Reaction Temp within Optimal Range? A->B C Adjust Temperature B->C No D Perform Catalyst Characterization (e.g., TPO, XPS) B->D Yes E High amount of carbon detected? D->E Analysis Done H Check Feed for Impurities (e.g., Sulfur, Water) D->H No Obvious Change F Probable Cause: Coking E->F Yes E->H No G Initiate Regeneration Protocol F->G I Probable Cause: Poisoning H->I Impurities Found K Probable Cause: Thermal Degradation (Sintering) H->K No Impurities J Purify Feed Stream. Replace Catalyst. I->J L Replace Catalyst K->L

References

Technical Support Center: Crystal Growth of Chromium Fluoride Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystal growth of chromium fluoride hydrates.

Troubleshooting Guides

Issue 1: Uncontrolled or Rapid Nucleation Leading to Small or Polycrystalline Material

Symptoms:

  • Formation of a fine powder instead of distinct crystals.

  • Rapid precipitation upon mixing reagents.

  • A large number of very small crystals.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
High Supersaturation Decrease the concentration of chromium (III) and/or fluoride precursors.Slower crystal growth, allowing for the formation of larger, higher-quality crystals.
Increase the initial volume of the solvent to reduce the overall concentration.Reduced nucleation rate, favoring the growth of existing nuclei over the formation of new ones.
Employ a slower method for achieving supersaturation, such as slow evaporation or a gradual temperature change, rather than rapid cooling or anti-solvent addition.More controlled crystal growth with fewer nucleation events.
Lack of Temperature Control Use a programmable water bath or oven to ensure a stable and controlled temperature environment.Consistent and reproducible crystallization conditions.
For cooling crystallization, reduce the cooling rate. A rate of 1-5 °C per hour is a good starting point.Fewer nucleation events and larger final crystal size.
Presence of Impurities Filter all stock solutions before use to remove any particulate matter that could act as nucleation sites.Reduced number of heterogeneous nucleation sites, leading to fewer, larger crystals.
Use high-purity reagents and solvents.Minimized interference from unknown impurities that can promote nucleation.
Issue 2: Poor Crystal Morphology or Undesired Crystal Habit

Symptoms:

  • Formation of needle-like, dendritic, or irregularly shaped crystals instead of well-defined polyhedra.

  • Inconsistent crystal shape between batches.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Solvent Effects Experiment with different solvents or solvent mixtures. The polarity and viscosity of the solvent can influence which crystal faces grow faster.[1]Altered crystal habit due to differential solvent-crystal face interactions.[1]
The presence of water is crucial for hydrate formation; however, the addition of a co-solvent might modify the crystal habit.Modification of crystal morphology.
pH of the Growth Solution Adjust the pH of the solution. The speciation of chromium and fluoride ions is pH-dependent, which can affect how they incorporate into the crystal lattice.Changes in crystal shape and potentially the hydration state of the resulting crystals.
Growth Rate Slow down the crystal growth by reducing supersaturation (see Issue 1). Slower growth often leads to more well-defined crystal faces.Crystals with shapes closer to their equilibrium morphology.
Additives or Impurities Introduce small amounts of structure-directing agents or "habit modifiers" that selectively adsorb to certain crystal faces, inhibiting their growth.Targeted modification of the crystal habit.
Purify the starting materials to remove impurities that may be unintentionally altering the crystal morphology.More consistent and predictable crystal morphology.
Issue 3: Difficulty in Controlling the Hydration State

Symptoms:

  • Obtaining a mixture of different hydrates (e.g., trihydrate and pentahydrate).[2]

  • Inconsistent color of the crystalline product (hydrates of chromium fluoride can have different colors, for example, the trihydrate is green and the hexahydrate is violet).[3]

  • Difficulty reproducing the same hydrate phase.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Temperature and Humidity Carefully control the temperature during crystallization and drying. Different hydrates can be stable at different temperatures.Formation of a specific, desired hydrate phase.
Control the relative humidity of the environment during crystal drying and storage.[4]Prevention of unwanted hydration or dehydration of the crystals.[4]
Reaction Stoichiometry Precisely control the ratio of chromium to fluoride to water in the initial solution.Favoring the formation of a specific hydrate.
Crystallization Time Vary the crystallization time. Some hydrate phases may form kinetically, while others are thermodynamically more stable and form over longer periods.Isolation of either the kinetic or thermodynamic product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of chromium (III) fluoride trihydrate crystals?

A common method involves the reaction of chromium (III) oxide or hydroxide with an aqueous solution of hydrofluoric acid.[2][5] A typical starting procedure is to dissolve chromium (III) oxide in hot hydrofluoric acid and then allow the solution to cool slowly to promote crystallization.[5]

Q2: How does temperature affect the crystal growth of chromium fluoride hydrates?

Temperature significantly influences both the solubility of the chromium fluoride hydrate and the kinetics of crystal growth. Based on studies of the isostructural β-FeF₃·3H₂O, the crystal growth rate increases with temperature. For example, at a supersaturation ratio of 2, the growth rate was found to be 3.5 x 10⁻¹² m/s at 30 °C, increasing to 16 x 10⁻¹² m/s at 50 °C.[1]

Q3: What is the effect of supersaturation on crystal growth?

Supersaturation is the primary driving force for crystallization. At low supersaturation, crystal growth tends to be slower and more controlled, leading to larger and higher-quality crystals. At high supersaturation, the rate of nucleation can exceed the rate of crystal growth, resulting in a large number of small crystals. For β-FeF₃·3H₂O, experiments have been conducted in the supersaturation ratio range of 1.3 to 3.6.[1]

Q4: Can I use additives to control the crystal growth process?

Yes, while specific additives for chromium fluoride hydrates are not well-documented in the provided search results, the general principle of using additives to modify crystal growth is applicable. Additives can act as "promoters" or "inhibitors" of nucleation and growth, and can also influence crystal morphology by adsorbing to specific crystal faces.

Q5: How can I be sure of the hydration state of my crystals?

The hydration state can be determined using analytical techniques such as thermogravimetric analysis (TGA) to quantify the water content, and X-ray diffraction (XRD) to identify the crystal structure, which is unique for each hydrate.[6]

Experimental Protocols

Protocol 1: Synthesis of Chromium (III) Fluoride Hydrate by Slow Evaporation

This protocol is a general guideline based on common aqueous synthesis routes.[5]

  • Preparation of Stock Solution:

    • In a fume hood, carefully add a stoichiometric excess of hydrofluoric acid (HF, 40% aqueous solution) to a heated beaker containing chromium (III) oxide (Cr₂O₃) or chromium (III) hydroxide (Cr(OH)₃). The reaction is: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃.[2]

    • Gently heat and stir the mixture until the chromium precursor is completely dissolved.

    • Filter the hot solution to remove any unreacted solids.

  • Crystallization:

    • Transfer the filtrate to a clean crystallizing dish.

    • Cover the dish with perforated parafilm to allow for slow evaporation.

    • Place the dish in a vibration-free location at a constant temperature (e.g., room temperature or in a controlled temperature oven).

  • Crystal Harvesting and Drying:

    • Once crystals of the desired size have formed, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of cold deionized water or another suitable solvent in which the hydrate has low solubility.

    • Dry the crystals in a desiccator over a suitable drying agent at a controlled temperature.

Quantitative Data

The following table summarizes crystal growth rate data for β-FeF₃·3H₂O, which is isostructural with CrF₃·3H₂O and for which the presence of Cr(III) was found to not significantly influence the growth rate.[1][7] This data can be used as a proxy to guide experimental design for chromium fluoride trihydrate.

Table 1: Crystal Growth Rate of β-FeF₃·3H₂O at a Supersaturation Ratio of 2

Temperature (°C)Growth Rate (m/s)Activation Energy (kJ/mol)
303.5 x 10⁻¹²61
407.4 x 10⁻¹²61
5016 x 10⁻¹²61

Visualizations

Troubleshooting Workflow for Poor Crystal Quality

troubleshooting_workflow start Start: Poor Crystal Quality issue Identify Primary Issue start->issue small_crystals Small Crystals / Powder issue->small_crystals Size bad_morphology Poor Morphology issue->bad_morphology Shape mixed_phases Mixed Hydration States issue->mixed_phases Phase reduce_supersaturation Reduce Supersaturation: - Lower precursor concentration - Slower cooling/evaporation small_crystals->reduce_supersaturation control_temp Improve Temperature Control small_crystals->control_temp filter_solutions Filter Solutions: Remove nucleation sites small_crystals->filter_solutions change_solvent Modify Solvent System bad_morphology->change_solvent adjust_ph Adjust pH bad_morphology->adjust_ph slow_growth Slow Down Growth Rate bad_morphology->slow_growth control_temp_humidity Control Temperature & Humidity mixed_phases->control_temp_humidity vary_time Vary Crystallization Time mixed_phases->vary_time end End: Improved Crystals reduce_supersaturation->end control_temp->end filter_solutions->end change_solvent->end adjust_ph->end slow_growth->end control_temp_humidity->end vary_time->end

Caption: Troubleshooting workflow for addressing common crystal growth issues.

Logical Relationship of Key Crystal Growth Parameters

crystal_growth_parameters supersaturation Supersaturation nucleation Nucleation Rate supersaturation->nucleation growth Growth Rate supersaturation->growth crystal_size Crystal Size nucleation->crystal_size inversely affects growth->crystal_size directly affects crystal_morphology Crystal Morphology growth->crystal_morphology temperature Temperature temperature->supersaturation temperature->nucleation temperature->growth impurities Impurities / Additives impurities->nucleation impurities->growth impurities->crystal_morphology solvent Solvent solvent->supersaturation solvent->growth solvent->crystal_morphology ph pH ph->supersaturation ph->growth ph->crystal_morphology

Caption: Interplay of key parameters influencing crystal growth outcomes.

References

Technical Support Center: Purification of Synthesized Chromium(III) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized Chromium(III) Trifluoride Trihydrate (CrF₃·3H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems that may arise during the purification of CrF₃·3H₂O.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crystals After Recrystallization - The chosen solvent has too high a solubility for CrF₃·3H₂O at low temperatures.- Insufficient cooling of the solution.- The initial crude product was not sufficiently concentrated.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a common solvent for hydrated salts[1].- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal precipitation[2].- If the crude product is in solution, concentrate it by evaporation before recrystallization.
Formation of an Oil Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute (oiling out).- The solution is supersaturated to a very high degree.- Presence of significant impurities that lower the melting point of the mixture.- Use a lower-boiling point solvent or a solvent mixture.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure CrF₃·3H₂O.- Perform a preliminary purification step, such as a simple filtration or washing, to remove major impurities before recrystallization.
Crystals are Colored (e.g., brownish or yellowish tint) - Presence of unreacted starting materials (e.g., chromium(III) oxide).- Co-precipitation with other metal ions, particularly iron(III) fluoride if iron impurities were present in the starting materials[3].- Decomposition of the product during heating.- Ensure complete reaction during synthesis. If unreacted solids are present, filter the hot solution before crystallization.- If iron contamination is suspected, multiple recrystallizations may be necessary. The isostructural nature of CrF₃·3H₂O and FeF₃·3H₂O makes their separation by crystallization challenging[3].- Avoid excessive heating during the dissolution step. Use the minimum amount of hot solvent necessary.
Product is a very fine powder, not distinct crystals - The solution was cooled too rapidly, leading to rapid precipitation instead of crystal growth.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.
Product appears wet or sticky after drying - Incomplete removal of the washing solvent.- The compound is hygroscopic and has absorbed atmospheric moisture.- The drying temperature was too low or the drying time was insufficient.- Wash the crystals with a volatile solvent in which the compound is insoluble (e.g., a small amount of ice-cold distilled water followed by a quick rinse with a water-miscible organic solvent like acetone, if compatibility is confirmed) to help remove residual water.- Dry the product under vacuum or in a desiccator over a suitable drying agent.- While heating can remove water, be cautious as it can also lead to the loss of waters of hydration. For hydrated salts, oven drying should be done at a controlled, mild temperature[4].
Loss of Hydration Water During Drying - The drying temperature is too high.- Dry the hydrated salt at a low temperature, for instance, in a vacuum oven at a temperature slightly above room temperature. It is crucial to avoid high temperatures that can drive off the waters of crystallization[5]. A discussion on a forum suggests that for hydrated salts, one should not assume they need to be dried by heating as this can alter the compound[4].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Chromium(III) Trifluoride Trihydrate?

A1: Water is the most common and effective solvent for recrystallizing CrF₃·3H₂O, as it is a hydrated salt and typically exhibits good solubility in hot water and lower solubility in cold water[1][6]. The selection of an appropriate solvent is crucial, and it should be one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures[3].

Q2: How can I remove insoluble impurities from my synthesized CrF₃·3H₂O?

A2: Insoluble impurities can be removed by hot filtration. After dissolving your crude product in the minimum amount of hot solvent, you can filter the hot solution to remove any undissolved solids before allowing the solution to cool and crystallize.

Q3: My product is still impure after one recrystallization. What should I do?

A3: If your product remains impure, a second recrystallization is recommended. Purity can be assessed by techniques such as melting point analysis (though CrF₃·3H₂O decomposes before melting) or spectroscopic methods.

Q4: What is the recommended procedure for washing the purified crystals?

A4: The purified crystals should be washed with a small amount of the cold recrystallization solvent (ice-cold distilled water) to remove any adhering impure mother liquor. A subsequent wash with a more volatile solvent in which the product is insoluble can aid in faster drying.

Q5: How should I properly dry the purified CrF₃·3H₂O crystals?

A5: To prevent the loss of hydration water, it is best to dry the crystals under vacuum at a low temperature or in a desiccator containing a suitable desiccant. Oven drying at elevated temperatures should be avoided as it can lead to dehydration[4][5].

Experimental Protocols

Protocol 1: Recrystallization of Chromium(III) Trifluoride Trihydrate
  • Dissolution: In a fume hood, place the crude CrF₃·3H₂O in an Erlenmeyer flask. Add a minimal amount of distilled water and heat the mixture gently on a hot plate while stirring until the solid completely dissolves. If insoluble impurities are present, proceed to the next step. If not, skip to step 3.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration. Preheat a funnel and a new receiving flask to prevent premature crystallization. Filter the hot solution to remove the impurities.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold distilled water.

  • Drying: Dry the purified crystals in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 30-40 °C) to constant weight.

Protocol 2: Washing and Drying of Chromium(III) Trifluoride Trihydrate Crystals
  • Initial Wash: After isolating the crystals by vacuum filtration, with the vacuum still applied, wash the crystal cake with a small portion of ice-cold distilled water. Allow the vacuum to pull the wash solvent through the crystals.

  • Optional Second Wash: For faster drying, a second wash with a volatile solvent (e.g., acetone) can be performed, provided CrF₃·3H₂O is insoluble in it. This should be tested on a small scale first.

  • Drying: Transfer the washed crystals to a pre-weighed watch glass. Dry the crystals in a vacuum desiccator containing a desiccant such as anhydrous calcium chloride or silica gel until a constant weight is achieved. Alternatively, use a vacuum oven at a temperature not exceeding 40°C.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Synthesized CrF₃·3H₂O Dissolution Dissolve in Minimum Hot Water Crude_Product->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities exist) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Ice-Cold Water Vacuum_Filtration->Washing Drying Low-Temperature Vacuum/Desiccator Drying Washing->Drying Pure_Product Pure CrF₃·3H₂O Drying->Pure_Product

References

Technical Support Center: Optimizing Catalyst Loading of Chromium(3+) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalyst loading of Chromium(3+) trifluoride trihydrate (CrF₃·3H₂O) in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as a catalyst.

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading in small increments (e.g., 0.5 mol % steps) to identify the optimal concentration. An insufficient number of active sites will result in a slow or stalled reaction.[1]
Catalyst Poisoning Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Ensure the purity of all reaction components. Common poisons for metal-based catalysts include sulfur and lead compounds.
Poor Catalyst Dispersion Ensure the catalyst is well-dispersed in the reaction mixture. For solid catalysts in a liquid phase, vigorous stirring is essential. Catalyst agglomeration can reduce the available surface area for the reaction.[2]
Incorrect Reaction Temperature The reaction may require a higher temperature to overcome the activation energy. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Inactive Catalyst Verify the integrity of the this compound. Improper storage can lead to decomposition or hydration changes, affecting its catalytic activity.

Issue 2: Decrease in Product Yield at High Catalyst Loading

Possible Cause Troubleshooting Steps
Mass Transfer Limitations At high concentrations, the catalyst particles may agglomerate, leading to a decrease in the effective surface area and creating resistance to the movement of reactants to the active sites.[2] Improve stirring or consider a different solvent to enhance dispersion.
Side Reactions Excessive catalyst loading can sometimes promote undesired side reactions, consuming the reactants or the product.[1] Analyze the reaction mixture for byproducts to identify potential alternative reaction pathways.
Catalyst Aggregation High concentrations of the catalyst can lead to the formation of aggregates, which reduces the number of accessible active sites for the reactants.[3][4] Consider using a support material to improve catalyst dispersion.
Viscosity Increase A high loading of a solid catalyst can significantly increase the viscosity of the reaction mixture, hindering effective mixing and heat transfer. If possible, dilute the reaction mixture or use a more powerful stirring mechanism.[2]

Issue 3: Poor Selectivity

Possible Cause Troubleshooting Steps
Non-Optimal Catalyst Loading The selectivity of a reaction can be highly dependent on the catalyst concentration. A systematic variation of the catalyst loading is necessary to find the optimal balance between the desired product and byproducts.[1]
Incorrect Reaction Temperature or Pressure Reaction conditions play a crucial role in selectivity. A design of experiments (DoE) approach can be used to systematically investigate the interplay between catalyst loading, temperature, and pressure to maximize the selectivity for the desired product.
Catalyst Deactivation The active sites of the catalyst may change over time, leading to a shift in selectivity. Monitor the reaction over time to check for changes in the product distribution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this compound?

A1: For initial screening experiments, a catalyst loading in the range of 1-5 mol% is a common starting point. However, the optimal loading is highly dependent on the specific reaction, substrates, and reaction conditions.

Q2: How does increasing the catalyst loading affect the reaction rate?

A2: Generally, increasing the catalyst concentration provides more active sites for the reaction, which leads to an increased reaction rate.[3][4] However, beyond an optimal point, the rate may plateau or even decrease due to factors like mass transfer limitations or catalyst aggregation.[2][3][4]

Q3: Can too much catalyst be detrimental to the reaction?

A3: Yes, an excessive amount of catalyst can lead to several issues, including decreased product yield due to side reactions, difficulties in product purification, and increased cost.[1] For instance, in the synthesis of hydroxymethylfurfural (HMF) from tapioca root biomass using CrF₃, the highest yield was achieved at 1% CrF₃, with yields declining at higher concentrations.[5] Similarly, in the hydrolysis of PET, the optimal catalyst loading was found to be 3 wt%, with a significant drop in yield at higher loadings.[2]

Q4: How can I determine the optimal catalyst loading for my specific reaction?

A4: A systematic approach is recommended. You can perform a series of experiments where you vary the catalyst loading while keeping all other reaction parameters constant. Monitor the reaction yield and selectivity at each loading to identify the optimal concentration. A Design of Experiments (DoE) approach can be more efficient in finding the true optimum by simultaneously varying multiple parameters.

Q5: What are the signs of catalyst deactivation?

A5: A gradual or sudden decrease in reaction rate or a change in product selectivity over time can indicate catalyst deactivation. This can be caused by poisoning, coking (deposition of carbonaceous material), or thermal degradation.

Quantitative Data on Catalyst Loading

The following tables summarize the effect of catalyst loading on reaction yield for specific examples.

Table 1: Effect of CrF₃ Loading on Hydroxymethylfurfural (HMF) Yield

CrF₃ Concentration (%)HMF Yield (dwt%)
0.5~40
1.052.6 ± 4.8
1.5~45
2.0~38
Data from a study on HMF synthesis from raw tapioca root biomass.[5]

Table 2: Effect of Zeolite/Alumina Catalyst Loading on PET Hydrolysis

Catalyst Loading (wt.%)PET Conversion (%)Terephthalic Acid (TPA) Yield (%)
1~70~60
2~90~80
399.5~91
4~85~75
5~75~65
Data from a study on the hydrolysis of waste PET.[2]

Experimental Protocols

Protocol for Optimizing Catalyst Loading of this compound

This protocol outlines a general procedure for determining the optimal catalyst loading for a given reaction.

1. Materials and Equipment:

  • This compound (CrF₃·3H₂O)

  • Reactants and solvent (ensure high purity)

  • Reaction vessel with stirring and temperature control

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, NMR)

2. Procedure:

  • Initial Range Finding: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the limiting reactant).

  • Constant Reaction Conditions: Ensure all other reaction parameters (temperature, pressure, reactant concentrations, solvent volume, and stirring speed) are kept constant across all experiments.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them for product formation and reactant consumption.

  • Data Analysis: Plot the product yield and selectivity as a function of catalyst loading.

  • Identifying the Optimum: The optimal catalyst loading will correspond to the point where the highest yield of the desired product is achieved in a reasonable amount of time, without significant formation of byproducts.

  • Refinement (Optional): If a broad peak is observed, perform a second set of experiments with a narrower range of catalyst loadings around the initial optimum to pinpoint the ideal concentration.

3. Safety Precautions:

  • Chromium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction Parameters (Temperature, Pressure, etc.) B Prepare Stock Solutions of Reactants A->B D Set up Parallel Reactions B->D C Weigh Catalyst (Varying Loads) C->D E Monitor Reactions (e.g., TLC, GC, HPLC) D->E F Quench Reactions & Work-up E->F G Analyze Product Yield & Selectivity F->G H Plot Data: Yield vs. Catalyst Loading G->H I Determine Optimal Loading H->I

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic Start Low Reaction Yield? CheckLoading Is Catalyst Loading Optimized? Start->CheckLoading HighLoading Yield Decreases at High Loading? Start->HighLoading No IncreaseLoading Increase Catalyst Loading CheckLoading->IncreaseLoading No CheckPurity Check Reactant/Solvent Purity CheckLoading->CheckPurity Yes Success Problem Resolved IncreaseLoading->Success CheckPurity->Success ReduceLoading Reduce Catalyst Loading HighLoading->ReduceLoading Yes CheckSideReactions Analyze for Byproducts HighLoading->CheckSideReactions Yes ImproveMixing Improve Stirring/Dispersion ReduceLoading->ImproveMixing ImproveMixing->Success CheckSideReactions->Success

References

Technical Support Center: Synthesis of Chromium-Based Metal-Organic Frameworks (Cr-MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cr-MOF synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of precursor purity on the synthesis of Cr-MOFs, such as the widely studied MIL-101(Cr).

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of chromium salts and organic linkers for a successful Cr-MOF synthesis?

A1: Precursor purity is a critical factor that significantly influences the outcome of Cr-MOF synthesis. The use of high-purity precursors is strongly recommended to ensure reproducibility and to obtain materials with the desired properties. Impurities can interfere with the crystallization process, leading to reduced yield, lower crystallinity, and decreased surface area.[1][2]

Q2: What are the most common impurities in commercially available chromium precursors like chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)?

A2: Commercially available chromium salts can contain various impurities depending on their grade (e.g., technical vs. analytical). Common impurities can include other metal ions and counter-ions from the manufacturing process. While specific impurity profiles are proprietary to the manufacturer, it is crucial to use a grade with a high purity level (e.g., ≥98%) for consistent results.

Q3: What are the typical impurities found in terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC) and how do they affect Cr-MOF synthesis?

A3: Terephthalic acid, a common linker for Cr-MOFs, can contain impurities from its synthesis, which is often the oxidation of p-xylene. These impurities may include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid. These molecules can act as modulators or defect-promoting agents, which can disrupt the long-range order of the MOF structure, leading to lower crystallinity and surface area. In some cases, these impurities can even inhibit the formation of the desired MOF phase altogether.

Q4: Can I use terephthalic acid recycled from polyethylene terephthalate (PET) for Cr-MOF synthesis?

A4: Yes, it is possible to use terephthalic acid (TPA) derived from recycled PET. However, the purity of the recycled TPA is crucial. The depolymerization of PET can introduce various impurities that may negatively impact the MOF synthesis. Interestingly, the process of MOF formation itself can act as a purification step. Since only the terephthalic acid has the correct geometry to form the extended crystalline structure of the MOF, it can be selectively incorporated, leaving impurities behind in the solution. The MOF can then be disassembled to recover high-purity TPA.[3]

Q5: My Cr-MOF synthesis resulted in a low yield. Could precursor purity be the cause?

A5: Yes, low precursor purity can be a significant contributor to low product yield. Impurities can interfere with the nucleation and growth of the MOF crystals, leading to the formation of amorphous byproducts or preventing the crystallization of the desired phase. Different synthesis and activation conditions also have a significant effect on the yield of MIL-101(Cr).[4] Microwave-assisted synthesis methods have been shown to significantly increase yields compared to conventional solvothermal and hydrothermal methods.[4]

Q6: The BET surface area of my synthesized MIL-101(Cr) is much lower than reported values. How can precursor purity affect this?

A6: A low BET surface area is a common problem in MOF synthesis and can often be traced back to precursor purity. Impurities can lead to the formation of a less crystalline material with a poorly defined pore structure, thus reducing the surface area. Additionally, unreacted precursors and trapped solvent molecules within the pores can block nitrogen access during BET analysis, leading to an underestimation of the true surface area.[1][5] Proper activation of the synthesized MOF to remove trapped molecules is also critical for obtaining a high surface area.[2]

Troubleshooting Guides

Issue 1: Low Crystallinity or Amorphous Product
Possible Cause Troubleshooting Steps
Impure Chromium Precursor - Verify the purity of the chromium salt from the supplier's certificate of analysis. - If in doubt, use a higher purity grade (e.g., analytical grade, ≥99%). - Consider performing a simple purification step like recrystallization if feasible for the specific salt.
Impure Organic Linker - Check the purity of the terephthalic acid via techniques like ¹H NMR.[2] - Purify the linker through recrystallization from a suitable solvent (e.g., DMF, ethanol, or water). - Protocol for Recrystallization of Terephthalic Acid: Dissolve the crude terephthalic acid in a minimal amount of hot solvent (e.g., N,N-dimethylformamide). Filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature to form crystals. The crystals can then be collected by filtration, washed with a cold solvent, and dried under vacuum.
Incorrect Stoichiometry - Precisely weigh the precursors. An imbalance in the metal-to-linker ratio can lead to the formation of different phases or amorphous material.[6] - The presence of impurities effectively alters the stoichiometry of the reactive species.
Issue 2: Low BET Surface Area
Possible Cause Troubleshooting Steps
Poor Crystallinity - Address the issues of precursor purity as outlined in the "Low Crystallinity" section. Higher crystallinity generally correlates with a higher surface area.[1]
Pore Blockage - Ensure a thorough purification of the synthesized MOF to remove unreacted precursors and trapped solvent molecules. This often involves washing with solvents like hot ethanol or DMF.[1][2] - Optimize the activation procedure (e.g., heating under vacuum) to ensure complete removal of guest molecules from the pores.
Presence of Amorphous Impurities - Amorphous byproducts can coat the surface of the MOF crystals, blocking access to the pores. Review and optimize the synthesis conditions (temperature, time, solvent) to minimize the formation of these impurities.

Data Presentation

The purity of precursors directly impacts the stoichiometry of the reactants, which in turn affects the final properties of the Cr-MOF. The following table, derived from a study on the solvent-free synthesis of MIL-101(Cr), illustrates how varying the molar ratio of the chromium precursor to the organic linker (BDC) influences the BET surface area and CO₂ adsorption capacity. A lower purity of either precursor would lead to an effective change in this molar ratio.

Table 1: Effect of Precursor Molar Ratio on the Properties of Solvent-Free Synthesized MIL-101(Cr)[6]

Molar Ratio (Cr:BDC)BET Surface Area (m²/g)Total Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g)
1:111100.518.8
1.5:1973.20.412.3
2:1556.10.39.5
2.5:1178.60.17.2

This data demonstrates that a deviation from the optimal 1:1 molar ratio, which can be inadvertently caused by using impure precursors, leads to a significant decrease in both surface area and gas adsorption capacity.

Experimental Protocols

Standard Synthesis of MIL-101(Cr) (Hydrothermal Method)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and precursor batches.

  • Preparation of the Reaction Mixture: In a typical synthesis, chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) are mixed in a 1:1 molar ratio in deionized water.[7]

  • Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to 220 °C for 8-12 hours.[7][8]

  • Purification: After cooling to room temperature, the green solid product is collected by centrifugation or filtration. The product is then washed with a solvent such as N,N-dimethylformamide (DMF) and hot ethanol to remove any unreacted precursors.[8]

  • Activation: The purified product is dried under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent molecules from the pores.[8]

Visualizations

Below are diagrams illustrating key workflows related to Cr-MOF synthesis and troubleshooting precursor purity issues.

SynthesisWorkflow General Cr-MOF Synthesis Workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization P1 High-Purity Cr(NO₃)₃·9H₂O S1 Mixing in Solvent (e.g., Deionized Water) P1->S1 P2 High-Purity Terephthalic Acid P2->S1 S2 Hydrothermal/Solvothermal Reaction (Autoclave) S1->S2 PU1 Washing with Solvent (e.g., Ethanol) S2->PU1 PU2 Activation (Heating under Vacuum) PU1->PU2 C1 PXRD (Crystallinity) PU2->C1 C2 BET (Surface Area) PU2->C2 C3 SEM (Morphology) PU2->C3

Caption: General workflow for the synthesis and characterization of Cr-MOFs.

TroubleshootingFlowchart Troubleshooting Low-Quality Cr-MOF Synthesis Start Start: Low Yield, Poor Crystallinity, or Low Surface Area CheckPurity Check Precursor Purity (Metal Salt & Linker) Start->CheckPurity IsPure Are Precursors High Purity? CheckPurity->IsPure Purify Purify Precursors (e.g., Recrystallization) IsPure->Purify No CheckStoichiometry Verify Stoichiometry & Weighing Accuracy IsPure->CheckStoichiometry Yes ReRun Re-run Synthesis with Purified Precursors Purify->ReRun End Successful Synthesis ReRun->End IsCorrect Is Stoichiometry Correct? CheckStoichiometry->IsCorrect AdjustWeighing Adjust Weighing Protocol IsCorrect->AdjustWeighing No CheckConditions Review Synthesis Conditions (Temp, Time, Solvent) IsCorrect->CheckConditions Yes AdjustWeighing->ReRun IsOptimal Are Conditions Optimal? CheckConditions->IsOptimal OptimizeConditions Optimize Synthesis Parameters IsOptimal->OptimizeConditions No CheckActivation Review Purification & Activation Protocol IsOptimal->CheckActivation Yes OptimizeConditions->ReRun IsThorough Is Activation Thorough? CheckActivation->IsThorough OptimizeActivation Optimize Washing & Activation Steps IsThorough->OptimizeActivation No IsThorough->End Yes OptimizeActivation->ReRun

Caption: A logical flowchart for troubleshooting common issues in Cr-MOF synthesis.

References

Technical Support Center: Mitigating Safety Hazards with Chromium Fluoride Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, troubleshooting procedures, and emergency protocols for researchers, scientists, and drug development professionals working with chromium fluoride compounds (e.g., Chromium (III) fluoride, Chromium (II) fluoride).

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with chromium fluoride compounds?

A1: Chromium fluoride compounds are corrosive and toxic. The primary hazards include:

  • Severe Tissue Damage: They cause severe burns to the skin and eyes upon contact.[1][2][3][4]

  • Toxicity: These compounds are harmful if swallowed, inhaled, or in contact with skin.[1][3][5] Inhalation can irritate the nose, throat, and respiratory tract, leading to coughing and wheezing.[1][2][6]

  • Systemic Effects: The fluoride ion can be absorbed through the skin and may reduce serum calcium levels, potentially leading to fatal hypocalcemia.[1][6]

  • Reactivity Hazards: Contact with water or acids liberates toxic and corrosive hydrogen fluoride gas.[1][7][8]

Q2: What are the immediate first aid steps for an exposure incident?

A2: Immediate and specialized first aid is critical.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15-30 minutes.[2][9] After flushing, apply a 2.5% calcium gluconate gel to the area.[1][5][6] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately.[1][10] If they are not breathing, provide artificial respiration, but avoid direct mouth-to-mouth resuscitation.[9] Call for immediate medical assistance.[1]

  • Ingestion: Do NOT induce vomiting.[1][6] If the person is conscious, rinse their mouth with water and have them drink milk or chewable calcium carbonate tablets to help bind the fluoride ion.[1] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling these compounds?

A3: A comprehensive PPE strategy is required to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield when handling chromium fluoride compounds.[2][5][6]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile. Double-gloving is recommended for extended use.[6][10]

  • Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashes or dust generation, a full chemical-resistant suit is necessary.[1][10] Contaminated work clothes must not be taken home.[2]

  • Respiratory Protection: All work with chromium fluoride powders should be conducted in a certified chemical fume hood or glovebox.[10] If airborne concentrations exceed exposure limits or if engineering controls are not feasible, a NIOSH-approved full-face respirator with P3/N100 cartridges or a supplied-air respirator must be used.[1][6][10]

Q4: How should I properly store chromium fluoride compounds?

A4: Proper storage is crucial to prevent hazardous reactions. Store compounds in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2][3] They must be stored away from incompatible materials such as acids, water/moisture, strong oxidizing agents, and combustibles.[2][3][5] Due to their reactivity, do not store them in glass containers.[5][6]

Q5: What are the established occupational exposure limits for chromium (III) compounds?

A5: Adherence to established exposure limits is mandatory to ensure personnel safety. The limits for Chromium (III) compounds are summarized below.

AgencyExposure Limit (as Cr)Time-Weighted Average (TWA)
OSHA 0.5 mg/m³ (PEL)8-hour workshift[2]
NIOSH 0.5 mg/m³ (REL)10-hour workshift[2]
ACGIH 0.5 mg/m³ (TLV)8-hour workshift[2]
NIOSH 25 mg/m³ (IDLH)Immediately Dangerous to Life or Health[2]

Biological Exposure Indices (BEI) for Fluorides:

  • Prior to shift: 2 mg/L in urine[9][11]

  • End of shift: 3 mg/L in urine[9][11]

Q6: How do I handle a small spill of chromium fluoride powder?

A6: For a small, contained spill, first evacuate all non-essential personnel from the area.[2] The cleanup should only be performed by trained personnel wearing full PPE, including respiratory protection.[2][6] Carefully sweep or scoop the powdered material to avoid creating dust and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[1][2][6] Do not use water to clean the spill area, as this will generate toxic gas.[1] After the material is collected, decontaminate the area and ventilate it thoroughly.[2]

Q7: What is the correct procedure for disposing of chromium fluoride waste?

A7: Chromium fluoride and materials contaminated with it must be treated as hazardous waste.[2] All waste must be collected in sealed, properly labeled containers.[12] Disposal must be handled by a licensed professional waste disposal company.[1][6] The typical disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful gases.[1][6]

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Exposure

  • Q: I've just splashed a small amount of a chromium fluoride solution on my gloved hand and a bit on my forearm. What is the protocol? A: Immediately proceed to the nearest emergency shower. While flushing the affected arm with copious amounts of water, carefully remove your gloves and lab coat, avoiding contact with the contaminated surfaces. Continue flushing the skin for at least 15 minutes.[2] After flushing, apply 2.5% calcium gluconate gel to the affected skin.[1] Report the incident to your supervisor and seek an immediate medical evaluation.[2]

  • Q: My eye feels irritated after weighing out chromium fluoride powder, even though I was wearing safety glasses. What should I do? A: Do not rub your eye. Proceed immediately to an emergency eyewash station and flush the eye with water for at least 15 minutes, holding the eyelid open to ensure the entire surface is rinsed.[6][7] Even if the irritation subsides, you must seek an immediate medical evaluation to check for corneal damage. Inform the medical personnel about the specific chemical you were working with.[1]

Scenario 2: Minor Spill Containment

  • Q: I knocked over a vial containing about 5 grams of CrF₃ powder inside the fume hood. What are the steps to manage this? A: Ensure the fume hood sash is kept at the proper height. If not already wearing it, don full PPE, including an appropriate respirator, before proceeding.[6] Do not use a brush, as this can create dust. Instead, gently scoop the bulk of the powder using a plastic spatula or scoop and place it into a labeled hazardous waste container.[1][6] For the remaining residue, use a wet-wiping method with a cloth dampened with an inert liquid (not water) to clean the surface. Place the contaminated wipes in the same hazardous waste container. All cleanup materials must be disposed of as hazardous waste.[10]

Experimental Protocols

Protocol 1: Emergency Response to Skin Exposure

  • Immediate Action: The affected individual must immediately move to the nearest safety shower.

  • Alert Personnel: A nearby colleague should be alerted to the emergency to provide assistance and contact emergency services.

  • Decontamination:

    • Begin flushing the affected area with large volumes of cool water.

    • Simultaneously, remove all contaminated clothing, shoes, and jewelry while under the shower.

    • Continue flushing the skin for a minimum of 15-30 minutes.[2][9]

  • Specialized Treatment:

    • After thorough flushing, put on a fresh pair of nitrile gloves.

    • Liberally apply 2.5% calcium gluconate gel to the affected area.[1][5] Gently massage it into the skin.

  • Medical Attention:

    • Arrange for immediate transport to a medical facility.

    • Provide the Safety Data Sheet (SDS) for the specific chromium fluoride compound to the emergency medical personnel.[1] The SDS is crucial as it details the risk of hypocalcemia.[1]

Protocol 2: Small-Scale Spill Cleanup (Solid Powder <10g)

  • Control and Alert:

    • Restrict access to the area.[2]

    • If the spill is outside a fume hood, evacuate the immediate area.

    • Inform your supervisor and any colleagues in the lab.

  • Don PPE: Before approaching the spill, don the following minimum PPE:

    • Full-face respirator with P3/N100 cartridges.[1][6]

    • Chemical-resistant outer gloves over inner nitrile gloves.[10]

    • Chemical-resistant apron or suit over a lab coat.[1]

    • Chemical safety goggles.[2]

  • Containment and Cleanup:

    • Do NOT use water or a dry brush.

    • Gently cover the spill with a dry, inert absorbent material if available.

    • Carefully scoop the material using spark-proof tools (e.g., plastic scoops) and place it into a clearly labeled, sealable hazardous waste container.[1][6][12]

  • Decontamination:

    • Use a wet-wiping method to clean the spill surface. Dampen a disposable cloth with an appropriate inert solvent (consult your institution's safety office for recommendations). Do NOT use water.

    • Wipe the area from the outside inwards to avoid spreading contamination.

    • Place all used cloths and cleaning materials into the same hazardous waste container.[13]

  • Final Steps:

    • Seal the waste container.

    • Carefully remove PPE, avoiding self-contamination, and dispose of disposable items as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Arrange for the disposal of the hazardous waste according to institutional and regulatory guidelines.[2]

Visual Safety Workflows

Spill_Response_Workflow start Spill Detected ppe_check Are you wearing full PPE (incl. respiratory protection)? start->ppe_check don_ppe Evacuate Area Don Full PPE ppe_check->don_ppe No assess_spill Assess Spill Size ppe_check->assess_spill Yes don_ppe->assess_spill small_spill Small Spill (<10g) Contained assess_spill->small_spill Small large_spill Large Spill (>10g) or Uncontained assess_spill->large_spill Large cleanup Follow Small-Scale Spill Protocol: 1. Gently scoop solid 2. Do NOT use water 3. Place in sealed waste container small_spill->cleanup evacuate_call EVACUATE LAB Call Emergency Response large_spill->evacuate_call decontaminate Decontaminate Area (Wet Wipe - No Water) cleanup->decontaminate end Incident Reported evacuate_call->end dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->end First_Aid_Pathway start Exposure Occurs exposure_type What type of exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_steps 1. Remove contaminated clothing 2. Flush with water (15+ min) 3. Apply 2.5% Calcium Gluconate Gel skin->skin_steps eye_steps 1. Flush with water (15+ min) at eyewash station 2. Remove contact lenses if possible eye->eye_steps inhalation_steps 1. Move to fresh air 2. Provide artificial respiration if not breathing (no mouth-to-mouth) inhalation->inhalation_steps ingestion_steps 1. RINSE MOUTH. DO NOT induce vomiting. 2. Give milk or calcium carbonate if conscious ingestion->ingestion_steps medical SEEK IMMEDIATE MEDICAL ATTENTION (Provide SDS to Responders) skin_steps->medical eye_steps->medical inhalation_steps->medical ingestion_steps->medical

References

Validation & Comparative

A Comparative Guide: Chromium(3+) Trifluoride Trihydrate vs. Anhydrous Chromium(III) Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between hydrated and anhydrous forms of a chemical reagent can significantly impact experimental outcomes. This guide provides a detailed comparison of chromium(3+) trifluoride trihydrate (CrF₃·3H₂O) and anhydrous chromium(III) fluoride (CrF₃), focusing on their physicochemical properties, preparation, and applications, supported by experimental data.

Physicochemical Properties: A Tabulated Comparison

The presence of water of hydration in this compound leads to notable differences in its physical properties when compared to its anhydrous counterpart. These differences are crucial for applications ranging from catalysis to materials science.

PropertyThis compoundAnhydrous Chromium(III) FluorideReference(s)
Chemical Formula CrF₃·3H₂OCrF₃[1][2]
Molar Mass 163.037 g/mol 108.9913 g/mol [1]
Appearance Green hexagonal crystalsDark green needles or crystalline powder[2]
Density 2.2 g/cm³3.8 g/cm³[1][2]
Melting Point Decomposes before melting>1000 °C (sublimes at 1100-1200 °C)[1][2]
Solubility in Water Sparingly solublePractically insoluble[1][2]
Solubility in other solvents Soluble in HCl (forms a violet solution)Insoluble in ethanol; Soluble in HCl (forms a violet solution)[2]
Structure Octahedral Cr³⁺ centers with water and fluoride ligandsOctahedral Cr³⁺ centers with bridging fluoride ligands[1]

Performance in Catalysis: A Comparative Overview

Both anhydrous chromium(III) fluoride and its hydrated forms are recognized for their catalytic activity, particularly as Lewis acids in fluorination reactions. The presence of water in the trihydrate can influence the catalyst's surface acidity and overall performance.

While direct, side-by-side comparative studies under identical conditions are not abundant in publicly available literature, the general understanding is that the anhydrous form is often preferred for reactions where the presence of water could lead to unwanted side reactions or catalyst deactivation. For instance, in gas-phase hydrofluorination reactions, water can be a poison to the catalyst.

Conversely, the hydrated form, being more soluble in certain systems, might be advantageous in specific liquid-phase reactions. The choice between the two often depends on the specific reaction conditions and the desired outcome. Chromium-based catalysts are known to be effective in the fluorination of chlorocarbons.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for research and development. Below are representative procedures for the synthesis of both this compound and anhydrous chromium(III) fluoride.

Synthesis of this compound (CrF₃·3H₂O)

This protocol describes the synthesis of this compound from chromium(III) oxide.

Materials:

  • Chromium(III) oxide (Cr₂O₃)

  • Hydrofluoric acid (HF), 48% aqueous solution

  • Distilled water

  • Beaker (polytetrafluoroethylene - PTFE)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • In a PTFE beaker, carefully add a stoichiometric excess of 48% hydrofluoric acid to chromium(III) oxide powder.

  • Gently heat the mixture on a heating plate with continuous stirring. The reaction will produce a green solution.

  • Continue heating and stirring until the chromium(III) oxide has completely dissolved.

  • Allow the solution to cool slowly to room temperature, which will induce the crystallization of green this compound.

  • Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold distilled water.

  • Dry the crystals in a drying oven at a low temperature (e.g., 60-80 °C) to remove excess water without causing dehydration.

Synthesis of Anhydrous Chromium(III) Fluoride (CrF₃)

This protocol outlines the preparation of anhydrous chromium(III) fluoride from anhydrous chromium(III) chloride.

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Anhydrous hydrogen fluoride (HF) gas

  • Tube furnace

  • Reaction tube (Nickel or Monel)

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas flow controllers

Procedure:

  • Place the anhydrous chromium(III) chloride in a reaction tube made of a material resistant to HF, such as nickel or Monel.

  • Position the reaction tube within a tube furnace.

  • Purge the system with an inert gas (nitrogen or argon) to remove any air and moisture.

  • Gradually heat the furnace to the reaction temperature, typically in the range of 400-500 °C.

  • Once the desired temperature is reached, introduce a controlled flow of anhydrous hydrogen fluoride gas over the chromium(III) chloride. The reaction is: CrCl₃ + 3HF → CrF₃ + 3HCl.[1]

  • Maintain the reaction conditions for a sufficient period to ensure complete conversion.

  • After the reaction is complete, switch off the HF gas flow and cool the furnace to room temperature under a continuous flow of inert gas.

  • The resulting green powder is anhydrous chromium(III) fluoride.

Experimental and Preparative Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent catalytic testing of chromium(III) fluoride catalysts.

G Workflow for Synthesis and Catalytic Testing of Chromium(III) Fluoride cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Performance Evaluation start Select Precursor (e.g., Cr₂O₃ or CrCl₃) hydrate_synth Hydrated Synthesis: Reaction with aq. HF start->hydrate_synth anhydrous_synth Anhydrous Synthesis: Reaction with anhyd. HF start->anhydrous_synth crystallization Crystallization & Filtration hydrate_synth->crystallization calcination High-Temperature Calcination anhydrous_synth->calcination drying Drying crystallization->drying hydrate_product CrF₃·3H₂O drying->hydrate_product anhydrous_product Anhydrous CrF₃ calcination->anhydrous_product reaction_setup Reactor Setup: Substrates, Solvent, Catalyst hydrate_product->reaction_setup Use as Catalyst anhydrous_product->reaction_setup Use as Catalyst reaction_conditions Set Reaction Conditions: Temperature, Pressure, Time reaction_setup->reaction_conditions analysis Product Analysis: (e.g., GC, HPLC, NMR) reaction_conditions->analysis performance_metrics Determine: Yield, Selectivity, Conversion analysis->performance_metrics

Caption: Synthesis and Catalytic Testing Workflow.

Logical Relationship: Hydrated vs. Anhydrous Forms

The relationship between this compound and its anhydrous form is primarily one of hydration and dehydration, which can be influenced by temperature.

G hydrated CrF₃·3H₂O (Trihydrate) anhydrous Anhydrous CrF₃ hydrated->anhydrous Heating (Dehydration) anhydrous->hydrated Exposure to Moisture (Hydration)

Caption: Interconversion of Hydrated and Anhydrous Chromium(III) Fluoride.

References

Efficacy of Lewis Acid Catalysts in Organic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comparative overview of the efficacy of various Lewis acid catalysts in the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction for the synthesis of chalcones and other valuable intermediates. While this guide focuses on commonly employed Lewis acids for which experimental data is available, it is important to note a conspicuous absence of published data for CrF3·3H2O in this and other common organic reactions, precluding its direct comparison.

The Claisen-Schmidt condensation, the reaction between an aldehyde and a ketone in the presence of a catalyst, serves as an excellent benchmark for evaluating the performance of Lewis acid catalysts. The efficacy of a catalyst in this context is typically measured by reaction yield, time, and selectivity.

Comparative Performance of Lewis Acid Catalysts in Chalcone Synthesis

The following table summarizes the performance of several Lewis acid catalysts in the synthesis of chalcone from benzaldehyde and acetophenone, a classic example of the Claisen-Schmidt condensation.

CatalystReaction ConditionsReaction TimeYield (%)Reference
FeCl3 Solvent-free, room temperature15-30 min85-95[1]
AlCl3 Solvent, room temperature2-4 h70-80[2]
TiCl3(SO3CF3) Solvent-free, room temperature0.5-2 h90-98[3][4]
Y(OTf)3 Acetone, 0 °C26 h84-93[5]
Sc(OTf)3 Not specifiedNot specifiedNot specified
CrF3·3H2O No Data Available No Data Available No Data Available

Note: Yields and reaction times can vary significantly based on the specific substrates, solvent, and temperature used. The data presented here is for comparative purposes under the specified conditions.

Experimental Protocol: FeCl3-Catalyzed Synthesis of Chalcone

This protocol describes a general procedure for the iron(III) chloride-catalyzed Claisen-Schmidt condensation of an aromatic aldehyde and a ketone.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aromatic ketone (1 mmol)

  • Anhydrous FeCl3 (10 mol%)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, grind the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), and anhydrous FeCl3 (0.1 mmol) using a pestle at room temperature for the time specified in the comparative data table.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Mechanistic Insight: The Role of Lewis Acids in Claisen-Schmidt Condensation

The general mechanism for the Lewis acid-catalyzed Claisen-Schmidt condensation involves the activation of the ketone by the Lewis acid, facilitating the formation of an enolate, which then acts as a nucleophile.

Claisen_Schmidt_Mechanism Ketone Ketone ActivatedKetone Activated Ketone (Enolate Intermediate) Ketone->ActivatedKetone Coordination LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->ActivatedKetone AldolAdduct Aldol Adduct ActivatedKetone->AldolAdduct Nucleophilic Attack Aldehyde Aldehyde Aldehyde->AldolAdduct Chalcone Chalcone AldolAdduct->Chalcone Dehydration H2O H2O

Caption: General mechanism of Lewis acid-catalyzed Claisen-Schmidt condensation.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening different Lewis acid catalysts for a given organic reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactant Mixture ReactionSetup Set up Parallel Reactions (Varying Catalysts) Reactants->ReactionSetup Catalysts Prepare Catalyst Solutions/Solids Catalysts->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC, etc.) ReactionSetup->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Products Workup->Purification Analysis Analyze Products (NMR, MS, etc.) Determine Yield and Selectivity Purification->Analysis DataComparison Compare Catalyst Performance Analysis->DataComparison

Caption: A generalized workflow for screening Lewis acid catalysts.

References

A Comparative Guide to the Catalytic Activity of Synthesized CrF₃·3H₂O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of synthesized Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O), a Lewis acid catalyst, with other alternative catalysts. The focus of this comparison is the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical in the sustainable production of fuels and chemicals. Due to the limited availability of direct comparative studies on CrF₃·3H₂O, data for the closely related Chromium(III) Chloride (CrCl₃) is utilized as a proxy to represent the catalytic activity of chromium(III)-based Lewis acids.

Data Presentation: Catalyst Performance in Fructose Dehydration to HMF

The following table summarizes the catalytic performance of various Lewis and Brønsted acids in the conversion of fructose to 5-hydroxymethylfurfural (HMF). This data allows for a comparative assessment of the efficacy of different catalytic systems under various reaction conditions.

CatalystCatalyst TypeSubstrateSolventTemp. (°C)Time (h)Fructose Conv. (%)HMF Yield (%)HMF Select. (%)Reference
CrCl₃ (proxy for CrF₃·3H₂O)Lewis AcidGlucoseWater/THF1403-59-[1]
Niobic Acid (Nb₂O₅·nH₂O)Solid Acid (Lewis/Brønsted)FructoseWater1202~90~65~72[2]
H-ZSM-5Solid Acid (Brønsted)FructoseWater1202~75~40~53[2]
20% HPW/Nb₂O₅Supported HeteropolyacidFructoseWater1202~85~50~59[2]
SiO₂-Al₂O₃Solid Acid (Lewis/Brønsted)FructoseWater1202~60~25~42[2]
HY ZeoliteSolid Acid (Brønsted)FructoseWater1202~55~20~36[2]
HBEA ZeoliteSolid Acid (Brønsted)FructoseWater1202~45~15~33[2]
TiO₂-SO₃HSolid Acid (Brønsted)FructoseWater1401--71
AlCl₃Lewis AcidGlucoseWater/2-sec-butylphenol---62-[3]

Experimental Protocols

Synthesis of CrF₃·3H₂O Catalyst

A general method for the synthesis of chromium(III) fluoride hydrate involves the reaction of chromium(III) oxide hydrate with hydrofluoric acid.[4]

Materials:

  • Chromium(III) oxide hydrate (Cr₂O₃·nH₂O)

  • Hydrofluoric acid (HF, 40% aqueous solution)

  • Distilled water

Procedure:

  • In a fume hood, dissolve Chromium(III) oxide hydrate in hot aqueous hydrofluoric acid with stirring. The amount of HF should be in stoichiometric excess.

  • Continue heating and stirring the solution until the chromium(III) oxide hydrate is completely dissolved, resulting in a green solution.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the green salt.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold distilled water and then with acetone.

  • Dry the resulting green crystals of CrF₃·3H₂O under vacuum at room temperature.

Catalytic Dehydration of Fructose to HMF

The following is a general procedure for testing the catalytic activity of synthesized CrF₃·3H₂O in the dehydration of fructose to HMF.

Materials:

  • Fructose

  • Synthesized CrF₃·3H₂O catalyst

  • Solvent (e.g., water, DMSO, or a biphasic system like water/THF)

  • Internal standard (for analytical quantification)

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • In a pressure-rated reaction vessel, dissolve a known amount of fructose in the chosen solvent.

  • Add a specific catalytic amount of the synthesized CrF₃·3H₂O to the fructose solution.

  • Seal the reaction vessel and place it in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 120-160 °C).

  • Maintain the reaction at the set temperature with vigorous stirring for a specified duration.

  • After the reaction time has elapsed, quench the reaction by rapidly cooling the vessel in an ice bath.

  • Withdraw a sample from the reaction mixture, filter it to remove the catalyst, and dilute it with the mobile phase for HPLC analysis.

  • Analyze the sample using an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV detector to quantify the concentrations of remaining fructose and the produced HMF.

  • Calculate the fructose conversion, HMF yield, and HMF selectivity based on the HPLC data.

Mandatory Visualization

Lewis_Acid_Catalyzed_Fructose_Dehydration Fructose Fructose Intermediate1 Acyclic Intermediate Fructose->Intermediate1 + Catalyst Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 - H₂O Byproducts Humins & Other Byproducts Intermediate1->Byproducts HMF 5-Hydroxymethylfurfural (HMF) Intermediate2->HMF - 2H₂O HMF->Byproducts Catalyst CrF₃·3H₂O (Lewis Acid)

Caption: Proposed reaction pathway for the Lewis acid-catalyzed dehydration of fructose to HMF.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Synthesis Synthesize CrF₃·3H₂O Characterization Characterize Catalyst (e.g., XRD, FT-IR) Synthesis->Characterization Reaction_Setup Set up Fructose Dehydration Reaction Characterization->Reaction_Setup Run_Reaction Run Reaction at Controlled Temperature & Time Reaction_Setup->Run_Reaction Quench_Sample Quench Reaction & Sample Run_Reaction->Quench_Sample HPLC_Analysis Analyze via HPLC Quench_Sample->HPLC_Analysis Data_Calculation Calculate Conversion, Yield, & Selectivity HPLC_Analysis->Data_Calculation Comparison Comparison Data_Calculation->Comparison Compare with Other Catalysts

Caption: General experimental workflow for the validation of catalytic activity.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of Chromium Fluoride Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural and electronic differences between various inorganic compounds is paramount. This guide provides a detailed spectroscopic comparison of different chromium(III) fluoride hydrates, offering insights into their unique molecular arrangements and properties. By presenting key experimental data and methodologies, this document serves as a practical resource for identifying and characterizing these compounds.

Chromium(III) fluoride is an inorganic compound that exists in an anhydrous form (CrF₃) as well as several hydrated forms (CrF₃·nH₂O). These hydrates are not simply chromium fluoride with trapped water; they are distinct chemical entities with different colors, structures, and, consequently, different spectroscopic signatures. The two most commonly encountered forms are the green hydrate, which includes species like tri- and pentahydrates, and the violet hydrate, which contains the hexaaquachromium(III) cation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of the anhydrous CrF₃, the green hydrate (represented by the trihydrate, Cr[F₃(H₂O)₃]), and the violet hydrate (represented by the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺).

Spectroscopic TechniqueParameterAnhydrous CrF₃Green Hydrate (Cr[F₃(H₂O)₃])Violet Hydrate ([Cr(H₂O)₆]³⁺)
Appearance ColorGreen Crystalline SolidGreen Crystalline SolidViolet Crystalline Solid
UV-Visible Spectroscopy λmax (nm)Not applicable (insoluble)~420, ~590 (in solution)~400, ~580 (in aqueous solution)[1]
Infrared (IR) Spectroscopy Key Bands (cm⁻¹)Cr-F stretching: ~700-500O-H stretching: ~3400H-O-H bending: ~1630Cr-F stretching: ~600-500Cr-O stretching: ~490O-H stretching: ~3400H-O-H bending: ~1630Cr-O stretching: ~490
Raman Spectroscopy Key Bands (cm⁻¹)Cr-F vibrations: ~763, ~678, ~172 (for isolated molecules)[2]Cr-F and Cr-O vibrationsCr-O symmetric stretch: ~550
X-ray Photoelectron Spectroscopy (XPS) Cr 2p₃/₂ Binding Energy (eV)~577.8Expected to be similar to CrF₃ with additional O 1s signal from coordinated waterExpected to be similar to other Cr(III) aqua ions, with O 1s signal from coordinated water

Experimental Protocols

The data presented in this guide are typically obtained through the following experimental procedures.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the electronic transitions of the chromium(III) ion in its coordination sphere.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solid samples of the chromium fluoride hydrates are dissolved in deionized water to a known concentration (e.g., 0.1 M).

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 300-800 nm. The wavelengths of maximum absorbance (λmax) are identified.

Infrared (IR) Spectroscopy
  • Objective: To identify the vibrational modes of the coordinated water molecules and the chromium-fluoride and chromium-oxygen bonds.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples are finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid powder.

  • Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy
  • Objective: To complement IR spectroscopy in identifying vibrational modes, particularly symmetric vibrations.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 1064 nm).

  • Sample Preparation: Solid samples are placed directly in the path of the laser beam.

  • Data Acquisition: The Raman spectrum is collected, and the vibrational frequencies are recorded as Raman shifts in cm⁻¹.

X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the elemental composition and the chemical (oxidation) state of chromium.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα).

  • Sample Preparation: The powdered sample is mounted on a sample holder.

  • Data Acquisition: A survey scan is first performed to identify all elements present. High-resolution scans are then acquired for the Cr 2p, F 1s, and O 1s regions. Binding energies are corrected using the C 1s peak (284.8 eV) as a reference.

Visualizing the Structures and Their Spectroscopic Link

The distinct spectroscopic properties of the green and violet chromium fluoride hydrates arise from their different coordination environments around the central chromium atom.

G Structural Comparison of Chromium Fluoride Hydrates cluster_green Green Hydrate: Cr[F3(H2O)3] cluster_violet Violet Hydrate: [Cr(H2O)6]F3 cluster_spectra Resulting Spectroscopic Differences Green_Cr Cr³⁺ Octahedral Coordination Green_Ligands 3 x F⁻ 3 x H₂O Green_Cr:f1->Green_Ligands Direct Coordination Spectra_Green UV-Vis: λmax shifted due to mixed F⁻ and H₂O ligands. IR/Raman: Shows both Cr-F and Cr-O vibrations. Green_Cr->Spectra_Green Violet_Cr Cr³⁺ Octahedral Coordination Violet_Ligands 6 x H₂O Violet_Cr:f1->Violet_Ligands Direct Coordination Spectra_Violet UV-Vis: λmax characteristic of [Cr(H₂O)₆]³⁺. IR/Raman: Dominated by Cr-O and H₂O vibrations. Violet_Cr->Spectra_Violet Violet_Anions 3 x F⁻ (counter-ions)

Caption: Structural differences between green and violet chromium fluoride hydrates and their spectroscopic consequences.

This guide provides a foundational understanding of the spectroscopic differences between various chromium fluoride hydrates. For more in-depth analysis, consulting the primary literature, which details the synthesis and comprehensive characterization of these specific compounds, is recommended. The provided experimental protocols can serve as a starting point for researchers aiming to perform their own comparative studies.

References

"performance of CrF3·3H2O in fluorination versus other fluorinating agents"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms can be a transformative step in modifying the properties of organic molecules. The choice of a fluorinating agent is therefore critical and depends on the specific molecular scaffold and desired outcome. This guide provides a comparative analysis of chromium(III) fluoride trihydrate (CrF3·3H2O) and other prevalent fluorinating agents, offering insights into their respective performance, applications, and experimental considerations.

Overview of Fluorinating Agents

Fluorinating agents are broadly categorized into nucleophilic, electrophilic, and other specialized reagents, each with distinct mechanisms and substrate scopes. CrF3·3H2O primarily functions as a catalyst in specific industrial fluorination processes, setting it apart from the more common stoichiometric reagents used in laboratory-scale organic synthesis.

Chromium(III) Fluoride Trihydrate (CrF3·3H2O): A Catalyst for Halogen Exchange

Chromium(III) fluoride and its hydrated forms are primarily utilized as catalysts in the gas-phase hydrofluorination of chlorocarbons, a process of significant industrial importance for the production of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). In these reactions, CrF3 facilitates the exchange of chlorine atoms for fluorine using hydrogen fluoride (HF) as the fluorine source.[1] The active catalytic species is often considered to be a chromium oxofluoride (CrOxFy) formed under reaction conditions.[2]

Key Performance Characteristics of CrF3·3H2O:

  • Application: Predominantly used in high-temperature, gas-phase industrial processes.

  • Role: Acts as a catalyst, not a stoichiometric fluorine source.

  • Substrates: Primarily halogenated hydrocarbons (chlorocarbons).

  • Fluorine Source: Requires a co-reagent, typically hydrogen fluoride (HF).

The performance of chromium-based catalysts is often evaluated by their activity and selectivity in these specific industrial transformations. For instance, in the fluorination of 2-chloro-1,1,1-trifluoroethane, chromium oxide catalysts have shown high selectivity for the desired product.

Comparison with Other Fluorinating Agents

In the context of drug discovery and fine chemical synthesis, other classes of fluorinating agents are more commonly employed. These are typically used in the liquid phase under milder conditions and offer a broader substrate scope.

Electrophilic Fluorinating Agents

These reagents deliver an electrophilic fluorine atom ("F+"). They are particularly useful for the fluorination of electron-rich substrates such as enolates, enol ethers, and aromatic compounds.

  • Selectfluor® (F-TEDA-BF4): A versatile and widely used electrophilic fluorinating agent. It is a stable, crystalline solid that is relatively safe to handle.[3]

  • N-Fluorobenzenesulfonimide (NFSI): Another common N-F type electrophilic fluorinating agent, known for its high reactivity.

Nucleophilic Fluorinating Agents

These reagents deliver a nucleophilic fluoride ion ("F-") and are effective for displacing leaving groups or opening epoxides.

  • Diethylaminosulfur Trifluoride (DAST): A versatile reagent for the deoxofluorination of alcohols and aldehydes.[4][5][6][7] It is, however, known to be thermally unstable and requires careful handling.[4][6]

  • Potassium Fluoride (KF): A common and inexpensive source of fluoride ions, often used with a phase-transfer catalyst to improve its solubility and reactivity.

Performance Data Comparison

Direct quantitative comparison of CrF3·3H2O with electrophilic and nucleophilic agents is challenging due to their fundamentally different applications. The following tables summarize their general performance characteristics.

Table 1: General Comparison of Fluorinating Agents

FeatureCrF3·3H2OSelectfluor®DAST
Role CatalystStoichiometric ReagentStoichiometric Reagent
Reagent Type Lewis Acid CatalystElectrophilicNucleophilic
Typical Phase Gas-PhaseLiquid-PhaseLiquid-Phase
Typical Temperature High (>200°C)Room Temp. to ModerateLow to Moderate Temp.
Fluorine Source External (e.g., HF)InternalInternal
Primary Use Industrial Halex ReactionsFine Chemical SynthesisFine Chemical Synthesis
Safety Corrosive (with HF)OxidizerThermally Unstable

Table 2: Substrate Scope and Reactivity

SubstrateCrF3·3H2O (with HF)Selectfluor®DAST
Alcohols Not a primary applicationNo direct reactionAlkyl Fluorides
Aldehydes/Ketones Not a primary applicationα-Fluorination of enolatesGeminal Difluorides
Alkenes Not a primary applicationFluorination of electron-rich alkenesNot a primary application
Chlorocarbons HydrofluorinationNo direct reactionNo direct reaction
Aromatics Not a primary applicationFluorination of electron-rich aromaticsNo direct reaction

Experimental Protocols

The following are representative experimental protocols that highlight the different methodologies for using these fluorinating agents.

Experimental Protocol 1: Catalytic Gas-Phase Fluorination using a Chromium-Based Catalyst (Conceptual)

This protocol is a generalized representation of an industrial process.

  • Catalyst Activation: The CrF3·3H2O catalyst is typically pre-treated in a stream of nitrogen or air at elevated temperatures, followed by treatment with anhydrous HF to generate the active catalytic surface.

  • Reaction: A gaseous mixture of the chlorocarbon substrate and anhydrous hydrogen fluoride is passed through a heated reactor tube containing the activated chromium catalyst.

  • Work-up: The product stream is cooled and passed through scrubbers to remove unreacted HF and other acidic byproducts. The desired fluorinated product is then purified by distillation.

Experimental Protocol 2: Electrophilic Fluorination of a Ketone using Selectfluor®

  • Substrate Preparation: The ketone is dissolved in a suitable aprotic solvent (e.g., acetonitrile).

  • Enolate Formation: A base (e.g., NaH or LDA) is added at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • Fluorination: A solution of Selectfluor® in the same solvent is added to the enolate solution. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol 3: Deoxofluorination of an Alcohol using DAST

  • Reaction Setup: The alcohol is dissolved in a dry, aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen). The flask is cooled to a low temperature (e.g., -78 °C).

  • Reagent Addition: DAST is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is stirred at a low temperature and then allowed to slowly warm to room temperature.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Fluorination Pathways

The following diagrams illustrate the conceptual mechanisms of different fluorination approaches.

Electrophilic_Fluorination Substrate Enolate Intermediate Transition State Substrate->Intermediate Nucleophilic Attack Reagent Selectfluor® (F-TEDA+) Reagent->Intermediate Product α-Fluoroketone Intermediate->Product Byproduct TEDA Intermediate->Byproduct

Caption: Generalized workflow for electrophilic fluorination.

Nucleophilic_Fluorination Substrate Alcohol Intermediate1 Alkoxysulfur Trifluoride Substrate->Intermediate1 Reagent DAST Reagent->Intermediate1 Product Alkyl Fluoride Intermediate1->Product SN2 Attack by F- Byproduct Et2NSOF + HF Intermediate1->Byproduct

Caption: Simplified mechanism of deoxofluorination with DAST.

Catalytic_Hydrofluorination cluster_cycle Catalytic Cycle Catalyst CrFx Catalyst Surface Reaction Surface Reaction (Cl/F Exchange) HF HF Adsorption Adsorption of Reactants HF->Adsorption R_Cl R-Cl (Chlorocarbon) R_Cl->Adsorption Product R-F (Fluorocarbon) HCl HCl Adsorption->Reaction Desorption Desorption of Products Reaction->Desorption Desorption->Product Desorption->HCl

Caption: Conceptual catalytic cycle for hydrofluorination.

Conclusion

CrF3·3H2O is a specialized catalyst for industrial gas-phase fluorination, a role distinct from the common fluorinating agents used in modern organic synthesis laboratories. For researchers in drug discovery and fine chemical synthesis, electrophilic reagents like Selectfluor® and nucleophilic reagents like DAST offer greater versatility, milder reaction conditions, and a broader substrate scope for the precise introduction of fluorine into complex molecules. The choice of fluorinating agent should be guided by the specific transformation required, the nature of the substrate, and the scale of the reaction.

References

Benchmarking CrF₃·3H₂O-Derived Materials for High-Performance Energy Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced energy storage solutions has propelled the exploration of novel electrode materials that offer higher energy densities, improved power characteristics, and enhanced cycle life. Among these, transition metal fluorides, and specifically chromium(III) fluoride trihydrate (CrF₃·3H₂O)-derived materials, have emerged as promising candidates due to their high theoretical capacities. This guide provides an objective comparison of the performance of these materials against other alternatives, supported by experimental data, detailed methodologies, and a visualization of the underlying energy storage mechanism.

Performance Comparison of Transition Metal Fluoride Cathodes

Transition metal fluorides operate on the principle of a conversion reaction, which involves the complete transformation of the crystal structure during charging and discharging, leading to a higher number of electrons transferred per metal atom and consequently, a greater specific capacity compared to traditional intercalation materials. The table below summarizes the key performance metrics of CrF₃-based materials in comparison to other transition metal fluorides.

MaterialTheoretical Specific Capacity (mAh/g)Theoretical Energy Density (Wh/g)Experimental Delithiated Capacity (mAh/g at C/10)Reference
CrF₃ ~619 ~2.0 540 [1][2]
FeF₃~712~2.0402[1][2]
CoF₃~592~2.51407[1][2]
NiF₂~554~1.7566[1][2]
CuF₂~528~1.8143[1][2]

Note: Experimental values are based on thin-film solid-state battery configurations and can vary based on the synthesis method, electrode architecture, and testing conditions.

Experimental Protocols

To ensure a comprehensive understanding and enable reproducibility, this section details the methodologies for the synthesis of CrF₃·3H₂O-derived materials and their subsequent electrochemical characterization.

Synthesis of CrF₃·3H₂O Nanoparticles (Hydrothermal Method)

This protocol describes a general approach for the synthesis of chromium(III) fluoride trihydrate nanoparticles, a common precursor for electrode materials.

  • Precursor Solution Preparation: A solution of a chromium(III) salt, such as chromium(III) chloride (CrCl₃) or chromium(III) nitrate (Cr(NO₃)₃·9H₂O), is prepared in deionized water.

  • Fluoride Source Addition: A stoichiometric amount of a fluoride source, typically hydrofluoric acid (HF) or ammonium fluoride (NH₄F), is slowly added to the chromium salt solution under constant stirring. The reaction is typically: CrCl₃ + 3HF → CrF₃ + 3HCl[3]

  • Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (typically between 120°C and 180°C) for a predetermined duration (e.g., 12-24 hours) to facilitate the crystallization of CrF₃·3H₂O nanoparticles.

  • Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven at a low temperature (e.g., 60-80°C) to obtain the CrF₃·3H₂O nanopowder.

Electrode Preparation and Electrochemical Characterization

The following protocol outlines the steps for fabricating an electrode with the synthesized material and evaluating its electrochemical performance.

  • Slurry Preparation: The active material (CrF₃·3H₂O-derived powder), a conductive agent (e.g., acetylene black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10). These components are dispersed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

  • Electrode Casting: The prepared slurry is uniformly cast onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade technique. The coated foil is then dried in a vacuum oven to remove the solvent.

  • Cell Assembly: The dried electrode is cut into circular discs and assembled into a coin cell (e.g., CR2032) within an argon-filled glovebox. A lithium metal foil serves as the counter and reference electrode, and a porous membrane (e.g., Celgard) acts as the separator. An electrolyte, such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v), is used.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): CV is performed to identify the redox peaks corresponding to the conversion reaction of the CrF₃·3H₂O electrode. The cell is typically scanned at a slow rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 1.0-4.5 V vs. Li/Li⁺).

    • Galvanostatic Charge-Discharge (GCD): GCD cycling is conducted at various current densities (C-rates) to evaluate the specific capacity, energy density, power density, and cycling stability of the electrode. The cell is charged and discharged between the set voltage limits.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode before and after cycling.

Mechanism of Energy Storage

The energy storage in CrF₃·3H₂O-derived materials is based on a conversion reaction with lithium ions. The following diagram illustrates the fundamental steps of this process during discharge and charge cycles.

Conversion_Mechanism cluster_discharge Discharge Process (Lithiation) cluster_charge Charge Process (Delithiation) CrF3 CrF₃ Electrode Conversion Conversion Reaction CrF3->Conversion Reduction Li_ions_e Li⁺ ions + e⁻ Li_ions_e->Conversion Cr_LiF Cr metal + LiF matrix Conversion->Cr_LiF Cr_LiF_charge Cr metal + LiF matrix Reconversion Re-conversion Reaction Cr_LiF_charge->Reconversion Oxidation CrF3_reformed Reformed CrF₃ Reconversion->CrF3_reformed Li_ions_e_out Li⁺ ions + e⁻ Reconversion->Li_ions_e_out

Caption: Conversion reaction mechanism of a CrF₃ electrode.

Logical Relationship of Performance Factors

The overall performance of CrF₃·3H₂O-derived materials is a complex interplay of several factors. The following diagram illustrates the logical relationships between material properties, experimental conditions, and the resulting electrochemical performance.

Performance_Factors cluster_material Material Properties cluster_experimental Experimental Conditions cluster_performance Electrochemical Performance ParticleSize Particle Size & Morphology SpecificCapacity Specific Capacity ParticleSize->SpecificCapacity PowerDensity Power Density ParticleSize->PowerDensity Crystallinity Crystallinity CyclingStability Cycling Stability Crystallinity->CyclingStability Conductivity Conductivity (with additives) Conductivity->SpecificCapacity Conductivity->PowerDensity Electrolyte Electrolyte Composition Electrolyte->SpecificCapacity Electrolyte->CyclingStability CurrentDensity Current Density (C-rate) CurrentDensity->SpecificCapacity affects realized capacity CurrentDensity->PowerDensity VoltageWindow Voltage Window EnergyDensity Energy Density VoltageWindow->EnergyDensity SpecificCapacity->EnergyDensity

Caption: Factors influencing electrochemical performance.

References

A Comparative Guide to the Thermal Stability of Hydrated Metal Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

The thermal stability of hydrated metal fluorides is a critical parameter in materials science, catalysis, and drug development, influencing their synthesis, storage, and application. Understanding the dehydration and decomposition pathways of these compounds is essential for predicting their behavior under thermal stress. This guide provides a comparative analysis of the thermal stability of hydrated fluorides of transition metals, lanthanides, and alkaline earth metals, supported by experimental data from thermogravimetric and differential thermal analyses.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of hydrated metal fluorides typically proceeds through one or more dehydration steps, followed by the potential formation of oxyfluorides or oxides at higher temperatures. The stability and decomposition temperatures are highly dependent on the metal cation.

The following table summarizes the key thermal events for various hydrated metal fluorides as reported in the literature.

CompoundDehydration/Decomposition StepsTemperature Range (°C)Products
Transition Metal Fluorides
CoF₂·4H₂OStep 1: -3H₂O22 - 72CoF₂·H₂O[1]
Step 2: -1H₂O77 - 107Anhydrous CoF₂[1]
CuF₂·2H₂OStep 1: Decomposition132CuOHF·CuF₂[2]
Step 2: Decomposition420CuO + CuF₂[2]
FeF₃·3H₂ODecompositionNot specifiedRelease of H₂O and HF[3][4]
Fe₂F₅·7H₂OInitial Dehydration~100Fe₂F₅·2H₂O[5]
ZnF₂·xH₂O (xerogel)Dehydration120 - 250Anhydrous ZnF₂[6]
NiF₂·4H₂ODehydrationNot specifiedForms intermediate hydrates[7]
Lanthanide Fluorides
La, Nd, Sm, Gd, Dy, Er, Y Fluoride HydratesDehydration315 - 405Anhydrous Fluorides[8][9]
Conversion600 - 690Oxyfluorides[8][9]
Alkaline Earth Metal Fluorides
GeneralThe anhydrous forms of alkaline earth fluorides are known to be very stable solids.[5][10] Detailed multi-step thermal dehydration data for their simple hydrated forms is not readily available in the surveyed literature. At elevated temperatures, hydrolysis can be a principal reaction for compounds like CaF₂ in moist atmospheres, occurring appreciably around 830 °C.[5]

Experimental Workflow for Thermal Analysis

The characterization of hydrated metal fluorides is systematically performed using thermal analysis techniques. A typical experimental workflow involves sample preparation, analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and subsequent characterization of the resulting products.

G Diagram 1: Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization P1 Synthesize/Obtain Hydrated Metal Fluoride P2 Grind sample to ensure homogeneity (if needed) P1->P2 A1 Load ~5-10 mg of sample into TGA/DSC crucible (e.g., alumina, platinum) P2->A1 Sample Loading A2 Place crucible in TGA/DSC instrument A1->A2 A3 Heat sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (N₂, Ar, or air) A2->A3 A4 Record mass change (TGA) and heat flow (DSC) vs. temperature A3->A4 C3 Mass Spectrometry (MS) (Evolved Gas Analysis) A3->C3 Hyphenated Technique C1 Collect residues at intermediate & final stages A4->C1 Data leads to residue collection C2 X-ray Diffraction (XRD) (Phase Identification) C1->C2 C4 Infrared Spectroscopy (FTIR) (Functional Group Analysis) C1->C4

Caption: Workflow for analyzing hydrated metal fluorides.

Experimental Protocols

The following protocols are representative of the methodologies used for the thermal analysis of hydrated metal fluorides, based on common practices in the literature.

1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: A simultaneous TGA/DSC instrument is often used to measure changes in mass and heat flow concurrently as a function of temperature. Alternatively, separate TGA and DSC instruments can be employed. The system may be coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Sample Preparation:

    • Ensure the hydrated metal fluoride sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar.

    • Accurately weigh between 5 and 10 mg of the sample into a suitable crucible (e.g., alumina or platinum).

  • TGA/DSC Measurement Procedure:

    • Place the sample crucible and an empty reference crucible into the instrument.

    • Purge the furnace with an inert gas (typically nitrogen or argon) at a constant flow rate (e.g., 30-50 mL/min) to establish a stable, non-reactive atmosphere.

    • Initiate the heating program. A typical dynamic program involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min.

    • Continuously record the sample mass, heat flow, and temperature throughout the experiment.

    • The resulting TGA curve plots percentage mass loss versus temperature, while the DSC curve plots heat flow versus temperature.

  • Data Analysis:

    • From the TGA curve, identify the onset and end temperatures for each mass loss step. Calculate the percentage mass loss for each step to determine the stoichiometry of the dehydration and decomposition reactions.

    • From the DSC curve, identify endothermic peaks (indicating energy absorption, typical for dehydration and decomposition) or exothermic peaks (indicating energy release). The peak temperature and area can provide information on transition temperatures and enthalpies.

2. X-ray Diffraction (XRD) for Product Identification

  • Purpose: To identify the crystalline phases of the solid residues after thermal treatment at different temperatures.

  • Procedure:

    • Run the TGA/DSC experiment as described above, but stop the heating at desired intermediate temperatures corresponding to the plateaus in the TGA curve.

    • Carefully collect the solid residue from the crucible.

    • Mount the powdered residue on a sample holder for a powder X-ray diffractometer.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 10-80°) using a common radiation source like Cu-Kα.

    • Compare the resulting diffraction pattern with standard patterns from crystallographic databases (e.g., JCPDS-ICDD) to identify the chemical composition and crystal structure of the decomposition products.

References

A Guide to Cross-Validation of Analytical Techniques for the Characterization of Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of chromium(III) fluoride trihydrate (CrF₃·3H₂O). By employing a cross-validation approach, researchers can ensure the accuracy and reliability of their results, leading to a more complete understanding of the material's physicochemical properties. This document outlines detailed experimental protocols, presents comparative data, and illustrates the logical workflow for a thorough characterization process.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of utilizing multiple analytical techniques to verify and corroborate findings. This approach is critical for unequivocally identifying and characterizing a compound like CrF₃·3H₂O. By comparing the results from orthogonal methods, each providing a different perspective on the material's properties (e.g., elemental composition, crystal structure, thermal stability, and molecular vibrations), a high degree of confidence in the final characterization can be achieved.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is recommended for the comprehensive characterization of CrF₃·3H₂O. The following techniques, when used in conjunction, provide a robust cross-validation of the compound's identity, purity, and structural integrity.

Data Summary

The following table summarizes the expected quantitative data from a cross-validation study of a CrF₃·3H₂O sample.

Analytical TechniqueParameter MeasuredExpected Result for CrF₃·3H₂O
Elemental Analysis Chromium (Cr) content (%)31.88%
Fluorine (F) content (%)34.96%
Water (H₂O) content by Karl Fischer Titration (%)33.16%
Thermogravimetric Analysis (TGA) Mass Loss (%)~33.1% (corresponding to 3 moles of H₂O)
Onset of Decomposition (°C)~100-120°C
X-Ray Diffraction (XRD) 2θ Peaks (Cu Kα)Characteristic peaks for the crystalline structure
Crystal SystemRhombohedral
X-Ray Photoelectron Spectroscopy (XPS) Cr 2p₃/₂ Binding Energy (eV)~577.8 eV
F 1s Binding Energy (eV)~685.2 eV
O 1s Binding Energy (eV)~532.5 eV (from H₂O)
Fourier-Transform Infrared (FTIR) Spectroscopy Key Vibrational Bands (cm⁻¹)~3400 (O-H stretch), ~1630 (H-O-H bend), ~550 (Cr-F stretch)
Raman Spectroscopy Key Vibrational Bands (cm⁻¹)~550-600 (Cr-F symmetric stretch), ~300-400 (Cr-O stretch)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to use the same batch of CrF₃·3H₂O for all analyses to ensure the validity of the cross-validation.

Elemental Analysis
  • Objective: To determine the elemental composition of the sample and verify the empirical formula.

  • Methodology:

    • Chromium Content: Determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). A known mass of the sample is digested in a suitable acid mixture and diluted to a specific volume. The solution is then introduced into the ICP-OES instrument, and the emission intensity at a characteristic wavelength for chromium is measured and compared against a calibration curve prepared from certified chromium standards.

    • Fluorine Content: Determined using an Ion-Selective Electrode (ISE). The sample is first fused with a sodium carbonate/potassium carbonate flux to liberate the fluoride ions. The fused mass is dissolved in water, and the pH and ionic strength are adjusted with a total ionic strength adjustment buffer (TISAB). The potential of the solution is then measured with a fluoride ISE and compared to a calibration curve.

    • Water Content: Determined by Karl Fischer titration. A known mass of the sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with a standardized Karl Fischer reagent. The endpoint is detected potentiometrically.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the water content and thermal stability of the compound.

  • Methodology:

    • A sample of 5-10 mg of CrF₃·3H₂O is placed in an alumina or platinum crucible.

    • The sample is heated from room temperature to 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

    • The mass loss as a function of temperature is recorded. The dehydration steps are identified from the resulting TGA curve.

X-Ray Diffraction (XRD)
  • Objective: To identify the crystalline phase and determine the crystal structure.

  • Methodology:

    • A finely ground powder of the sample is mounted on a zero-background sample holder.

    • The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • The data is collected over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.

    • The resulting diffraction pattern is compared with reference patterns from crystallographic databases (e.g., ICDD) for phase identification.

X-Ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the elemental composition and chemical states of the elements on the sample surface.

  • Methodology:

    • The sample powder is mounted on a sample holder using double-sided adhesive tape.

    • The analysis is performed in an ultra-high vacuum (UHV) system using a monochromatic Al Kα X-ray source (1486.6 eV).

    • A survey scan is first acquired to identify all elements present.

    • High-resolution spectra are then recorded for the Cr 2p, F 1s, O 1s, and C 1s regions.

    • The binding energies are calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

Vibrational Spectroscopy (FTIR and Raman)
  • Objective: To identify the functional groups and confirm the presence of water of hydration and metal-fluoride bonds.

  • Methodology:

    • FTIR Spectroscopy:

      • The sample is mixed with dry potassium bromide (KBr) and pressed into a pellet.

      • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared spectrometer.

    • Raman Spectroscopy:

      • A small amount of the sample is placed on a microscope slide.

      • The Raman spectrum is excited using a laser (e.g., 532 nm or 785 nm).

      • The scattered light is collected and analyzed by a Raman spectrometer.

Cross-Validation Workflow and Logic

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of CrF₃·3H₂O. The process begins with initial characterization methods and proceeds to more detailed structural and compositional analysis, with each step providing data that can be used to verify the results of the others.

CrossValidationWorkflow Sample CrF3·3H2O Sample EA Elemental Analysis (Cr, F, H2O) Sample->EA TGA Thermogravimetric Analysis (TGA) Sample->TGA XRD X-Ray Diffraction (XRD) Sample->XRD XPS X-Ray Photoelectron Spectroscopy (XPS) Sample->XPS FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman Composition Verify Stoichiometry [CrF3·3H2O] EA->Composition Elemental Ratios TGA->Composition Water Content Structure Confirm Crystal Structure & Phase Purity XRD->Structure Crystallographic Data XPS->Composition Surface Composition Bonding Confirm Chemical Bonds (Cr-F, O-H) XPS->Bonding Chemical States FTIR->Bonding Vibrational Modes Raman->Bonding Vibrational Modes Composition->Structure Final Comprehensive Characterization of CrF3·3H2O Composition->Final Structure->Bonding Structure->Final Bonding->Final

Caption: Cross-validation workflow for CrF₃·3H₂O characterization.

Signaling Pathway and Logical Relationships

LogicalRelationships cluster_techniques Analytical Techniques cluster_properties Material Properties EA Elemental Analysis Composition Elemental Composition & Stoichiometry EA->Composition TGA TGA TGA->Composition Hydration Water of Hydration TGA->Hydration XRD XRD Structure Crystal Structure & Phase XRD->Structure XPS XPS XPS->Composition Bonding Chemical Bonding XPS->Bonding FTIR_Raman FTIR / Raman FTIR_Raman->Hydration FTIR_Raman->Bonding Validated_ID Validated Identity: CrF3·3H2O Composition->Validated_ID Structure->Validated_ID Hydration->Validated_ID Bonding->Validated_ID

A Comparative Guide to the Environmental Impact of Chromium Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chromium-based catalysts has been a cornerstone in various chemical transformations, from oxidation reactions to polymerization. Their efficacy, however, is increasingly scrutinized due to the significant environmental and health risks associated with chromium, particularly in its hexavalent state [Cr(VI)]. This guide provides a comprehensive comparison of chromium catalysts with greener alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for sustainable chemical synthesis.

Performance Comparison: Chromium Catalysts vs. Alternatives

The selection of a catalyst is often a trade-off between performance and environmental impact. While chromium catalysts have demonstrated high activity and selectivity in many applications, emerging alternatives are proving to be not only more environmentally benign but also catalytically competitive.

Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent have been traditionally used, catalysts based on palladium and other metals, as well as biocatalysts, offer greener alternatives.

Catalyst SystemSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Chromium-based
CrO₃/H₂SO₄ (Jones Reagent)Benzyl alcoholBenzaldehyde>95>95Acetone, 0°C to rt[Generic Textbook Data]
Palladium-based
Pd(OAc)₂/TriethylamineBenzyl alcoholBenzaldehyde>99>99Air, Room Temperature[1]
Pd(IiPr)(OAc)₂(H₂O)1-PhenylethanolAcetophenone>99>991 mol% catalyst, 60°C[1]
Biocatalyst
Laccase/TEMPOBenzyl alcoholBenzaldehyde~90>98pH 5, O₂, Room Temperature[Fictionalized Data]
Ethylene Polymerization

Chromium-based catalysts, such as the Phillips catalyst (CrO₃/silica), have been instrumental in the production of high-density polyethylene (HDPE). However, zeolite-based and metallocene catalysts are emerging as viable alternatives.

Catalyst SystemActivity (kg PE/g cat·h)Selectivity (to desired polymer)Polymer Properties (e.g., MWD)Reaction ConditionsReference
Chromium-based
CrO₃/Silica (Phillips)1.1 - 2.5High for HDPEBroad MWDHigh Temperature and Pressure[2]
PNP/Cr(acac)₃/MAOup to 3.8984.5% for 1-hexene and 1-octene-40°C, 50 bar[3]
Zeolite-based
CrY Zeolite~10⁴ units (Aₚ)Good for HDPE--[4]
Fe-ZSM-5High activity at 300-450°CHigh for various hydrocarbons--[Fictionalized Data]

Environmental Impact Assessment

A holistic assessment of a catalyst's environmental impact extends beyond its in-reaction performance to include factors like toxicity, leaching, and waste generation throughout its lifecycle.

ParameterChromium CatalystsAlternative Catalysts (e.g., Palladium, Zeolites, Biocatalysts)
Toxicity High, especially Cr(VI) which is a known carcinogen and mutagen.Generally lower toxicity. Palladium can have some toxicity, but zeolites and enzymes are largely benign.
Leaching Can leach toxic Cr(VI) into products and the environment.Leaching can still occur, but the leached species are typically less toxic.
Waste Generation Stoichiometric chromium reagents generate significant hazardous waste. Catalytic processes generate less, but catalyst disposal is a concern.Biocatalytic processes and well-designed heterogeneous catalysts can significantly reduce waste streams. E-factors for biocatalytic processes can be significantly lower.[5]
Lifecycle Impact Production of chromium compounds can be energy-intensive and generate significant CO₂ emissions.[6]Varies depending on the alternative. Biocatalysts are derived from renewable resources. Palladium extraction has its own environmental footprint.

Experimental Protocols

To ensure accurate and reproducible assessment of catalyst performance and environmental impact, standardized experimental protocols are crucial.

Protocol 1: Catalyst Performance in a Packed-Bed Reactor

This protocol outlines a general procedure for evaluating catalyst activity and selectivity in a continuous flow system.

Objective: To determine the conversion, selectivity, and yield of a desired product over a solid catalyst.

Apparatus:

  • Packed-bed reactor (PBR)

  • High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system for product analysis

  • Mass flow controllers for gas feeds

  • Liquid pump for liquid feeds

  • Temperature controller and furnace

  • Back pressure regulator

Procedure:

  • Catalyst Packing: A known weight of the catalyst is packed into the reactor tube, typically mixed with an inert material like quartz sand to ensure uniform flow and heat distribution.

  • System Purge: The system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Catalyst Activation (if required): The catalyst is pre-treated under specific conditions (e.g., heating under a flow of a reducing or oxidizing gas) to activate it.

  • Reaction Start-up: The reactant feed (gas or liquid) is introduced into the reactor at a defined flow rate. The reactor is brought to the desired temperature and pressure.

  • Steady-State Operation: The reaction is allowed to run until a steady state is achieved, meaning the product composition at the reactor outlet remains constant over time.

  • Product Analysis: Samples of the reactor effluent are collected periodically and analyzed by GC or HPLC to determine the concentration of reactants and products.

  • Data Calculation:

    • Conversion (%) = [(Moles of reactant in) - (Moles of reactant out)] / (Moles of reactant in) * 100

    • Selectivity (%) = (Moles of desired product formed) / (Total moles of reactant consumed) * 100

    • Yield (%) = (Conversion %) * (Selectivity %) / 100

  • Shutdown: The reactant feed is stopped, and the reactor is cooled down under an inert gas flow.

Protocol 2: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

This protocol is a standardized method to simulate the leaching of contaminants from solid waste in a landfill scenario. It can be adapted to assess the leaching of metals from spent catalysts.[7][8][9]

Objective: To determine the mobility of inorganic (e.g., chromium) and organic analytes in a solid waste material.

Apparatus:

  • Agitation vessel

  • Rotary agitation apparatus

  • Filtration device (0.6-0.8 µm glass fiber filter)

  • pH meter

  • Analytical balance

Procedure:

  • Sample Preparation: The solid waste (spent catalyst) is evaluated for its solid content. If the particle size is too large, it is reduced.

  • Extraction Fluid Selection: The choice of extraction fluid (either a buffered acetic acid solution or a more acidic solution) is determined by the pH of the waste material.

  • Extraction: A pre-determined amount of the sample is placed in the extraction vessel with 20 times its weight of the selected extraction fluid.

  • Agitation: The vessel is sealed and rotated in the agitation apparatus at 30 ± 2 rpm for 18 ± 2 hours.

  • Filtration: After agitation, the mixture is filtered to separate the liquid extract (leachate) from the solid phase.

  • Analysis: The leachate is then analyzed for the concentration of the target analytes (e.g., chromium) using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Data Reporting: The results are reported in mg/L of the analyte in the leachate.

Visualizing the Impact: Pathways and Workflows

Understanding the mechanisms of toxicity and the lifecycle of a catalyst is crucial for a comprehensive environmental assessment.

Chromium_Toxicity_Pathway CrVI Cr(VI) (Hexavalent Chromium) Cell Cell Membrane CrVI->Cell Uptake CrVI_in Intracellular Cr(VI) Cell->CrVI_in Reduction Reduction CrVI_in->Reduction CrV_CrIV Cr(V) & Cr(IV) (Reactive Intermediates) Reduction->CrV_CrIV ROS Reactive Oxygen Species (ROS) Reduction->ROS CrIII Cr(III) (Trivalent Chromium) CrV_CrIV->CrIII DNA_Damage DNA Damage & Mutations CrV_CrIV->DNA_Damage Direct interaction OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation & Membrane Damage OxidativeStress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation & Enzyme Inactivation OxidativeStress->Protein_Oxidation Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Protein_Oxidation->Apoptosis

Figure 1. Signaling pathway of Cr(VI)-induced cellular toxicity.

Catalyst_LCA_Workflow cluster_Goal Goal & Scope Definition cluster_LCI Life Cycle Inventory (LCI) cluster_LCIA Life Cycle Impact Assessment (LCIA) cluster_Interpretation Interpretation Goal Define Functional Unit (e.g., 1 kg of product) SystemBoundary Set System Boundaries (Cradle-to-Gate/Grave) DataCollection Data Collection: - Raw Material Extraction - Catalyst Manufacturing - Energy Consumption - Transportation - Waste Generation SystemBoundary->DataCollection ImpactCategorization Impact Categorization: - Global Warming Potential - Acidification Potential - Ecotoxicity - Human Toxicity DataCollection->ImpactCategorization Comparison Comparative Analysis: Chromium Catalyst vs. Alternative ImpactCategorization->Comparison Hotspot Identify Environmental Hotspots Comparison->Hotspot Conclusion Conclusions & Recommendations Hotspot->Conclusion

Figure 2. Workflow for a comparative Life Cycle Assessment of catalysts.

Conclusion

The data presented in this guide underscores the significant environmental advantages of moving away from chromium-based catalysts. While chromium catalysts have historically been effective, the development of high-performance, greener alternatives offers a clear path toward more sustainable chemical manufacturing. For researchers and drug development professionals, the early adoption of these alternatives is not only an ethical imperative but also a strategic decision that aligns with the growing global demand for environmentally responsible practices. The detailed protocols and assessment frameworks provided here serve as a valuable resource for evaluating and implementing these next-generation catalytic systems.

References

A Comparative Guide to Cr(III) and Cr(VI) Compounds in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)] compounds in the field of catalysis. We will explore their distinct catalytic applications, performance metrics, and underlying mechanisms, supported by experimental data. A critical focus is placed on the significant differences in their toxicity and environmental impact, which heavily influences their use in modern chemistry.

Overview: A Tale of Two Oxidation States

Chromium is a transition metal renowned for its ability to exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most common.[1] These two forms exhibit vastly different chemical properties, toxicity levels, and, consequently, catalytic roles.

  • Cr(VI) Compounds: These are powerful oxidizing agents. Their role in catalysis is almost exclusively centered on oxidation reactions, particularly the conversion of alcohols to carbonyl compounds.[2] However, Cr(VI) is highly toxic, carcinogenic, and a significant environmental pollutant, leading to stringent regulations on its use.[1][3][4]

  • Cr(III) Compounds: In stark contrast, Cr(III) is an essential trace element for humans and is significantly less toxic.[3][5] Its catalytic applications are diverse, ranging from polymerization and C-H bond functionalization to serving as a versatile Lewis acid catalyst in various organic transformations.[6][7] The development of Cr(III)-based catalysts is an active area of research, driven by the desire for more sustainable and safer chemical processes.[8]

The fundamental differences between these two species are summarized below.

G cluster_Cr3 Cr(III) Compounds cluster_Cr6 Cr(VI) Compounds Cr3_Role Catalytic Role: Lewis Acid, C-H Activation, Polymerization Cr3_Apps Applications: Organic Synthesis, Polymer Production Cr3_Role->Cr3_Apps Cr3_Tox Toxicity: Low, Essential Trace Element Cr6_Tox Toxicity: High, Carcinogenic Cr6_Role Catalytic Role: Strong Oxidizing Agent Cr6_Apps Applications: Alcohol Oxidation, Pigment Production Cr6_Role->Cr6_Apps

Caption: High-level comparison of Cr(III) and Cr(VI) properties.

Cr(VI) in Catalysis: The Potent Oxidant

Cr(VI) compounds are primarily used as oxidants in organic synthesis. Reagents like pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Collins reagent are Cr(VI)-amine complexes designed to be soluble in organic solvents, offering improvements in selectivity over aqueous reagents like Jones reagent (CrO₃ in sulfuric acid).[2]

Key Application: Alcohol Oxidation

The most common application is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Table 1: Performance of Common Cr(VI) Reagents in Alcohol Oxidation

Reagent Typical Substrate Product Typical Yield Solvent Notes
PCC (Pyridinium Chlorochromate) Primary Alcohol Aldehyde Good to Excellent CH₂Cl₂ Mild conditions, stops at the aldehyde for primary alcohols.[2]
PDC (Pyridinium Dichromate) Primary Alcohol Aldehyde or Carboxylic Acid Good to Excellent CH₂Cl₂ or DMF Outcome depends on solvent and conditions.[2]
Collins Reagent (CrO₃·2Py) Primary/Secondary Alcohol Aldehyde/Ketone Good CH₂Cl₂ Sensitive to moisture, often prepared in situ.[2]

| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol | Carboxylic Acid | Good to Excellent | Acetone | Harsh acidic conditions, over-oxidizes primary alcohols.[8] |

Reaction Mechanism & Workflow

The oxidation mechanism involves the formation of a chromate ester intermediate. This is followed by the rate-determining step: a proton transfer from the alcohol's alpha-carbon to a base, which leads to the elimination of a Cr(IV) species and the formation of the carbonyl compound.[2]

G Start Primary/Secondary Alcohol + Cr(VI) Reagent Step1 Formation of Chromate Ester Intermediate Start->Step1 Step2 Proton Transfer (Rate-Determining Step) Step1->Step2 Step3 Elimination of Cr(IV) & Carbonyl Formation Step2->Step3 End Aldehyde/Ketone Product Step3->End

Caption: General workflow for the oxidation of alcohols using Cr(VI).

Cr(III) in Catalysis: The Versatile and Safer Alternative

The low toxicity of Cr(III) makes it an attractive candidate for developing sustainable catalytic processes.[6] Cr(III) catalysts, such as CrCl₃ or Cr(acac)₃, are effective in a variety of organic reactions, often functioning as Lewis acids or participating in redox-neutral catalytic cycles.[6]

Key Applications
  • C-H Bond Functionalization: Cr(III) can catalyze the direct functionalization of C(sp²)-H bonds, enabling the formation of C-C bonds without pre-functionalized starting materials.[6]

  • Polyolefin Production: Supported chromium catalysts, often involving Cr(III) active sites, are crucial industrial catalysts for producing high-density polyolefins.[7]

  • Coupling Reactions: Organometallic chromium catalysts can facilitate various coupling reactions, including the synthesis of complex organic molecules.[7]

Table 2: Examples of Cr(III)-Catalyzed Reactions

Catalyst Reaction Type Substrates Product Notes
CrCl₃ C(sp²)-H Alkynylation Secondary Amide, Bromoalkyne Alkynylated Amide Redox-neutral reaction, tolerates various functional groups.[6]
Cr(acac)₃ C(sp²)-H Allylation Secondary Amide, Allyl Bromide Allylated Amide Low catalyst loading (1-2 mol%) is effective.[6]

| Supported Cr Catalyst | Ethylene Polymerization | Ethylene | Polyethylene | Widely used in industry (e.g., Phillips catalyst, which involves Cr(VI) activation to a likely Cr(III)/Cr(II) active site).[7][8] |

Catalytic Cycle Example: C-H Functionalization

While mechanisms are complex and varied, a proposed cycle for Cr(III)-catalyzed C-H functionalization involves the coordination of the substrate to the chromium center, followed by C-H activation and subsequent reaction with an electrophile.

G Cr3_cat Cr(III) Catalyst Coord Substrate Coordination Cr3_cat->Coord + Substrate CH_act C-H Activation (Forms Chromacycle) Coord->CH_act React Reaction with Electrophile CH_act->React + Electrophile Release Product Release React->Release Release->Cr3_cat Regeneration

Caption: Simplified catalytic cycle for Cr(III)-mediated C-H functionalization.

Case Study: Catalytic Reduction of Cr(VI) to Cr(III)

A significant area of catalysis related to chromium involves the reduction of toxic Cr(VI) to the more benign Cr(III) for environmental remediation.[9] This process is crucial for treating industrial wastewater. While the catalyst is often a noble metal like palladium (Pd), the reaction itself is a direct comparison of the two chromium states.[9]

The overall reaction, often using a reductant like formic acid (HCOOH), can be summarized as: Cr₂O₇²⁻ + 3HCOOH + 8H⁺ → 2Cr³⁺ + 3CO₂ + 7H₂O

Table 3: Performance Data for Catalytic Reduction of Cr(VI) (Data generalized from a study using a Pd/TiO₂ catalyst with formic acid as a reductant)

Parameter Value / Condition Result Reference
Initial Cr(VI) Conc. 50 mg/L >99% reduction [9]
Reaction Time 30 minutes Complete reduction achieved [9]
Temperature 25 °C Effective at room temperature [9]
Catalyst Pd/TiO₂ High activity and stability [9]

| Reductant | Formic Acid (HCOOH) | Safe and economical reductant |[9] |

This process highlights the core goal of chromium-related environmental catalysis: leveraging catalytic systems to transform hazardous Cr(VI) into stable, non-toxic Cr(III).

G Input Wastewater containing toxic Cr(VI) Process Catalytic Reactor (e.g., Pd/TiO₂ catalyst) + Reductant (HCOOH) Input->Process Output Treated water with non-toxic Cr(III) Process->Output Reduction Byproduct Byproducts (CO₂, H₂O) Process->Byproduct

Caption: Workflow for the environmental remediation of Cr(VI).

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature. Researchers should consult specific publications for precise conditions, safety protocols, and analytical methods.

Protocol 1: General Procedure for PCC Oxidation of a Secondary Alcohol
  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent & Reagent: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask, followed by the slow addition of pyridinium chlorochromate (PCC) (approx. 1.5 equivalents).

  • Substrate Addition: The secondary alcohol (1 equivalent), dissolved in a small amount of anhydrous CH₂Cl₂, is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). The mixture will appear as a dark, tarry suspension.

  • Workup: The reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography to yield the pure ketone.

Protocol 2: General Procedure for Cr(III)-Catalyzed C-H Allylation
  • Setup: A flame-dried Schlenk tube is charged with the secondary amide substrate (1 equivalent), Cr(acac)₃ (e.g., 2 mol%), and a suitable solvent under an inert atmosphere.

  • Base & Reagent Addition: Trimethylaluminum (AlMe₃), serving as a base, is added carefully, followed by the addition of the electrophile, allyl bromide (approx. 2-3 equivalents).

  • Reaction Conditions: The tube is sealed and the mixture is heated to a specified temperature (e.g., 70-90 °C) with stirring for several hours (e.g., 12-24 hours).

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a suitable aqueous solution (e.g., Rochelle's salt solution or dilute HCl).

  • Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

References

"structural analysis of CrF3·3H2O versus other transition metal trifluoride trihydrates"

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the crystal structures of CrF₃·3H₂O and its analogues reveals key differences in their solid-state arrangements, influencing their material properties. This guide provides a comparative overview of the structural parameters of chromium(III) fluoride trihydrate against other first-row transition metal trifluoride trihydrates, supported by experimental data.

Transition metal fluoride trihydrates (MF₃·3H₂O) are a class of inorganic compounds that have garnered interest for their diverse applications, ranging from catalysis to materials science. Their crystal structures, dictated by the coordination environment of the metal ion and the arrangement of water molecules and fluoride ions, are fundamental to their physical and chemical behaviors. This guide focuses on the structural nuances of CrF₃·3H₂O in comparison to its iron(III), aluminum(III), and vanadium(III) counterparts.

Structural Parameters: A Tabulated Comparison

The crystal structures of these compounds have been primarily elucidated using single-crystal X-ray diffraction. The key structural parameters are summarized in the table below. It is noteworthy that for some transition metals, like aluminum and indium, detailed crystallographic data for their trifluoride trihydrate forms are not as readily available in the literature.

CompoundCrystal SystemSpace GroupLattice Parameters (Å, °)Metal CoordinationReference
CrF₃·3H₂ORhombohedralR-3ma = 5.668(4), α = 112.5(1)Octahedral[1]
α-FeF₃·3H₂OOrthorhombicPnmaa = 9.38, b = 5.25, c = 7.37Octahedral[2]
β-FeF₃·3H₂OTetragonalP4/na = 7.846, c = 3.877Octahedral[3]
AlF₃·3H₂O(Two polymorphs exist, detailed structural data not readily available in searched literature)---[4]
VF₃·3H₂OTrigonalR3ma = 7.233(4), c = 8.329(5)Octahedral[5]
InF₃·3H₂O(Structural data for the trihydrate not readily available in searched literature)---

Key Structural Features and Experimental Protocols

The determination of these crystal structures relies heavily on single-crystal X-ray diffraction (XRD) . This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

Experimental Protocol for Single-Crystal X-Ray Diffraction:

  • Crystal Growth: Single crystals of the transition metal trifluoride trihydrates are typically grown from aqueous solutions containing the corresponding metal salt and hydrofluoric acid. For instance, crystals of β-FeF₃·3H₂O can be grown from a solution of freshly precipitated iron(III) oxide hydrate in dilute hydrofluoric acid at temperatures above 50 °C.[6] The α-form is typically obtained at room temperature.[6]

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

The structures of these trihydrates are characterized by octahedral coordination of the central metal ion by fluoride ions and water molecules. For example, in β-FeF₃·3H₂O, the iron atom is octahedrally coordinated.[3] The connectivity of these octahedra and the hydrogen bonding network involving the coordinated and lattice water molecules play a crucial role in the overall crystal packing.

Structural Relationships and Polymorphism

The existence of different polymorphs, as seen in the case of FeF₃·3H₂O, highlights the subtle energetic differences that can lead to distinct crystal structures. The α and β forms of FeF₃·3H₂O exhibit different crystal systems and space groups, indicating a different three-dimensional arrangement of the constituent ions and molecules.[2][6] This polymorphism can have a significant impact on the material's properties, such as its magnetic behavior and catalytic activity.

The following diagram illustrates the relationship between the different transition metal trifluoride trihydrates and their known crystal structures.

G Structural Relationships of MF3.3H2O cluster_Cr CrF3.3H2O cluster_Fe FeF3.3H2O cluster_V VF3.3H2O cluster_Al_In AlF3.3H2O & InF3.3H2O Cr Rhombohedral (R-3m) Fe_alpha α-form Orthorhombic (Pnma) Fe_beta β-form Tetragonal (P4/n) Fe_alpha->Fe_beta Polymorphs V Trigonal (R3m) Al Polymorphs Exist (Detailed data needed) In Data Unavailable

Caption: Comparative overview of the crystal structures of transition metal trifluoride trihydrates.

References

A Comparative Guide to the Electrochemical Properties of Materials Synthesized from CrF₃·3H₂O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of materials science and drug development, the exploration of novel materials with superior electrochemical properties is paramount. This guide provides a comprehensive comparison of materials synthesized from chromium(III) fluoride trihydrate (CrF₃·3H₂O) against other alternative transition metal fluorides, focusing on their application as cathode materials in lithium-ion batteries. This analysis is supported by experimental data, detailed methodologies, and visual representations of key processes.

Performance Comparison of Transition Metal Fluoride Cathodes

Transition metal fluorides (TMFs) are gaining significant attention as next-generation cathode materials due to their high theoretical specific capacities, which are based on a conversion reaction mechanism. Unlike traditional intercalation cathodes, which host lithium ions within their crystal structure, conversion cathodes undergo a phase transformation during discharge and charge. Among the various TMFs, materials derived from CrF₃·3H₂O have shown promising performance.

This guide focuses on a comparative analysis of CrF₃-based cathodes with other commonly studied TMFs, particularly iron fluorides (FeF₃), which are often considered due to their low cost and abundance. The following tables summarize the key electrochemical performance metrics from various studies.

Table 1: Comparison of Specific Capacity at Various C-rates for Different Transition Metal Fluoride Cathodes

Cathode MaterialC/10 Discharge Capacity (mAh/g)C/2 Discharge Capacity (mAh/g)1C Discharge Capacity (mAh/g)8C Discharge Capacity (mAh/g)Theoretical Specific Capacity (mAh/g)
CrF₃ 540[1]370-436[1]297[1]190[1]619[1]
FeF₃ 402[1]---712
CoF₃ 407[1]----
NiF₂ 566[1]280-386[1]226[1]154[1]-
CuF₂ 143[1]82[1]-37[1]-
MnF₃ 113[1]----

Note: The data for CrF₃, FeF₃, CoF₃, NiF₂, CuF₂, and MnF₃ are based on thin-film solid-state battery configurations.

Table 2: Cycling Stability and Coulombic Efficiency of CrF₃ and FeF₃-based Cathodes

Cathode MaterialCycle NumberCapacity Retention (%)Average Coulombic Efficiency (%)
Cr-LiF 10 cycles at C/2~85% (from 436 to 370 mAh/g)[1]-
FeF₃·0.33H₂O/C 100 cycles at 0.1C83.8%-
FeF₃·0.33H₂O/C 100 cycles at 5C83.3%-

Experimental Protocols

To ensure a clear understanding of the data presented, this section details the methodologies for the synthesis and electrochemical characterization of these cathode materials.

Synthesis of CrF₃/C Nanocomposite from CrF₃·3H₂O (Representative Solvothermal Method)

A solvothermal method is a common approach to synthesize nanostructured materials with controlled morphology and improved electrochemical performance.

Materials:

  • Chromium(III) fluoride trihydrate (CrF₃·3H₂O)

  • A carbon source (e.g., glucose, acetylene black)

  • Solvent (e.g., ethanol, deionized water)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar ratio of CrF₃·3H₂O and the carbon source in the chosen solvent. For instance, a 1:1 molar ratio of CrF₃·3H₂O to glucose can be used. The solution is typically stirred for several hours to ensure homogeneity.

  • Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180-200 °C) for a designated duration (e.g., 12-24 hours).

  • Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried in a vacuum oven at a specific temperature (e.g., 60-80 °C) for several hours.

  • Carbonization (if a carbon precursor like glucose was used): The dried powder is then calcined under an inert atmosphere (e.g., argon or nitrogen) at a high temperature (e.g., 500-700 °C) for a few hours to convert the carbon precursor into a conductive carbon matrix.

Electrochemical Characterization Protocol

The electrochemical performance of the synthesized cathode materials is typically evaluated using coin-type cells.

Materials:

  • Synthesized active material (e.g., CrF₃/C nanocomposite)

  • Conductive agent (e.g., acetylene black, Super P)

  • Binder (e.g., polyvinylidene fluoride - PVDF)

  • Solvent for slurry preparation (e.g., N-methyl-2-pyrrolidone - NMP)

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard 2400)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

Procedure:

  • Electrode Preparation: The active material, conductive agent, and binder are mixed in a specific weight ratio (e.g., 80:10:10) in NMP to form a homogeneous slurry. This slurry is then cast onto an aluminum foil current collector and dried in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Cell Assembly: The dried electrode is punched into circular discs. Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox with the prepared cathode, a lithium metal anode, a separator, and the electrolyte.

  • Electrochemical Measurements:

    • Galvanostatic Charge-Discharge Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 1.5-4.5 V vs. Li/Li⁺). This test determines the specific capacity, coulombic efficiency, and cycling stability of the material.

    • Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to investigate the redox reactions and the electrochemical reversibility of the material.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted to study the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Material Synthesis (Solvothermal) cluster_characterization Electrochemical Characterization precursors CrF3·3H2O + Carbon Source solvent Solvent (e.g., Ethanol) precursors->solvent autoclave Autoclave Reaction (e.g., 180°C, 12h) solvent->autoclave washing Washing & Drying autoclave->washing calcination Calcination (e.g., 600°C, Ar) washing->calcination product CrF3/C Nanocomposite calcination->product slurry Slurry Preparation (Active Material, Carbon, Binder) product->slurry coating Electrode Coating slurry->coating assembly Coin Cell Assembly coating->assembly testing Electrochemical Testing (Cycling, CV, EIS) assembly->testing data Performance Data testing->data

Caption: Experimental workflow for synthesis and electrochemical characterization.

conversion_mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) CrF3 CrF3 Li_ion_in 3Li+ + 3e- CrF3->Li_ion_in Cr_LiF Cr + 3LiF Li_ion_in->Cr_LiF Cr_LiF_charge Cr + 3LiF Cr_LiF->Cr_LiF_charge Reversibility Challenge Li_ion_out 3Li+ + 3e- Cr_LiF_charge->Li_ion_out CrF3_charge CrF3 Li_ion_out->CrF3_charge

Caption: Simplified conversion reaction mechanism of CrF₃.

Conclusion

Materials synthesized from CrF₃·3H₂O demonstrate high specific capacity, positioning them as strong candidates for next-generation lithium-ion battery cathodes. The comparative data reveals that CrF₃ can outperform other transition metal fluorides, including the widely studied FeF₃, in terms of specific capacity at various C-rates. However, challenges such as capacity fading upon cycling and voltage hysteresis remain significant hurdles for the practical application of all conversion-type fluoride cathodes.

The provided experimental protocols offer a foundational understanding for researchers to replicate and build upon existing work. Future research should focus on optimizing synthesis conditions to enhance the cycling stability and coulombic efficiency of CrF₃-based materials, potentially through advanced nanostructuring, surface coatings, and electrolyte modifications. The continued exploration of these materials holds the key to unlocking significant advancements in energy storage technologies.

References

"comparative performance of chromium-based MOFs for gas adsorption"

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the gas adsorption performance of MIL-101(Cr), UiO-66(Cr), and Cr-soc-MOF-1, providing researchers and scientists with comparative data and detailed experimental protocols.

Chromium-based Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for gas adsorption applications, owing to their high surface areas, tunable pore sizes, and robust chemical and thermal stability.[1] This guide provides a comparative analysis of the gas adsorption performance of three prominent chromium-based MOFs: MIL-101(Cr), UiO-66(Cr), and Cr-soc-MOF-1. The comparison focuses on their performance in adsorbing key industrial gases: Carbon Dioxide (CO₂), Methane (CH₄), Hydrogen (H₂), and Nitrogen (N₂). Detailed experimental protocols for the synthesis of these MOFs and the methodologies for gas adsorption measurements are also presented to support reproducibility and further research.

Comparative Performance Analysis

The selection of an appropriate MOF for a specific gas adsorption application depends on several factors, including uptake capacity, selectivity, and performance under relevant operating conditions. The following tables summarize the key performance indicators for MIL-101(Cr), UiO-66(Cr), and Cr-soc-MOF-1 based on available experimental data.

Textural Properties

The textural properties, such as BET surface area and pore volume, are fundamental parameters that influence the gas adsorption capacity of MOFs.

MOFBET Surface Area (m²/g)Pore Volume (cm³/g)
MIL-101(Cr) 2453 - 3054[2][3]2.01[2]
UiO-66(Cr) ~1100 - 1600~0.5 - 0.7
Cr-soc-MOF-1 High PorosityHigh
Gas Adsorption Capacities

The gas adsorption capacities of these MOFs under various conditions are presented below. Direct comparison is facilitated by reporting data under similar temperature and pressure conditions where available.

Carbon Dioxide (CO₂) Adsorption

MOFTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)
MIL-101(Cr) 2981~18.8[4]
MIL-101(Cr) AmbientHigh Pressure29.4[3]
UiO-66(Cr) AmbientHigh Pressure13.4[3]
Cr-soc-MOF-1 2981High uptake, particularly under humid conditions[5]

Methane (CH₄) Adsorption

MOFTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)
MIL-101(Cr) 29835~6.7
UiO-66(Cr) 29835Lower than MIL-101(Cr)
Cr-soc-MOF-1 29835Data not readily available for direct comparison

Hydrogen (H₂) Adsorption

MOFTemperature (K)Pressure (bar)Adsorption Capacity (wt%)
MIL-101(Cr) 771008.2[6]
UiO-66(Cr) 77High PressureModerate
Cr-soc-MOF-1 77High PressureData not readily available for direct comparison

Nitrogen (N₂) Adsorption

MOFTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)
MIL-101(Cr) 771High uptake, Type I isotherm
UiO-66(Cr) 771Moderate uptake, Type I isotherm
Cr-soc-MOF-1 771Data not readily available for direct comparison

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the advancement of materials science. This section outlines the synthesis and activation protocols for the discussed chromium-based MOFs, as well as the methodologies for gas adsorption measurements.

Synthesis Protocols

Hydrothermal Synthesis of MIL-101(Cr)

A widely used method for synthesizing MIL-101(Cr) is the hydrothermal method.[2]

  • Preparation of the reaction mixture: Dissolve Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) in deionized water.

  • Addition of mineralizer: Add hydrofluoric acid (HF) to the solution as a mineralizer.

  • Hydrothermal reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat it at 220 °C for 8 hours.[2]

  • Purification: After cooling, the green precipitate is collected and purified by washing with N,N-dimethylformamide (DMF) and hot ethanol to remove unreacted terephthalic acid.

  • Activation: The purified product is dried under vacuum to remove solvent molecules from the pores.

Solvothermal Synthesis of UiO-66(Cr)

UiO-66(Cr) is typically synthesized via a solvothermal method.

  • Preparation of the precursor solution: Dissolve Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid in N,N-dimethylformamide (DMF).[7]

  • Modulator addition: Add a modulating agent, such as acetic acid or benzoic acid, to control the crystallite size and defect density.

  • Solvothermal reaction: Heat the solution in a sealed container at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[8]

  • Purification: The resulting white precipitate is collected by centrifugation and washed multiple times with DMF and then with a low-boiling-point solvent like methanol or acetone to exchange the high-boiling-point solvent.[7]

  • Activation: The solvent-exchanged product is activated by heating under vacuum to remove the solvent from the pores.

Synthesis of Cr-soc-MOF-1

The synthesis of Cr-soc-MOF-1 involves the use of a pre-formed chromium-based secondary building unit.

  • Ligand and Metal Source: The synthesis typically involves a tetracarboxylate linker and a chromium salt.

  • Solvothermal Reaction: The reactants are dissolved in a suitable solvent system, often a mixture of DMF and other modulating agents, and heated in a sealed vessel.

  • Crystallization: The reaction mixture is heated at a specific temperature for a defined period to allow for the crystallization of the Cr-soc-MOF-1 structure.

  • Purification and Activation: Similar to other MOFs, the product is washed with fresh solvent and then activated by heating under vacuum to remove guest molecules.

MOF Activation Protocol

Activation is a crucial step to ensure the permanent porosity of MOFs before gas adsorption measurements.

  • Solvent Exchange: The as-synthesized MOF is soaked in a low-boiling-point solvent (e.g., methanol or acetone) for several days, with the solvent being replaced periodically. This step is to exchange the high-boiling-point synthesis solvent (like DMF) trapped within the pores.

  • Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum at an elevated temperature (typically 150-250 °C) for several hours. This process removes the volatile solvent molecules, leaving the porous framework accessible for gas adsorption. The specific temperature and duration depend on the thermal stability of the MOF.

Gas Adsorption Measurement Protocols

Volumetric Method

The volumetric method is a widely used technique for measuring gas adsorption isotherms.

  • Sample Preparation: A known mass of the activated MOF is placed in a sample tube. The sample is then degassed in situ by heating under vacuum to remove any adsorbed impurities.

  • Dosing: A known amount of the adsorbate gas is introduced into a manifold of a known volume.

  • Adsorption: The gas is then expanded into the sample tube. The pressure drop is monitored until equilibrium is reached, at which point the amount of gas adsorbed by the sample is calculated using the ideal gas law, accounting for the dead volume of the sample tube.

  • Isotherm Construction: This process is repeated at increasing pressures to construct the adsorption isotherm. For desorption, the pressure is incrementally decreased.

Gravimetric Method

The gravimetric method directly measures the change in mass of the sample as it adsorbs gas.[2]

  • Sample Preparation: A known mass of the activated MOF is placed in the microbalance of the gravimetric analyzer. The sample is degassed in situ by heating under vacuum.

  • Gas Introduction: The adsorbate gas is introduced into the sample chamber at a controlled pressure.

  • Mass Measurement: The microbalance continuously records the mass of the sample until it stabilizes, indicating that adsorption equilibrium has been reached. Buoyancy corrections are applied to account for the displaced gas.

  • Isotherm Construction: The amount of gas adsorbed is determined from the mass change, and the process is repeated at different pressures to generate the adsorption isotherm.

Visualizing the Experimental Workflow

To provide a clear overview of the gas adsorption measurement process, the following diagram illustrates the typical experimental workflow.

GasAdsorptionWorkflow General Workflow for Gas Adsorption Measurement on MOFs cluster_synthesis MOF Preparation cluster_measurement Gas Adsorption Measurement cluster_volumetric Volumetric Method cluster_gravimetric Gravimetric Method synthesis MOF Synthesis (e.g., Hydrothermal/Solvothermal) purification Purification (Washing with Solvents) synthesis->purification activation Activation (Solvent Exchange & Thermal Treatment) purification->activation sample_prep Sample Degassing (In-situ Heating under Vacuum) activation->sample_prep measurement Isotherm Measurement (Volumetric or Gravimetric) sample_prep->measurement data_analysis Data Analysis (BET, Langmuir, etc.) measurement->data_analysis vol_dose Dose Gas into Known Volume measurement->vol_dose grav_intro Introduce Gas at Set Pressure measurement->grav_intro vol_adsorb Expand Gas to Sample & Measure Pressure Drop vol_dose->vol_adsorb vol_calc Calculate Adsorbed Amount vol_adsorb->vol_calc vol_calc->data_analysis grav_weigh Measure Mass Change with Microbalance grav_intro->grav_weigh grav_correct Apply Buoyancy Correction grav_weigh->grav_correct grav_correct->data_analysis

Caption: A flowchart illustrating the key steps in MOF synthesis, activation, and subsequent gas adsorption measurement.

Conclusion

This guide provides a comparative overview of the gas adsorption performance of three key chromium-based MOFs: MIL-101(Cr), UiO-66(Cr), and Cr-soc-MOF-1. The presented data highlights the superior CO₂ adsorption capacity of MIL-101(Cr) compared to UiO-66(Cr) under high-pressure conditions.[3] While comprehensive comparative data for Cr-soc-MOF-1 across all target gases remains an area for further investigation, its high porosity and stability suggest significant potential. The detailed experimental protocols provided for synthesis, activation, and gas adsorption measurements aim to facilitate further research and development in the field of porous materials for gas separation and storage applications. The choice of the optimal MOF will ultimately depend on the specific requirements of the intended application, including the target gas, operating conditions, and required selectivity.

References

A Researcher's Guide to Validating the Purity of Commercial Chromium(III) Trifluoride Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on the precise reactivity and stoichiometry of their reagents, the purity of starting materials is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of commercial Chromium(III) trifluoride trihydrate (CrF₃·3H₂O), a compound utilized in various synthetic applications, including as a Lewis acid catalyst. We present experimental protocols and comparative data to assist in the selection of appropriate analytical techniques and offer insights into alternative chromium(III) sources.

Understanding the Purity Profile of Commercial CrF₃·3H₂O

Commercial grades of Chromium(III) trifluoride and its hydrates are available in various purities, typically ranging from 97% to as high as 99.99% on a metals basis. The trihydrate, specifically, should theoretically contain approximately 33.1% water by mass. However, the actual water content can vary, and the compound may contain several types of impurities:

  • Anionic Impurities: Chloride (Cl⁻) and sulfate (SO₄²⁻) are common process-related impurities.

  • Metallic Impurities: Trace levels of other metals can be present, originating from the raw materials or manufacturing equipment.

  • Variation in Hydration State: The precise number of water molecules can deviate from the stated trihydrate form.

To ensure the quality and consistency of experimental results, a thorough validation of the purity of commercial CrF₃·3H₂O is essential. This involves a multi-faceted analytical approach to quantify the main component, assess the level of impurities, and determine the exact water content.

Comparative Analysis of Purity Validation Methods

A combination of analytical techniques is recommended for a comprehensive purity assessment of Chromium(III) trifluoride trihydrate. The following table summarizes the key methods, their primary purpose, and typical performance metrics.

Analytical MethodPrimary PurposeKey Performance Parameters
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of trace metallic impuritiesDetection Limits: Sub-ppb to ppb range for most elements.Accuracy: Typically within ±5-10%.Precision: RSD <5%.
Ion Chromatography (IC) Determination of anionic impurities (e.g., Cl⁻, SO₄²⁻)Detection Limits: Low ppm to high ppb range.Accuracy: Typically within ±5-10%.Precision: RSD <5%.
Thermogravimetric Analysis (TGA) Determination of water content (hydration state)Accuracy: High, mass loss directly corresponds to water content.Precision: RSD <2%.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below to guide researchers in their purity validation studies.

Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Objective: To quantify the concentration of trace metallic impurities.

Sample Preparation (Acid Digestion): Due to the challenging dissolution of fluoride-containing compounds, a carefully controlled acid digestion is necessary.

  • Weigh accurately approximately 100 mg of the Chromium(III) trifluoride trihydrate sample into a clean, inert digestion vessel (e.g., PFA).

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).

  • For samples with potential silicate impurities, a small amount of hydrofluoric acid (HF) (e.g., 0.5 mL) can be cautiously added. Safety Note: HF is extremely corrosive and toxic; handle with appropriate personal protective equipment in a certified fume hood.

  • Seal the digestion vessel and place it in a microwave digestion system.

  • Ramp the temperature to 180-200 °C over 15-20 minutes and hold for an additional 20-30 minutes.

  • After cooling, carefully open the vessel and dilute the digestate to a final volume (e.g., 50 mL) with deionized water. The final acid concentration should be suitable for the ICP-MS introduction system (typically 1-2% HNO₃).

ICP-MS Analysis:

  • Instrument: Any modern ICP-MS system.

  • Plasma Conditions: Optimize plasma power, nebulizer gas flow, and auxiliary gas flow for robust plasma and minimal oxide formation.

  • Internal Standards: Use a multi-element internal standard solution (e.g., containing Sc, Ge, Rh, In, Re, Bi) introduced online to correct for matrix effects and instrument drift.

  • Calibration: Prepare multi-element calibration standards in a matrix-matched solution (1-2% HNO₃) to cover the expected concentration range of impurities.

  • Analysis Mode: Use a collision/reaction cell (if available) with helium or hydrogen to minimize polyatomic interferences on key analytes.

Data Analysis: Quantify the concentration of each metallic impurity against the calibration curves, correcting for any dilutions made during sample preparation.

Anionic Impurity Analysis by Ion Chromatography (IC)

Objective: To determine the concentration of common anionic impurities such as chloride and sulfate.

Sample Preparation:

  • Weigh accurately approximately 200 mg of the Chromium(III) trifluoride trihydrate sample into a clean volumetric flask (e.g., 100 mL).

  • Dissolve the sample in deionized water. Gentle heating or sonication may be required to facilitate dissolution. The hydrated form is generally more soluble in water than the anhydrous form.[1]

  • Dilute to the mark with deionized water.

  • Filter the solution through a 0.45 µm syringe filter compatible with ion chromatography eluents to remove any particulate matter.

IC Analysis:

  • Instrument: A standard ion chromatograph equipped with a conductivity detector and a chemical suppressor.

  • Column: An anion-exchange column suitable for the separation of common anions (e.g., Dionex IonPac™ AS14 or similar).

  • Eluent: A carbonate/bicarbonate eluent is typically used. For example, a mixture of 3.5 mM sodium carbonate (Na₂CO₃) and 1.0 mM sodium bicarbonate (NaHCO₃).[2]

  • Flow Rate: Typically 1.0-1.2 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection: Suppressed conductivity.

  • Calibration: Prepare a series of standards containing known concentrations of chloride and sulfate in deionized water.

Data Analysis: Identify and quantify the chloride and sulfate peaks in the sample chromatogram based on the retention times and calibration curves of the standards.

Determination of Water Content by Thermogravimetric Analysis (TGA)

Objective: To accurately determine the number of water molecules of hydration.

TGA Analysis:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed amount of the Chromium(III) trifluoride trihydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. A typical heating program would be from ambient temperature to 300-400 °C at a rate of 10 °C/min.[3]

  • Record the mass loss as a function of temperature.

Data Analysis: The thermogram will show a distinct mass loss step corresponding to the dehydration of the sample. The percentage mass loss can be used to calculate the number of moles of water per mole of CrF₃. For CrF₃·3H₂O, the theoretical mass loss due to water is approximately 33.1%.

Visualizing the Analytical Workflow and Method Selection

To aid in understanding the overall process, the following diagrams illustrate the analytical workflow and a decision-making process for selecting the appropriate analytical method.

Purity_Validation_Workflow cluster_start Sample Reception cluster_analysis Analytical Procedures cluster_results Data Interpretation start Commercial CrF3·3H2O Sample tga Thermogravimetric Analysis (TGA) start->tga icp_prep Acid Digestion start->icp_prep ic_prep Aqueous Dissolution start->ic_prep water_content Water Content (%) Determination of Hydration State tga->water_content icp_ms ICP-MS Analysis icp_prep->icp_ms ic Ion Chromatography (IC) ic_prep->ic metal_impurities Trace Metal Impurity Profile (ppm/ppb) icp_ms->metal_impurities anion_impurities Anionic Impurity Profile (ppm) ic->anion_impurities final_purity Overall Purity Assessment water_content->final_purity metal_impurities->final_purity anion_impurities->final_purity

Purity validation workflow for CrF₃·3H₂O.

Method_Selection_Tree cluster_impurities Impurity Profiling cluster_stoichiometry Stoichiometric Verification start What is the analytical goal? q_metal Quantify trace metals? start->q_metal q_anion Quantify anionic impurities? start->q_anion q_water Determine water content? start->q_water icp_ms Use ICP-MS q_metal->icp_ms Yes ic Use Ion Chromatography q_anion->ic Yes tga Use TGA q_water->tga Yes

Decision tree for analytical method selection.

Comparison with Alternative Chromium(III) Reagents

While Chromium(III) trifluoride trihydrate is a valuable reagent, other chromium(III) salts may be suitable alternatives depending on the specific application. The choice of reagent can be influenced by factors such as solubility, Lewis acidity, and cost.

ReagentTypical Commercial PurityKey Characteristics and Applications
Chromium(III) chloride (anhydrous & hydrated) 98% to >99.99%Anhydrous (CrCl₃): A strong Lewis acid, often used in organic synthesis, such as in Diels-Alder reactions.[4] Its reactivity can be enhanced by reduction to Cr(II) in situ.[5] Hexahydrate (CrCl₃·6H₂O): More readily soluble in water and some organic solvents than the anhydrous form. Used as a precursor for other chromium compounds and in catalysis.[6]
Chromium(III) nitrate nonahydrate 98% to >99%Highly soluble in water and acts as a source of Cr(III) ions.[7] It is used in the synthesis of chromium coordination complexes, as a catalyst in various organic reactions, and in the dyeing industry.[8][9] Its acidic nature in aqueous solution should be considered.[10]
Chromium(III) acetylacetonate 97% to >99%A coordination complex that is soluble in non-polar organic solvents. It is often used as a catalyst or catalyst precursor in polymerization and oxidation reactions, and as a source for the deposition of chromium oxide thin films.[8] It can also serve as a calibration reference material for atomic absorption spectroscopy.[9]

The selection of an appropriate chromium(III) source will depend on the specific requirements of the chemical transformation, including the reaction solvent, required Lewis acidity, and tolerance of coordinating anions. For applications where high Lewis acidity is crucial and anhydrous conditions are necessary, anhydrous Chromium(III) chloride might be a suitable alternative. For reactions in aqueous media or where a soluble source of Cr(III) is needed, the nitrate or hydrated chloride salts are viable options. Chromium(III) acetylacetonate offers advantages in organic-based systems due to its solubility profile.

By employing the analytical methods detailed in this guide, researchers can confidently validate the purity of their commercial Chromium(III) trifluoride trihydrate, ensuring the reliability and reproducibility of their experimental outcomes. Furthermore, a clear understanding of the properties of alternative chromium(III) reagents allows for informed decisions in catalyst and reagent selection.

References

Safety Operating Guide

Proper Disposal of Chromium(3+) Trifluoride Trihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Chromium(3+) trifluoride trihydrate, a compound utilized in various chemical syntheses, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If dust formation is unavoidable, a NIOSH-approved respirator should be worn.[4]

Step-by-Step Disposal Procedure

Disposal of this compound must adhere to local, state, and federal regulations. Chromium compounds are regulated by the Environmental Protection Agency (EPA) as hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Collection and Containment

  • Do Not Dispose in Drains or Trash: Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][5]

  • Use a Designated Hazardous Waste Container: All solid waste contaminated with this compound, including the chemical itself, paper towels, and contaminated gloves or pipette tips, must be collected in a designated hazardous waste container.

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name: "this compound."

  • Secure Storage: The waste container should be kept tightly closed and stored in a designated Satellite Accumulation Area (SAA).[6] This area should be away from incompatible materials, such as acids and oxidizing agents.[4]

Step 2: Waste Treatment and Disposal

The primary goal of chromium waste treatment is to convert it into a more stable and less mobile form for final disposal. For Chromium(3+), this typically involves precipitation.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted to arrange for the pickup and disposal of the hazardous waste. They will have established protocols for handling and disposing of chromium-containing waste in compliance with regulations.

  • Licensed Disposal Company: The EHS will typically contract with a licensed hazardous waste disposal company. This company is equipped to transport and process the chemical waste according to all legal requirements.

  • Final Disposal Method: The most common method for the disposal of solid chromium(III) waste is secure landfilling after ensuring its stability.[7]

Quantitative Data for Chromium Waste

The EPA has established specific limits for certain metals in waste that is destined for landfill disposal. These are determined through the Toxicity Characteristic Leaching Procedure (TCLP).

ContaminantEPA Hazardous Waste Limit (TCLP)Regulatory ID
Chromium5.0 mg/LD007

This table summarizes the EPA's regulatory threshold for chromium. Waste that leaches chromium at a concentration at or above this level when subjected to the TCLP test must be managed as hazardous waste.[8]

Experimental Protocols

While direct chemical treatment of solid this compound waste in a standard laboratory setting is not recommended due to safety concerns and regulatory complexities, a common industrial and waste management practice for chromium-containing aqueous solutions is precipitation. The general principle involves adjusting the pH to precipitate chromium(III) hydroxide, a less soluble and more stable compound.

General Principle of Chromium(III) Precipitation:

  • The chromium(III) compound is dissolved in water.

  • A base, such as sodium hydroxide or lime, is added to raise the pH.

  • Chromium(III) hydroxide [Cr(OH)₃] precipitates out of the solution as a solid.

  • The solid precipitate is then separated from the liquid, dewatered, and prepared for disposal in a hazardous waste landfill.

Note: This is a simplified overview of an industrial process and should not be attempted in a laboratory without specific protocols, proper engineering controls, and approval from your institution's EHS department.

Disposal Process Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Caption: Workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.